Ro-3306
Description
Properties
CAS No. |
872573-93-8 |
|---|---|
Molecular Formula |
C18H13N3OS2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
5-(quinolin-6-ylmethylidene)-2-(thiophen-2-ylmethylimino)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13N3OS2/c22-17-16(24-18(21-17)20-11-14-4-2-8-23-14)10-12-5-6-15-13(9-12)3-1-7-19-15/h1-10H,11H2,(H,20,21,22) |
InChI Key |
XOLMRFUGOINFDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=C3C(=O)NC(=NCC4=CC=CS4)S3)N=C1 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Ro-3306 on CDK1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro-3306 is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle, particularly at the G2/M transition and during mitosis.[1][2][3] Its ability to reversibly arrest cells at the G2/M border has made it an invaluable tool for cell cycle research and a potential therapeutic agent in oncology.[3][4][5][6] This technical guide provides a comprehensive overview of the mechanism of action of Ro-3306 on CDK1, detailing its binding, inhibitory effects, and cellular consequences.
Molecular Mechanism of Action
Ro-3306 functions as an ATP-competitive inhibitor of CDK1.[2][4][6][7][8][9][10][11] It directly competes with ATP for binding to the catalytic site of the kinase, thereby preventing the phosphorylation of CDK1 substrates essential for mitotic entry and progression.[4][6][8][10] The high degree of homology between the ATP-binding domains of CDK1 and the structurally characterized CDK2 has allowed for computational modeling, which suggests that Ro-3306 fits into the ATP-binding pocket of CDK1.[4][6][8]
Quantitative Analysis of Inhibitory Activity
The inhibitory potency and selectivity of Ro-3306 have been quantified through various in vitro kinase assays. The data consistently demonstrates a high affinity for CDK1, particularly when in complex with its regulatory subunit, Cyclin B1.
| Target | K_i_ (nM) | Fold Selectivity vs. CDK1/Cyclin B1 | Reference(s) |
| CDK1/Cyclin B1 | 20 - 35 | - | [5][6][7][8][9] |
| CDK1/Cyclin A | 110 | ~3-5 fold | [4][6][7] |
| CDK2/Cyclin E | 340 | ~10-17 fold | [7][9] |
| CDK4/Cyclin D | >2000 | >57 fold | [7][11] |
| Kinase Target | IC_50_ (nM) | Reference(s) |
| PKCδ | 318 | [7] |
| SGK | 497 | [7] |
| ERK | 1980 | [7] |
Cellular Effects of Ro-3306
The primary cellular consequence of CDK1 inhibition by Ro-3306 is a reversible arrest of the cell cycle at the G2/M border.[1][2][3][4][5][6][7][10][11][12] This is characterized by the accumulation of cells with 4N DNA content. Prolonged exposure to Ro-3306 can lead to apoptosis in cancer cells.[2][4][5][10] Furthermore, inhibition of CDK1 in cells already in mitosis forces a premature exit from this phase, resulting in chromosome decondensation and the reformation of a nuclear envelope without proper cell division.[4]
Signaling Pathway of CDK1 Regulation and Ro-3306 Inhibition
Caption: CDK1 activation pathway and the inhibitory action of Ro-3306.
Experimental Protocols
In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol outlines a typical HTRF assay to determine the inhibitory activity of Ro-3306 on CDK1/Cyclin B1.
-
Reagents and Materials:
-
Recombinant human CDK1/Cyclin B1 enzyme
-
Biotinylated peptide substrate (e.g., a derivative of histone H1)
-
ATP
-
Ro-3306 (or other test compounds)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
384-well low-volume microplates
-
-
Procedure:
-
Prepare serial dilutions of Ro-3306 in the assay buffer.
-
Add 2 µL of the Ro-3306 dilutions to the wells of the microplate.
-
Add 4 µL of a mixture containing the CDK1/Cyclin B1 enzyme and the biotinylated peptide substrate to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution to each well. The final ATP concentration should be close to its K_m_ for CDK1.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of the HTRF detection reagent mixture.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the Ro-3306 concentration.
-
Determine the IC_50_ value by fitting the data to a four-parameter logistic equation.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [ATP]/K_m_).
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of Ro-3306 on the cell cycle distribution of a cancer cell line (e.g., HeLa).
-
Reagents and Materials:
-
HeLa cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Ro-3306
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
-
Procedure:
-
Seed HeLa cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Ro-3306 (e.g., 0, 1, 5, 10 µM) for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cells in 0.5 mL of PI staining solution.
-
Incubate at 37°C for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate the single-cell population based on forward and side scatter.
-
Generate a histogram of the PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Experimental Workflow Diagrams
Caption: Workflow for determining the in vitro inhibitory activity of Ro-3306.
Caption: Workflow for analyzing the effect of Ro-3306 on the cell cycle.
Conclusion
Ro-3306 is a well-characterized, selective, and potent ATP-competitive inhibitor of CDK1. Its mechanism of action is centered on the direct inhibition of CDK1's kinase activity, leading to a reversible G2/M cell cycle arrest. The detailed quantitative data and established experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this important chemical probe and potential therapeutic agent. The ability to synchronize cells at the G2/M border with high efficiency makes Ro-3306 an indispensable tool for dissecting the molecular events of mitosis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Cell cycle synchronization at the G2/M phase border by reversible inhibition of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ro-3306 | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. Ro 3306 | CDK1 inhibitor | TargetMol [targetmol.com]
- 12. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the CDK1 Inhibitor Ro-3306
This guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological effects of Ro-3306, a selective inhibitor of Cyclin-dependent kinase 1 (CDK1). The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
Ro-3306 is a small molecule inhibitor with the following chemical characteristics:
-
Chemical Name: (Z)-5-(quinolin-6-ylmethylene)-2-((thiophen-2-ylmethyl)amino)thiazol-4(5H)-one[1]
-
IUPAC Name: 5-(6-Quinolinylmethylene)-2-[(2-thienylmethyl)amino]-4(5H)-thiazolone
-
SMILES String: O=C1N=C(NCC2=CC=CS2)S/C1=C\C3=CC=C4N=CC=CC4=C3[2]
-
CAS Number: 872573-93-8
-
Molecular Formula: C₁₈H₁₃N₃OS₂
-
Molecular Weight: 351.45 g/mol
Mechanism of Action
Ro-3306 is a potent and selective, ATP-competitive inhibitor of CDK1.[3] It primarily targets the CDK1/cyclin B1 and CDK1/cyclin A complexes, which are crucial for the G2/M transition and entry into mitosis.[1] By inhibiting CDK1, Ro-3306 effectively blocks the cell cycle in the G2/M phase.[1][3] This targeted inhibition makes it a valuable tool for cell synchronization in research settings.[1] Furthermore, in cancer cells, prolonged inhibition of CDK1 by Ro-3306 can lead to the induction of apoptosis.[1][4]
The selectivity of Ro-3306 for CDK1 over other cyclin-dependent kinases is a key feature, although it does show some activity against other CDKs at higher concentrations.[3]
Signaling Pathway of Ro-3306 in Modulating Apoptosis
Ro-3306 has been shown to enhance p53-mediated apoptosis in acute myeloid leukemia (AML) cells.[4][5][6] The proposed signaling pathway involves the downregulation of anti-apoptotic proteins and the modulation of p53-downstream targets. Specifically, Ro-3306 treatment leads to a decrease in the expression of Bcl-2 and survivin.[4][6] It also blocks the p53-mediated transcriptional activation of p21 and MDM2, which can have anti-apoptotic effects.[4] This concerted action shifts the cellular balance towards apoptosis.
Quantitative Data
The inhibitory activity of Ro-3306 against various cyclin-dependent kinases and its effects on cell lines are summarized in the table below.
| Target/Assay | Value | Cell Line(s) | Notes | Reference |
| Ki (CDK1) | 20 nM | N/A | [2][3] | |
| Ki (CDK1/cyclin B1) | 35 nM | N/A | [1][3][5] | |
| Ki (CDK1/cyclin A) | 110 nM | N/A | [1][3][5] | |
| Ki (CDK2/cyclin E) | 340 nM | N/A | [2][3] | |
| Ki (CDK4/cyclin D) | >2000 nM | N/A | [3] | |
| G2/M Arrest | 9 µM (18-20h) | HCT116, SW480, HeLa | Effective for cell synchronization. | [1] |
| Apoptosis Induction | 4 µM (48h) | Cancer cell lines | [1] | |
| Oocyte Maturation Arrest | 10 µM | N/A | [3] |
Experimental Protocols
The inhibitory activity of Ro-3306 against various CDK/cyclin complexes is determined using a homogeneous time-resolved fluorescence (HTRF) assay.[3]
-
Enzyme Preparation: Recombinant human CDK/cyclin complexes (CDK1/cyclin B1, CDK1/cyclin A, CDK2/cyclin E, and CDK4/cyclin D) are expressed and isolated from Hi5 insect cells.[1]
-
Assay Buffer: The assay is performed in a buffer containing 25 mM Hepes, 6.25 mM MgCl₂, 0.003% Tween 20, 0.3 mg/ml BSA, and 1.5 mM DTT. ATP concentrations are adjusted based on the specific CDK being assayed (162 µM for CDK1, 90 µM for CDK2, and 135 µM for CDK4).[1]
-
Reaction: Test compounds are diluted to their final concentrations. The kinase reaction is initiated by adding the pRB substrate (0.185 µM). The reaction mixture is incubated at 37°C for 30 minutes with constant agitation.[3]
-
Termination and Detection: The reaction is terminated by the addition of an anti-phospho pRB antibody. After a 30-minute incubation, a secondary antibody conjugated to a fluorophore is added, and the plate is incubated for an additional hour. The fluorescence is read on a multi-label reader, and IC₅₀ values are calculated. Ki values are then determined using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the ATP concentration and Km is the Michaelis-Menten constant for ATP.[3]
The effect of Ro-3306 on cell viability and proliferation is commonly assessed using an MTT assay.[3]
-
Cell Seeding: Log-phase cells are seeded into 96-well plates at a density of 25,000 cells per well and incubated for 24 hours.[3]
-
Compound Treatment: Cells are treated with various concentrations of Ro-3306 to determine the half-maximal inhibitory concentration (IC₅₀).
-
MTT Addition: After the desired incubation period (e.g., 48 hours), 20 µL of MTT solution (5 mg/mL in saline) is added to each well, and the plates are incubated for an additional 4 hours.[3]
-
Formazan Solubilization: The supernatant is removed, and the formazan crystals formed by viable cells are solubilized in 200 µL of anhydrous DMSO.[3]
-
Absorbance Reading: The absorbance is measured at 565 nm using a microplate reader to determine cell viability.[3]
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ro-3306 | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ro 3306, cyclin-dependent kinase (Cdk1) inhibitor (CAS 872573-93-8) | Abcam [abcam.com]
- 6. rndsystems.com [rndsystems.com]
Ro-3306: A Selective CDK1 Inhibitor for Research and Drug Development
An In-depth Technical Guide
Abstract
Cyclin-dependent kinase 1 (CDK1) is a critical regulator of the cell cycle, primarily driving the transition from G2 phase to mitosis. Its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Ro-3306 has emerged as a potent and selective small-molecule inhibitor of CDK1, serving as an invaluable tool for cell cycle research and a promising scaffold for the development of novel anti-cancer agents. This technical guide provides a comprehensive overview of Ro-3306, including its mechanism of action, biochemical and cellular activities, and detailed protocols for its application in experimental settings.
Introduction
Ro-3306 is a quinolinyl thiazolinone derivative that acts as an ATP-competitive inhibitor of CDK1.[1][2] Its high selectivity for CDK1 over other cyclin-dependent kinases, such as CDK2 and CDK4, allows for the specific interrogation of CDK1 function in cellular processes.[1][2] By inhibiting CDK1, Ro-3306 effectively blocks cells at the G2/M boundary of the cell cycle, a property that has been widely exploited for cell synchronization.[1][3] Furthermore, prolonged inhibition of CDK1 by Ro-3306 has been shown to induce apoptosis in various cancer cell lines, highlighting its therapeutic potential.[4][5][6] This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of Ro-3306 and its applications.
Mechanism of Action
Ro-3306 exerts its inhibitory effect by competing with ATP for binding to the catalytic subunit of the CDK1/cyclin B1 complex.[1][2] This prevents the phosphorylation of downstream substrates that are essential for mitotic entry. The high degree of structural homology between the ATP-binding pockets of CDK1 and CDK2 has allowed for computational modeling of Ro-3306 binding, suggesting a basis for its selectivity.[1][2]
Quantitative Data
The inhibitory activity and cellular effects of Ro-3306 have been quantified in various studies. The following tables summarize key quantitative data for easy comparison.
Table 1: In Vitro Kinase Inhibitory Activity of Ro-3306
| Target Kinase | Kᵢ (nM) | IC₅₀ (nM) |
| CDK1/cyclin B1 | 20 - 35[7][8] | - |
| CDK1/cyclin A | 110[1][7] | - |
| CDK2/cyclin E | 340[7][8] | - |
| CDK4/cyclin D | >2000[7] | - |
| ERK | 1980[7] | - |
| SGK | 497[7] | - |
| PKCδ | 318[7] | - |
Table 2: Cellular Activity of Ro-3306 in Ovarian Cancer Cell Lines
| Cell Line | IC₅₀ (µM) after 72h treatment |
| SKOV3 | 16.92[5][9] |
| HEY | 10.15[5][9] |
| PA-1 | 7.24[5][9] |
| OVCAR5 | 8.74[5][9] |
| IGROV1 | 13.89[5][9] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of Ro-3306 in research. The following are protocols for key experiments cited in the literature.
In Vitro CDK Kinase Assay
This protocol is used to determine the inhibitory activity of Ro-3306 against CDK complexes.
Methodology:
-
Assay Buffer Preparation: Prepare an assay buffer containing 25 mM HEPES, 6.25 mM MgCl₂, 0.003% Tween 20, 0.3 mg/mL BSA, and 1.5 mM DTT. The ATP concentration should be adjusted based on the specific CDK being assayed (e.g., 162 µM for CDK1, 90 µM for CDK2).[7]
-
Compound Dilution: Dilute Ro-3306 in the assay buffer to three times its final desired concentration.
-
Reaction Initiation: In a 96-well plate, combine the diluted Ro-3306 with the assay buffer containing the pRB substrate (0.185 µM).[7] Start the reaction by adding the respective CDK/cyclin complex.
-
Incubation: Incubate the plate at 37°C for 30 minutes with constant agitation.[7][10]
-
Reaction Termination: Stop the reaction by adding a solution containing 1.6 µM anti-phospho-pRB antibody in 25 mM HEPES and 24 mM EDTA.[7][10]
-
Detection: After a 30-minute incubation, add a detection solution containing a labeled secondary antibody and an allophycocyanin-conjugated antibody and incubate for 1 hour.[7][10]
-
Data Acquisition: Read the plate using a multi-label reader at excitation 340 nm and emission 615 nm and 665 nm.[7][10]
-
Data Analysis: Calculate IC₅₀ values from the emission readings. Kᵢ values can be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the ATP concentration and Kₘ is the Michaelis-Menten constant for ATP.[1]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of Ro-3306 on cell cycle distribution.
Methodology:
-
Cell Treatment: Plate cells (e.g., HCT116, SW480, HeLa) and treat with the desired concentration of Ro-3306 (e.g., 9 µM) for a specified duration (e.g., 20 hours).[1][7]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol while vortexing and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer to determine the DNA content and cell cycle distribution.
Western Blotting for CDK1 and Apoptosis Markers
This protocol is used to analyze protein expression levels following Ro-3306 treatment.
Methodology:
-
Cell Lysis: Treat cells with Ro-3306 for the desired time and concentration. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., CDK1, Bax, Bcl-2, cleaved PARP, p21, p27) overnight at 4°C.[5][6]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to Ro-3306.
Caption: CDK1 signaling at the G2/M transition and the inhibitory action of Ro-3306.
Caption: Experimental workflow for cell synchronization using Ro-3306.
Applications in Research and Drug Development
Cell Cycle Synchronization
Ro-3306 is a highly effective and reversible agent for synchronizing cells at the G2/M border.[3] This allows for the detailed study of mitotic events, including chromosome condensation, spindle formation, and cytokinesis. A single-step protocol using Ro-3306 can synchronize over 95% of cycling cancer cells in the G2 phase.[3] Upon removal of the inhibitor, cells rapidly and synchronously enter mitosis, providing a large population of cells at a specific stage of cell division for analysis.[3][11]
Cancer Research
The overexpression of CDK1 in many cancers makes it a compelling therapeutic target.[5][6] Ro-3306 has been shown to inhibit the proliferation of various cancer cell lines, including those from ovarian and colon cancers.[1][5][6] Prolonged exposure to Ro-3306 induces apoptosis in cancer cells, often at concentrations that are less toxic to non-tumorigenic cells.[1][4] This selective cytotoxicity suggests that CDK1 inhibitors based on the Ro-3306 scaffold could be developed as anti-cancer therapeutics.[1] Studies have shown that Ro-3306 can induce apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases.[5][6] It has also been shown to cooperate with other agents, such as the MDM2 inhibitor Nutlin-3, to enhance apoptosis in acute myeloid leukemia (AML) cells.[4]
Conclusion
Ro-3306 is a powerful and selective tool for studying the intricate processes of the cell cycle, particularly the G2/M transition. Its ability to reversibly arrest cells with high efficiency has made it a staple in cell biology research. Furthermore, its pro-apoptotic effects in cancer cells underscore the potential of selective CDK1 inhibition as a therapeutic strategy. This guide provides a foundational understanding of Ro-3306, equipping researchers and drug developers with the necessary information to effectively utilize this important chemical probe.
References
- 1. pnas.org [pnas.org]
- 2. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell cycle synchronization at the G2/M phase border by reversible inhibition of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer [mdpi.com]
- 7. Ro 3306 | CDK1 inhibitor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ro-3306 | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 11. researchgate.net [researchgate.net]
Ro-3306: A Technical Guide to a Selective CDK1 Inhibitor
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Ro-3306 is a potent and selective, cell-permeable, ATP-competitive inhibitor of Cyclin-dependent kinase 1 (CDK1). Identified from a screen of a diverse library of organic compounds, this quinolinyl thiazolinone derivative has emerged as a critical tool for studying the intricate processes of cell cycle regulation, particularly the G2/M phase transition. Its ability to induce a reversible G2/M arrest has allowed for detailed investigation into the mitotic functions of CDK1. Furthermore, Ro-3306 has demonstrated significant anti-tumorigenic effects in various preclinical cancer models, highlighting its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to Ro-3306.
Discovery and Selectivity
Ro-3306 was identified through a screening process aimed at discovering inhibitors of human CDK1/cyclin B1. A class of thiazolinone analogs was optimized for potency, selectivity, and cellular activity, leading to the development of Ro-3306. It acts as an ATP-competitive inhibitor, likely binding within the ATP pocket of CDK1.
The selectivity of Ro-3306 has been a key aspect of its utility as a research tool. It exhibits significantly higher potency for CDK1 compared to other cyclin-dependent kinases, such as CDK2 and CDK4.
Table 1: Inhibitory Activity of Ro-3306 against Cyclin-Dependent Kinases
| Target Enzyme | Ki (nM) |
| CDK1/cyclin B1 | 35 |
| CDK1/cyclin A | 110 |
| CDK2/cyclin E | 340 |
| CDK4/cyclin D | >2000 |
Mechanism of Action: Cell Cycle Regulation
CDK1 is a crucial regulator of the G2/M transition in the cell cycle. Ro-3306 exerts its primary effect by inhibiting the kinase activity of CDK1, leading to a robust and reversible arrest of cells in the G2 phase of the cell cycle. Treatment of various human cancer cell lines, including HCT116, SW480, and HeLa, with Ro-3306 results in a complete block of the cell cycle at the G2/M border. This arrest is characterized by an accumulation of cells in the G2 phase, as demonstrated by flow cytometry analysis. For instance, treatment of OVCAR5 and SKOV3 ovarian cancer cells with 25 µM Ro-3306 led to a significant increase in the G2 phase population by 35.75% and 34.55%, respectively.
The inhibition of CDK1 by Ro-3306 also leads to an increased expression of the cell cycle inhibitors p21 and p27.
Anti-Tumorigenic Effects
Beyond its role in cell cycle control, Ro-3306 has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, making it a compound of interest for oncology research.
Cellular Proliferation and Viability
Ro-3306 inhibits the proliferation of cancer cells in a dose-dependent manner. For example, in OVCAR5 and SKOV3 ovarian cancer cells, Ro-3306 reduced colony formation by 66.12% and 52.5%, respectively, at a concentration of 25 µM. Extended exposure to Ro-3306 can lead to a loss of cell viability, with cancer cells appearing to be more susceptible to its cytotoxic effects than non-tumorigenic cells.
Induction of Apoptosis
Ro-3306 induces apoptosis in cancer cells through the activation of mitochondrial pathways. Treatment with Ro-3306 leads to an increase in Annexin V-positive cells, a marker of early apoptosis. In OVCAR5 and SKOV3 cells, 25 µM Ro-3306 increased the apoptotic cell population by 18.01% and 23.44%, respectively. The apoptotic cascade is further evidenced by the dose-dependent enhancement of cleaved caspase-3, -8, and -9 activities. The pro-apoptotic effects of Ro-3306 are also linked to the p53 signaling pathway, with the compound enhancing p53-mediated Bax activation.
Preclinical In Vivo Studies
The anti-tumor activity of Ro-3306 has been validated in in vivo models. In a transgenic mouse model of high-grade serous ovarian cancer (KpB model), treatment with Ro-3306 at a dose of 4 mg/kg administered intraperitoneally every three days for four weeks resulted in a significant reduction in tumor weight. Specifically, tumor weight was reduced by 71.25% in obese mice and 73.76% in lean mice compared to placebo-treated controls, without observable side effects. Immunohistochemical analysis of the tumors from treated mice showed a decrease in the proliferation marker Ki-67 and the anti-apoptotic protein Bcl-xL, and an increase in the cellular stress marker BiP.
Table 2: In Vivo Efficacy of Ro-3306 in a KpB Mouse Model of Ovarian Cancer
| Treatment Group | Tumor Weight Reduction (%) | Ki-67 Expression Reduction (%) | Bcl-xL Expression Reduction (%) | BiP Expression Increase (%) |
| Obese Mice | 71.25 | 50.8 | 31.44 | 23.38 |
| Lean Mice | 73.76 | 35.9 | 18.25 | 11.57 |
Experimental Protocols
Kinase Inhibition Assay
The inhibitory activity of Ro-3306 against various CDKs is determined using in vitro kinase assays. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and ATP at a concentration near the Km for the specific CDK.
-
Enzyme and Substrate: Add the purified CDK/cyclin complex and a suitable substrate (e.g., a peptide derived from a known CDK substrate like histone H1 or retinoblastoma protein).
-
Inhibitor Addition: Add Ro-3306 at various concentrations.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add detection reagents, which typically include a europium-labeled antibody specific for the phosphorylated substrate and an allophycocyanin-labeled antibody.
-
Data Analysis: Measure the TR-FRET signal on a compatible plate reader. Calculate IC₅₀ values from the dose-response curves and subsequently determine Ki values using the Cheng-Prusoff equation.
Cell Viability (MTT) Assay
The effect of Ro-3306 on cell proliferation and viability is commonly assessed using the MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Ro-3306 and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the Ro-3306 concentration to determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
To determine the effect of Ro-3306 on cell cycle distribution, flow cytometry analysis of propidium iodide (PI) stained cells is performed.
-
Cell Treatment: Treat cells with Ro-3306 or a vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
Ro-3306 is a well-characterized and highly selective inhibitor of CDK1 that has proven to be an invaluable tool for cell cycle research. Its ability to induce a reversible G2/M arrest has facilitated a deeper understanding of the molecular events governing mitosis. Furthermore, its potent anti-proliferative and pro-apoptotic effects in preclinical cancer models underscore its potential as a lead compound for the development of novel anti-cancer therapeutics. This technical guide has summarized the key data and methodologies associated with the discovery and development of Ro-3306, providing a valuable resource for researchers in the fields of cell biology and drug discovery. While promising, the therapeutic potential of Ro-3306 is still under investigation, and its toxicity to normal cells, particularly in the hematopoietic system, is a consideration for its clinical development.
Ro-3306: An In-Depth Technical Guide to its ATP-Competitive Inhibition of Cyclin-Dependent Kinases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ro-3306, a potent and selective ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), with a primary focus on its interaction with CDK1. This document details its mechanism of action, inhibitory specificity, and its effects on cellular processes, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Core Concepts: Mechanism and Selectivity
Ro-3306 is a synthetic small molecule that functions as a reversible, ATP-competitive inhibitor of cyclin-dependent kinases.[1][2] Its primary target is CDK1, a key regulator of the G2/M transition and mitotic progression in the cell cycle.[1][3] By binding to the ATP pocket of CDK1, Ro-3306 prevents the phosphorylation of downstream substrates, leading to cell cycle arrest, and in some contexts, apoptosis.[1][3][4] The quinolinyl thiazolinone derivative structure of Ro-3306 underpins its potent and selective inhibitory activity.[1][3] While highly selective for CDK1, Ro-3306 also exhibits inhibitory activity against other CDKs, albeit at higher concentrations.[1]
Quantitative Inhibitory Data
The inhibitory potency of Ro-3306 against various CDK-cyclin complexes has been extensively characterized. The following tables summarize the key quantitative data, including inhibitor constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) values.
Table 1: Inhibitor Constant (Kᵢ) of Ro-3306 against Cyclin-Dependent Kinases
| Target CDK Complex | Kᵢ (nM) | Reference(s) |
| CDK1/Cyclin B1 | 35 | [1][5][6][7][8] |
| CDK1/Cyclin A | 110 | [1][5][6][7][8] |
| CDK2/Cyclin E | 340 | [1][5][6][9] |
| CDK3 | 0.03 µM | [2] |
| CDK4/Cyclin D1 | >2000 | [1][2][5] |
Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) of Ro-3306 in Human Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| HCT-116 | Colon Carcinoma | 3.2 | [6] |
| SKOV3 | Ovarian Cancer | 16.92 | [4] |
| HEY | Ovarian Cancer | 10.15 | [4] |
| PA-1 | Ovarian Cancer | 7.24 | [4] |
| OVCAR5 | Ovarian Cancer | 8.74 | [4] |
| IGROV1 | Ovarian Cancer | 13.89 | [4] |
| Neuroblastoma Cell Lines | Neuroblastoma | 1.3 - 4 | [10] |
| RH-41 | Rhabdomyosarcoma | > 8 | [10] |
Signaling Pathways and Cellular Effects
Ro-3306-mediated inhibition of CDK1 triggers a cascade of cellular events, primarily centered around cell cycle control and apoptosis.
Cell Cycle Arrest
Treatment of proliferating cells with Ro-3306 leads to a robust arrest at the G2/M boundary of the cell cycle.[5][8][11] This is a direct consequence of inhibiting CDK1/Cyclin B1 activity, which is essential for entry into mitosis.[1][3] The arrest is reversible; upon removal of the inhibitor, cells can proceed through mitosis.[3]
Induction of Apoptosis
Prolonged inhibition of CDK1 by Ro-3306 can induce apoptosis, particularly in cancer cells.[1][3][4] This pro-apoptotic effect can be mediated through both p53-dependent and -independent pathways.[12][13] In some cancer cell lines, Ro-3306 treatment enhances p53-mediated Bax activation and mitochondrial apoptosis.[5][14] The compound has been shown to downregulate anti-apoptotic proteins like Bcl-2 and survivin.[2] Furthermore, Ro-3306 can induce the expression of pro-apoptotic proteins such as Bax and cleaved PARP, and increase the activity of caspases 3, 8, and 9.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the characterization of Ro-3306.
In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is adapted from studies measuring the inhibitory activity of Ro-3306 against various CDK/cyclin complexes.[5][8][15]
Objective: To determine the IC₅₀ and Kᵢ values of Ro-3306 for specific CDK/cyclin complexes.
Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK1/cyclin B1, CDK2/cyclin E, CDK4/cyclin D)
-
His-6-tagged pRB fragment (substrate)
-
Ro-3306
-
ATP
-
Assay Buffer: 25 mM Hepes, 6.25 mM MgCl₂, 0.003% Tween 20, 0.3 mg/mL BSA, 1.5 mM DTT. Note: For CDK1 and CDK2, the MgCl₂ concentration is increased to 10 mM.[5][8]
-
Termination Buffer: 25 mM Hepes, 24 mM EDTA, 0.2 mg/mL BSA containing anti-phospho-pRB antibody.
-
Detection Reagents: Lance-Eu-W1024-labeled anti-rabbit IgG and Allophycocyanin-conjugated anti-His-6 antibody in 25 mM Hepes with 0.5 mg/mL BSA.
-
96-well plates
-
Multi-label plate reader
Procedure:
-
Prepare serial dilutions of Ro-3306 in the assay buffer.
-
In a 96-well plate, add the diluted Ro-3306.
-
Add the specific CDK/cyclin complex and the pRB substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be near the Kₘ for each respective kinase (e.g., 162 µM for CDK1, 90 µM for CDK2, 135 µM for CDK4).[5][8][15]
-
Incubate the plate at 37°C for 30 minutes with constant agitation.
-
Terminate the reaction by adding the termination buffer containing the anti-phospho-pRB antibody.
-
Incubate for an additional 30 minutes with shaking.
-
Add the detection reagents (Lance-Eu-W1024-labeled anti-rabbit IgG and Allophycocyanin-conjugated anti-His-6 antibody).
-
Incubate for 1 hour.
-
Read the plate in a multi-label reader at an excitation of 340 nm and emission wavelengths of 615 nm and 665 nm.[8][15]
-
Calculate IC₅₀ values from the 665 nm readings, normalized to the Europium readings at 615 nm.
-
Calculate Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the ATP concentration and Kₘ is the Michaelis-Menten constant for ATP.[5]
Cell-Based Proliferation Assay (MTT Assay)
This protocol is a general representation based on descriptions of cell viability and proliferation assays used to determine the IC₅₀ of Ro-3306 in various cell lines.[4][5][10]
Objective: To determine the concentration of Ro-3306 that inhibits cell proliferation by 50%.
Materials:
-
Human cancer cell lines (e.g., HCT116, SKOV3)
-
Complete cell culture medium
-
Ro-3306
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in saline)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 25,000 cells per well and incubate for 24 hours at 37°C with 5% CO₂.[5]
-
Prepare serial dilutions of Ro-3306 in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of Ro-3306. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired period (e.g., 48, 72, or 96 hours).[3][4]
-
Add 20 µL of MTT stock solution to each well and incubate for 4 hours at 37°C.[5]
-
Remove the medium containing MTT.
-
Add 150-200 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Conclusion
Ro-3306 is a valuable research tool for studying the intricacies of the cell cycle, particularly the role of CDK1 in mitotic entry and progression. Its high selectivity and ATP-competitive mechanism of action make it a specific probe for dissecting CDK1-dependent signaling pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize Ro-3306 in their investigations into cell cycle regulation and its therapeutic potential in oncology.
References
- 1. pnas.org [pnas.org]
- 2. rndsystems.com [rndsystems.com]
- 3. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ro-3306 | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ro 3306, cyclin-dependent kinase (Cdk1) inhibitor (CAS 872573-93-8) | Abcam [abcam.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleck.co.jp [selleck.co.jp]
- 15. Ro 3306 | CDK1 inhibitor | TargetMol [targetmol.com]
Understanding the role of Ro-3306 in cell cycle control
A Technical Guide to Ro-3-306 in Cell Cycle Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cell cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). Among these, CDK1 (Cyclin-Dependent Kinase 1), complexed with Cyclin B, is the master regulator of the G2/M transition and mitotic progression.[1][2] Its precise control is paramount for ensuring genomic stability. Dysregulation of CDK1 activity is a hallmark of cancer, making it a significant target for therapeutic intervention.[3][4]
Ro-3306 is a potent, selective, and reversible small-molecule inhibitor of CDK1.[5][6] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of CDK1 and preventing the phosphorylation of downstream substrates essential for mitosis.[7][8] This inhibitory action arrests cells at the G2/M boundary, making Ro-3306 an invaluable tool for cell synchronization and for studying the molecular events governing mitotic entry and exit.[5][7][9][10] This guide provides an in-depth overview of Ro-3306's mechanism, applications, and associated experimental protocols.
Mechanism of Action and Specificity
Ro-3306 demonstrates high selectivity for CDK1. It inhibits the CDK1/Cyclin B1 complex with a high degree of potency. Its selectivity is crucial for dissecting the specific roles of CDK1 without the confounding effects of inhibiting other cell cycle kinases.[7][8] Prolonged exposure to Ro-3306 can induce apoptosis in cancer cell lines, an effect that is less pronounced in non-tumorigenic cells.[4][7]
Quantitative Inhibitory Activity
The inhibitory potency of Ro-3306 has been quantified against several key cyclin-dependent kinases. The data clearly illustrates its selectivity for CDK1 complexes.
| Kinase Complex | Kᵢ (Inhibitory Constant) | Selectivity vs. CDK1/Cyclin B1 |
| CDK1 /Cyclin B1 | 35 nM[7][8][11] | 1x |
| CDK1 /Cyclin A | 110 nM[7][8][11] | ~3.1x less sensitive |
| CDK2 /Cyclin E | 340 nM[6][7][11] | ~9.7x less sensitive |
| CDK4 /Cyclin D | >2000 nM[7][11] | >57x less sensitive |
Table 1: Inhibitory constants (Kᵢ) of Ro-3306 for various CDK complexes. Data compiled from multiple sources.[6][7][8][11]
Cellular Effects and IC50 Values
In cellular assays, Ro-3306 effectively blocks cell proliferation by inducing G2/M arrest. The half-maximal inhibitory concentration (IC50) varies across different cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 3.2 µM[6] |
| PA-1 | Ovarian Cancer | 7.24 µM[3] |
| OVCAR5 | Ovarian Cancer | 8.74 µM[3] |
| HEY | Ovarian Cancer | 10.15 µM[3] |
| IGROV1 | Ovarian Cancer | 13.89 µM[3] |
| SKOV3 | Ovarian Cancer | 16.92 µM[3] |
Table 2: IC50 values of Ro-3306 in various human cancer cell lines after 72 hours of treatment.[3][6]
Role in G2/M Cell Cycle Control
The transition from G2 to mitosis is tightly regulated by the activation of the CDK1/Cyclin B1 complex. This activation initiates a cascade of phosphorylation events leading to nuclear envelope breakdown, chromosome condensation, and spindle formation. Ro-3306 directly interferes with this process.
By inhibiting CDK1, Ro-3306 prevents the phosphorylation of key substrates, effectively holding cells at the G2/M checkpoint.[1] This arrest is reversible; upon washout of the inhibitor, cells synchronously enter mitosis, typically within 30-60 minutes.[7][9] This property is the basis for its widespread use in cell synchronization.
Figure 1. Simplified signaling pathway of Ro-3306 action at the G2/M checkpoint.
Experimental Protocols
Ro-3306 is a cornerstone for synchronizing cell populations for detailed analysis of mitotic events.
Protocol: Cell Synchronization at the G2/M Boundary
This protocol describes a method to enrich a cell population in the G2 phase, with subsequent release for synchronous entry into mitosis.[5][9][12]
Materials:
-
Cell culture medium appropriate for the cell line
-
Ro-3306 (e.g., stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Cultured cells (typically at 30-40% confluency)
Procedure:
-
Treatment: Add Ro-3306 to the cell culture medium to a final concentration of 5-10 µM. The optimal concentration and duration may vary by cell line but a common starting point is 9 µM for 18-20 hours.[7][12][13]
-
Incubation: Incubate the cells under standard conditions (37°C, 5% CO₂) for the desired duration. This allows the majority of cycling cells to progress to and arrest at the G2/M boundary.[4]
-
Washout (Release): To release the cells from the G2 block, aspirate the Ro-3306-containing medium.
-
Wash the cells gently with pre-warmed PBS. Repeat the wash step at least three to five times to ensure complete removal of the inhibitor.[12]
-
Release into Mitosis: Add fresh, pre-warmed culture medium to the cells.
-
Time-Course Collection: Cells will begin to enter mitosis synchronously. For population studies, harvest cells at various time points post-release (e.g., every 10-15 minutes) for downstream analysis. Peak mitosis is often observed between 40-60 minutes post-washout.[12]
Figure 2. Experimental workflow for G2/M synchronization using Ro-3306.
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is used to verify the G2/M arrest induced by Ro-3306 and to monitor synchronous progression following its washout.
Materials:
-
Harvested cells (from Protocol 4.1)
-
PBS
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Harvesting: Harvest cells by trypsinization, collect them by centrifugation (e.g., 300 x g for 5 minutes), and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice or store at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash once with PBS.
-
Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubation: Incubate in the dark at room temperature for 15-30 minutes.
-
Analysis: Analyze the DNA content using a flow cytometer. Arrested cells will show a distinct peak at the 4N DNA content (G2/M phase).[4][14] Following release, this peak will decrease as a new 2N (G1) peak emerges.[7]
Protocol: Western Blot for Mitotic Markers
This protocol analyzes the expression and phosphorylation status of key mitotic proteins.
Materials:
-
Cell lysates from harvested cells
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-Phospho-Histone H3 (Ser10), anti-Cyclin B1)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Lysis: Lyse harvested cell pellets in lysis buffer.
-
Quantification: Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate. The level of Phospho-Histone H3 (Ser10) serves as a robust marker for mitotic cells and should peak after release from the Ro-3306 block.[7]
Conclusion
Ro-3306 is a powerful and highly selective tool for the study of cell cycle regulation. Its ability to reversibly arrest cells at the G2/M boundary provides an unparalleled method for synchronizing cell populations, enabling high-resolution studies of mitosis.[5][9] For researchers in cell biology and professionals in drug development, a thorough understanding of its mechanism and application is essential for leveraging its full potential in dissecting the intricate processes of cell division and identifying novel anti-cancer strategies.
References
- 1. CDK1 inhibitor controls G2/M phase transition and reverses DNA damage sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK-1 Inhibition in G2 Stabilizes Kinetochore-Microtubules in the following Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell cycle synchronization at the G2/M phase border by reversible inhibition of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Ro-3306 | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 12. mdpi.com [mdpi.com]
- 13. apexbt.com [apexbt.com]
- 14. researchgate.net [researchgate.net]
A Comprehensive Analysis of Ro-3306's Impact on the G2/M Phase Transition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The transition from the G2 to M phase of the cell cycle is a critical regulatory nexus, primarily governed by the activity of Cyclin-Dependent Kinase 1 (CDK1). Dysregulation of this transition is a hallmark of cancer, making CDK1 an attractive target for therapeutic intervention. Ro-3306 has emerged as a potent and selective small-molecule inhibitor of CDK1, demonstrating significant utility in both basic research and preclinical studies. This document provides a detailed technical overview of Ro-3306, focusing on its mechanism of action, its specific effects on the G2/M phase transition, and established experimental protocols for its application. We present quantitative data in a structured format, detail experimental methodologies, and provide visual representations of the underlying molecular pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Introduction
The cell division cycle is a tightly regulated process ensuring the faithful duplication and segregation of the genome. The G2/M transition, or mitotic entry, is a point of no return, committing the cell to division. This process is orchestrated by the CDK1/Cyclin B1 complex.[1] The activity of this complex is itself regulated by a series of phosphorylation and dephosphorylation events.[1]
Ro-3306 is a quinolinyl thiazolinone derivative that acts as a selective, ATP-competitive inhibitor of CDK1.[1][2] Its ability to reversibly arrest cells at the G2/M border has made it an invaluable tool for synchronizing cell populations and for studying the molecular events governing mitosis.[3][4] Furthermore, its pro-apoptotic effects in cancer cells suggest its potential as an anti-tumorigenic agent.[2][5] This guide will delve into the molecular underpinnings of Ro-3306's effects and provide practical information for its use in a research setting.
Mechanism of Action
Ro-3306 exerts its biological effects by directly inhibiting the kinase activity of CDK1. It binds to the ATP-binding pocket of CDK1, preventing the phosphorylation of downstream substrates that are essential for mitotic entry.[2] This inhibition leads to a robust and reversible cell cycle arrest at the G2/M boundary.[1]
The primary target of Ro-3306 is the CDK1/Cyclin B1 complex, which is the master regulator of mitosis.[6] Cyclin B1 levels accumulate during the G2 phase, leading to a corresponding increase in CDK1 activity, which peaks at the G2/M border.[1] By inhibiting CDK1, Ro-3306 effectively creates a chemical block that prevents cells from initiating chromosome condensation, nuclear envelope breakdown, and spindle formation.[7]
Figure 1: Ro-3306 Mechanism of Action at the G2/M Transition.
Quantitative Data on Ro-3306's Effects
The potency and selectivity of Ro-3306 have been characterized across various in vitro and cellular assays. The following tables summarize key quantitative data.
Table 1: In Vitro Kinase Inhibition
| Target Complex | Inhibition Constant (Ki) | IC50 | Reference(s) |
| CDK1/Cyclin B1 | 35 nM | 35 nM | [1][2][8] |
| CDK1/Cyclin A | 110 nM | - | [1][8] |
| CDK2/Cyclin E | 340 nM | 340 nM | [1][9] |
| CDK4/Cyclin D | >2000 nM | - | [8] |
Table 2: Cellular Effects and IC50 Values in Cancer Cell Lines
| Cell Line | Effect | Concentration/IC50 | Treatment Duration | Reference(s) |
| HCT116, SW480, HeLa | G2/M Arrest | 9 µM | 20 hours | [1][8] |
| OVCAR5 | G2 Phase Increase | 25 µM | 36 hours | [5] |
| SKOV3 | G2 Phase Increase | 25 µM | 36 hours | [5] |
| SKOV3 | Proliferation Inhibition | 16.92 µM | 72 hours | [5] |
| HEY | Proliferation Inhibition | 10.15 µM | 72 hours | [5] |
| PA-1 | Proliferation Inhibition | 7.24 µM | 72 hours | [5] |
| OVCAR5 | Proliferation Inhibition | 8.74 µM | 72 hours | [5] |
| IGROV1 | Proliferation Inhibition | 13.89 µM | 72 hours | [5] |
| WAC2 (Neuroblastoma) | Viability Reduction | 1.80 µM | 48 hours | [10] |
| SHEP (Neuroblastoma) | Viability Reduction | 1.30 µM | 48 hours | [10] |
| NB69 (Neuroblastoma) | Viability Reduction | 2.30 µM | 48 hours | [10] |
Experimental Protocols
Cell Synchronization at the G2/M Border
This protocol describes a single-step method to synchronize cultured mammalian cells at the G2/M transition using Ro-3306. This method can achieve a synchronization efficiency of over 95% in some cancer cell lines.[3]
Methodology:
-
Cell Seeding: Plate cells at a density that will not exceed 70-80% confluency by the end of the experiment.
-
Ro-3306 Treatment: Add Ro-3306 to the culture medium at a final concentration of 3-10 µM. The optimal concentration may vary between cell lines and should be determined empirically.[11][12]
-
Incubation: Incubate the cells for 18-24 hours. This duration is typically sufficient to allow cells to progress through G1 and S phases and accumulate at the G2/M border.[1][12]
-
Verification of Arrest (Optional): To confirm G2 arrest, a sample of cells can be harvested, fixed, stained with a DNA dye like propidium iodide, and analyzed by flow cytometry.[13][14]
-
Release from Arrest: To release the cells from the G2 block, wash the cells twice with pre-warmed, drug-free culture medium.
-
Post-Release Analysis: Cells will synchronously enter mitosis within 30-60 minutes after the removal of Ro-3306.[4] This allows for the collection of a highly enriched population of mitotic cells for downstream applications.
Figure 2: Experimental Workflow for G2/M Synchronization.
Analysis of Cell Cycle Distribution by Flow Cytometry
This protocol outlines the analysis of cell cycle phases using propidium iodide (PI) staining and flow cytometry.
Methodology:
-
Cell Harvesting: Harvest both control and Ro-3306-treated cells by trypsinization. Centrifuge to pellet the cells.
-
Fixation: Resuspend the cell pellet in phosphate-buffered saline (PBS). Add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 2 hours or store at -20°C.[14]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash once with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[14] The RNase is crucial to prevent staining of double-stranded RNA.
-
Incubation: Incubate the cells in the staining solution, protected from light, for at least 30 minutes at room temperature or overnight at 4°C.[14]
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[14]
Western Blot Analysis of G2/M Regulatory Proteins
This protocol is for assessing the protein levels of key G2/M regulators, such as Cyclin B1 and total CDK1, following Ro-3306 treatment.
Methodology:
-
Protein Extraction: Lyse control and Ro-3306-treated cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., anti-Cyclin B1, anti-CDK1) overnight at 4°C. A loading control, such as β-actin or GAPDH, should also be probed.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
Ro-3306 is a powerful and selective tool for the study of the G2/M transition. Its ability to induce a reversible G2 arrest allows for the synchronization of cell populations, facilitating detailed investigations into the molecular mechanisms of mitosis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers employing Ro-3306 in their studies. As our understanding of cell cycle control continues to evolve, the utility of specific inhibitors like Ro-3306 will undoubtedly remain central to future discoveries in both fundamental cell biology and cancer therapeutics.
References
- 1. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. Cell cycle synchronization at the G2/M phase border by reversible inhibition of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ro 3306 | CDK1 inhibitor | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. oncotarget.com [oncotarget.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancer.wisc.edu [cancer.wisc.edu]
Preliminary Studies on Ro-3306 in Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary research on Ro-3306, a selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1), and its effects on various cancer cell lines. The document summarizes key quantitative findings, details common experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.
Introduction
Ro-3306 is a potent, selective, and cell-permeable ATP-competitive inhibitor of CDK1, a crucial regulator of the G2/M phase transition in the cell cycle.[1][2] Its ability to arrest cell cycle progression and induce apoptosis in cancer cells has made it a subject of significant interest in oncology research.[3][4][5] This guide synthesizes the findings from several preliminary studies to offer a comprehensive resource for professionals in the field.
Mechanism of Action
Ro-3306 primarily functions by inhibiting the kinase activity of the CDK1/Cyclin B1 complex.[6][7] This inhibition prevents the phosphorylation of key substrates necessary for entry into mitosis, leading to a cell cycle arrest at the G2/M border.[1][8] Prolonged inhibition of CDK1 by Ro-3306 has been shown to trigger apoptotic pathways, demonstrating its potential as an anti-cancer agent.[4][8]
dot
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. pnas.org [pnas.org]
The CDK1 Inhibitor Ro-3306: A Technical Guide to its Pro-Apoptotic Effects in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pro-apoptotic effects of Ro-3306, a selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1), in tumor cells. Ro-3306 has emerged as a potent anti-cancer agent, inducing cell cycle arrest and apoptosis in a variety of cancer cell lines.[1][2] This document details the underlying mechanisms of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes critical signaling pathways and workflows.
Introduction to Ro-3306 and its Mechanism of Action
Ro-3306 is a small molecule that acts as an ATP-competitive inhibitor of CDK1.[1][3] CDK1, complexed with cyclin B1, is a master regulator of the G2/M transition in the cell cycle.[1][4] By inhibiting CDK1, Ro-3306 effectively arrests cells at the G2/M border.[1][3][5] While this arrest is reversible in normal cells, prolonged inhibition in tumor cells leads to the induction of apoptosis, highlighting its potential as a cancer therapeutic.[5][6][7] The selectivity of Ro-3306 for CDK1 over other CDKs, such as CDK2 and CDK4, makes it a valuable tool for studying the specific roles of CDK1 in cellular processes.[3][5]
Quantitative Analysis of Ro-3306-Induced Apoptosis
The pro-apoptotic efficacy of Ro-3306 has been quantified across various cancer cell lines. The following tables summarize key findings from multiple studies, providing a comparative overview of its potency and effects.
Table 1: Inhibitory Activity of Ro-3306 against Cyclin-Dependent Kinases
| Target Kinase | Ki (nM) |
| CDK1/cyclin B1 | 35 |
| CDK1/cyclin A | 110 |
| CDK2/cyclin E | 340 |
| CDK4/cyclin D | >2000 |
Data sourced from Selleck Chemicals product information.[3]
Table 2: Induction of Apoptosis by Ro-3306 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Ro-3306 Concentration (µM) | Treatment Duration (h) | Percentage of Apoptotic Cells (%) |
| OVCAR5 | Ovarian Cancer | 25 | 16 | 18.01 |
| SKOV3 | Ovarian Cancer | 25 | 16 | 23.44 |
| HCT116 | Colon Cancer | 9 | 72 | ~30-40 |
| SW480 | Colon Cancer | 9 | 72 | ~30-40 |
| HepG2 | Hepatocarcinoma | 5 | 48 | ~70 (increase) |
Data compiled from multiple research articles.[1][4][6][7]
Table 3: Effect of Ro-3306 on Apoptosis-Related Protein Expression in Ovarian Cancer Cells (OVCAR5 & SKOV3)
| Protein | Function | Effect of Ro-3306 Treatment |
| Mcl-1 | Anti-apoptotic | Reduced expression |
| Bcl-2 | Anti-apoptotic | Reduced expression |
| Bax | Pro-apoptotic | Induced expression |
| Cleaved PARP | Apoptosis marker | Induced expression |
Data sourced from a study on ovarian cancer cells.[4]
Signaling Pathways of Ro-3306-Induced Apoptosis
Ro-3306 triggers apoptosis through the modulation of several key signaling pathways. The primary mechanism involves the inhibition of CDK1, which leads to downstream effects on both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.
The p53-Mediated Mitochondrial Apoptosis Pathway
In p53 wild-type cancer cells, Ro-3306 treatment has been shown to enhance p53-mediated apoptosis.[5][8] Inhibition of CDK1 can lead to the accumulation and activation of p53, a critical tumor suppressor. Activated p53 then transactivates pro-apoptotic genes, such as Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[3][5] Furthermore, Ro-3306 has been observed to reduce the levels of anti-apoptotic proteins like Bcl-2 and survivin.[5]
Caption: Ro-3306 induced p53-mediated mitochondrial apoptosis pathway.
Involvement of the Extrinsic Apoptotic Pathway
Studies in ovarian cancer cells have indicated that Ro-3306 can also activate the extrinsic apoptotic pathway.[4][9] This is evidenced by the increased activity of caspase-8, a key initiator caspase in this pathway.[4] The exact mechanism by which CDK1 inhibition leads to caspase-8 activation is still under investigation but may involve the regulation of death receptor signaling.
Experimental Protocols for Assessing Ro-3306-Induced Apoptosis
This section provides detailed methodologies for key experiments used to characterize the pro-apoptotic effects of Ro-3306.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed 25,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a CO2 incubator.
-
Drug Treatment: Treat the cells with various concentrations of Ro-3306 and incubate for the desired duration (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in saline) to each well and incubate for 4 hours.
-
Solubilization: Remove the supernatant and add 200 µL of anhydrous DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.[3]
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with Ro-3306 for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis.[1][4]
Caspase Activity Assay (ELISA-based)
This assay quantifies the activity of key apoptotic caspases.
-
Cell Lysis: Treat cells with Ro-3306, harvest, and lyse the cells to release cellular proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
ELISA Assay: Use a commercial ELISA kit for cleaved caspase-3, -8, or -9. Add the cell lysates to the antibody-coated wells and follow the manufacturer's instructions for incubation, washing, and substrate addition.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength to determine caspase activity.[4]
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of specific proteins.
-
Protein Extraction and Quantification: Extract total protein from Ro-3306-treated and control cells and determine the concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved PARP, p53, p21) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like GAPDH to ensure equal protein loading.[1][4]
Caption: General experimental workflow for investigating Ro-3306.
Conclusion
Ro-3306 is a potent and selective CDK1 inhibitor that effectively induces apoptosis in a range of tumor cell lines. Its ability to activate both intrinsic and extrinsic apoptotic pathways, often in a p53-dependent manner, underscores its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and further elucidate the anti-cancer properties of Ro-3306 and similar CDK1 inhibitors. Continued research into the nuanced molecular mechanisms of Ro-3306 will be crucial for its potential translation into clinical applications for cancer therapy.
References
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. THE CDK1 INHIBITOR RO-3306 MODULATES THE EXPRESSION OF CELL CYCLE INHIBITORY AND APOPTOTIC GENES | THE EGYPTIAN JOURNAL OF EXPERIMENTAL BIOLOGY (Zoology) [bibliomed.org]
- 3. Ro-3306 | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Ro-3306: A Technical Guide on its Potential as an Anti-Cancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro-3306, a selective and ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1), has emerged as a promising candidate for anti-cancer therapy. By targeting the master regulator of the G2/M cell cycle transition, Ro-3306 effectively induces cell cycle arrest and apoptosis in a variety of cancer cell lines and has demonstrated anti-tumorigenic effects in preclinical animal models. This technical guide provides a comprehensive overview of the current understanding of Ro-3306's anti-cancer potential, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and key signaling pathways.
Introduction
The cell division cycle is a fundamental process that is frequently dysregulated in cancer, leading to uncontrolled proliferation. Cyclin-Dependent Kinases (CDKs) are key enzymatic drivers of the cell cycle, and their inhibition represents a validated strategy in oncology.[1] CDK1, in complex with cyclin B, is essential for the transition from the G2 phase to mitosis (M phase).[2][3] Its overexpression has been linked to poor prognosis in several cancers, including ovarian and hepatocellular carcinoma.[3][4][5][6]
Ro-3306 is a potent and selective small molecule inhibitor of CDK1.[7][8][9] It acts as an ATP-competitive inhibitor, effectively blocking the kinase activity of CDK1 and preventing the cell from entering mitosis.[3][4] This guide will delve into the technical details of Ro-3306's action and its potential as a therapeutic agent.
Mechanism of Action
Ro-3306 exerts its anti-cancer effects primarily through the selective inhibition of CDK1. This leads to two key cellular outcomes:
-
G2/M Phase Cell Cycle Arrest: By inhibiting CDK1, Ro-3306 prevents the phosphorylation of key substrates required for mitotic entry. This results in a robust and reversible arrest of cells at the G2/M boundary.[2][8][10][11][12][13] This synchronization of the cell population at a specific cell cycle phase is also a valuable tool for research purposes.[11][12]
-
Induction of Apoptosis: Prolonged inhibition of CDK1 by Ro-3306 has been shown to induce programmed cell death (apoptosis) in cancer cells.[2][7][14] The pro-apoptotic effect of Ro-3306 appears to be more pronounced in cancer cells compared to non-tumorigenic cells.[2][8][14] The induction of apoptosis is often mediated through the activation of caspase cascades, including caspase-3, -8, and -9, and the modulation of Bcl-2 family proteins.[4][15]
Furthermore, the efficacy of Ro-3306 has been linked to the p53 tumor suppressor pathway. In cancer cells with wild-type p53, CDK1 inhibition by Ro-3306 can enhance p53-mediated apoptosis.[7][16][17][18] Conversely, cells with mutated or null p53 may exhibit resistance and undergo only a transient cell cycle arrest.[16][18]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of Ro-3306 from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of Ro-3306
| Target | Assay Type | Ki (nM) | IC50 (µM) | Cell Line | Reference |
| CDK1 | Cell-free assay | 20 | [8] | ||
| CDK1/cyclin B1 | Cell-free assay | 35 | [2][8][9] | ||
| CDK1/cyclin A | Cell-free assay | 110 | [8] | ||
| CDK2/cyclin E | Cell-free assay | 340 | [7][8] | ||
| CDK4/cyclin D1 | Cell-free assay | >2000 | [8] | ||
| HCT-116 (Colon Cancer) | MTS Assay (5 days) | 3.2 | HCT-116 | [7] | |
| H460a (Lung Cancer) | Proliferation Assay | 1.04 | H460a | [8] | |
| MDA-MB-435 (Melanoma) | Proliferation Assay | 1.14 | MDA-MB-435 | [8] | |
| SKOV3 (Ovarian Cancer) | MTT Assay (72h) | 16.92 | SKOV3 | [4] | |
| HEY (Ovarian Cancer) | MTT Assay (72h) | 10.15 | HEY | [4] | |
| PA-1 (Ovarian Cancer) | MTT Assay (72h) | 7.24 | PA-1 | [4] | |
| OVCAR5 (Ovarian Cancer) | MTT Assay (72h) | 8.74 | OVCAR5 | [4] | |
| IGROV1 (Ovarian Cancer) | MTT Assay (72h) | 13.89 | IGROV1 | [4] | |
| Capan-1 (Pancreatic Cancer) | CellTiter-Glo (48h) | ~5 | Capan-1 | [19] | |
| MIAPaCa-2 (Pancreatic Cancer) | CellTiter-Glo (48h) | ~7.5 | MIAPaCa-2 | [19] |
Table 2: In Vivo Efficacy of Ro-3306
| Cancer Model | Animal Model | Treatment | Outcome | Reference |
| Ovarian Cancer | KpB Transgenic Mice | Ro-3306 | 71.25% tumor weight reduction in obese mice; 73.76% in lean mice. | [4] |
| Ovarian Cancer | KpB Transgenic Mice | Ro-3306 | 50.8% reduction in Ki-67 in obese mice; 35.9% in lean mice. | [4][15] |
| Hepatocellular Carcinoma | PDX Mice | Ro-3306 (4 mg/kg) | 75% tumor growth suppression. | [5][20] |
| Hepatocellular Carcinoma | PDX Mice | Ro-3306 (4 mg/kg) + Sorafenib (30 mg/kg) | 92% tumor growth suppression. | [5][6][20] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-cancer effects of Ro-3306.
Cell Viability and Proliferation Assays
4.1.1 MTT Assay This colorimetric assay measures the metabolic activity of viable cells.
-
Cell Seeding: Seed cells (e.g., 25,000 cells/well) in 96-well plates and incubate for 24 hours at 37°C with 5% CO2.[8]
-
Drug Treatment: Treat cells with various concentrations of Ro-3306 for the desired duration (e.g., 72 hours).[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in saline) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the supernatant and add 200 µL of anhydrous DMSO to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at 565 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
4.1.2 Colony Formation Assay This assay assesses the long-term proliferative capacity of single cells.
-
Cell Seeding: Seed a low density of cells in 6-well plates.
-
Drug Treatment: Treat cells with Ro-3306 for a specified period (e.g., 48 hours).[4][15][21]
-
Recovery: Remove the drug-containing medium and culture the cells in fresh medium for an extended period (e.g., 12 days) to allow for colony formation.[4][15][21]
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with Ro-3306 (e.g., 5 µM for 20 hours) to induce cell cycle arrest.[22]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit) to quantify the percentage of cells in G1, S, and G2/M phases.[22]
Apoptosis Assays
4.3.1 Annexin V Staining This assay detects one of the earliest events in apoptosis, the externalization of phosphatidylserine.
-
Cell Treatment: Treat cells with Ro-3306 (e.g., 9 µM for 72 hours) to induce apoptosis.[2][9][14]
-
Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (to distinguish necrotic cells).
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V positive, PI positive) cells.
4.3.2 Western Blotting for Apoptosis Markers This technique is used to detect changes in the expression of key apoptosis-related proteins.
-
Protein Extraction: Lyse Ro-3306-treated and control cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against apoptosis markers such as cleaved caspase-3, cleaved PARP, Bcl-2, and Bax, followed by incubation with HRP-conjugated secondary antibodies.[4][15]
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of Ro-3306 Action
Caption: Mechanism of Ro-3306 inducing G2/M arrest and apoptosis via CDK1 inhibition.
Experimental Workflow for Cell Viability (MTT Assay)
References
- 1. academic.oup.com [academic.oup.com]
- 2. pnas.org [pnas.org]
- 3. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blocking CDK1/PDK1/β-Catenin signaling by CDK1 inhibitor RO3306 increased the efficacy of sorafenib treatment by targeting cancer stem cells in a preclinical model of hepatocellular carcinoma [thno.org]
- 6. Blocking CDK1/PDK1/β-Catenin signaling by CDK1 inhibitor RO3306 increased the efficacy of sorafenib treatment by targeting cancer stem cells in a preclinical model of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ro-3306 | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 9. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Cell cycle synchronization at the G2/M phase border by reversible inhibition of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Ro 3306 | CDK1 inhibitor | TargetMol [targetmol.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Cyclin-dependent kinase 1 inhibitor RO-3306 enhances p53-mediated Bax activation and mitochondrial apoptosis in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. researchgate.net [researchgate.net]
- 20. Blocking CDK1/PDK1/β-Catenin signaling by CDK1 inhibitor RO3306 increased the efficacy of sorafenib treatment by targeting cancer stem cells in a preclinical model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
The Impact of Ro-3306 on Oocyte Maturation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro-3306, a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1), has emerged as a valuable tool for dissecting the molecular mechanisms governing oocyte maturation. By reversibly arresting oocytes at the G2/M transition, Ro-3306 allows for the synchronization of meiotic progression, facilitating detailed studies of the intricate signaling pathways and cellular events that drive the development of a fertilizable egg. This technical guide provides an in-depth exploration of the core principles, experimental protocols, and quantitative data associated with the use of Ro-3306 in oocyte maturation research.
Introduction: The Role of CDK1 in Oocyte Maturation
Oocyte maturation is a complex and highly regulated process that involves the transition from the diplotene stage of prophase I (characterized by the germinal vesicle, or GV) to metaphase II (MII), rendering the oocyte competent for fertilization. A key regulator of this process is the Maturation-Promoting Factor (MPF), a heterodimer consisting of the catalytic subunit CDK1 and the regulatory subunit Cyclin B. The activation of MPF is the central event that triggers germinal vesicle breakdown (GVBD), chromosome condensation, and spindle formation.
Ro-3306 is a small molecule inhibitor that specifically targets the ATP-binding pocket of CDK1, effectively blocking its kinase activity. This selective inhibition allows researchers to precisely control the activity of MPF and, consequently, the meiotic progression of oocytes.
Mechanism of Action of Ro-3306 in Oocytes
Ro-3306 acts as an ATP-competitive inhibitor of CDK1. By binding to the ATP-binding site of CDK1, it prevents the transfer of a phosphate group from ATP to downstream target proteins. This inhibition of CDK1's kinase activity prevents the activation of MPF, thereby arresting the oocyte in the G2 phase, just prior to entry into M-phase (meiosis I). This arrest is characterized by the persistence of the germinal vesicle. A crucial feature of Ro-3306 is its reversibility; upon washout of the inhibitor, oocytes can resume meiosis and proceed through maturation.
Quantitative Data on Ro-3306 and Oocyte Maturation
The following tables summarize key quantitative data from studies utilizing Ro-3306 in the context of oocyte maturation.
| Parameter | Value | Species/System | Reference |
| Ki for CDK1/Cyclin B1 | 35 nM | Human (in vitro) | [1] |
| Ki for CDK1/Cyclin A | 110 nM | Human (in vitro) | [1] |
| Ki for CDK2/Cyclin E | 340 nM | Human (in vitro) | [1] |
| Ki for CDK4/Cyclin D | >2000 nM | Human (in vitro) | [1] |
Table 1: Inhibitory Constants (Ki) of Ro-3306 for Various Cyclin-Dependent Kinases. This table highlights the high selectivity of Ro-3306 for CDK1 over other CDKs.
| Species | Ro-3306 Concentration | Duration of Treatment | Maturation to MII after Washout | Control MII Rate | Reference |
| Porcine | 10 µM | 20 hours | 76.19% ± 2.68% | 79.08% ± 3.23% | [2] |
Table 2: Effect of Reversible Ro-3306 Treatment on Porcine Oocyte Maturation. This table demonstrates the effective and reversible GV arrest of porcine oocytes with Ro-3306, with no significant impact on subsequent maturation rates.
Experimental Protocols
General Workflow for Ro-3306 Treatment of Oocytes
Detailed Protocol for Porcine Oocyte Maturation Arrest
This protocol is adapted from the successful application of Ro-3306 in porcine oocytes[2].
-
Oocyte Collection: Collect cumulus-oocyte complexes (COCs) from sow ovaries obtained from a local abattoir.
-
In Vitro Maturation (IVM) Medium: A common IVM medium for porcine oocytes is TCM-199 supplemented with porcine follicular fluid, cysteine, EGF, and gonadotropins (FSH and hCG).
-
Ro-3306 Treatment: Supplement the IVM medium with 10 µM Ro-3306.
-
Incubation for GV Arrest: Culture the COCs in the Ro-3306-containing medium for 20 hours at 38.5°C in a humidified atmosphere of 5% CO2.
-
Washout: After the 20-hour incubation, wash the COCs thoroughly three to five times in fresh, Ro-3306-free IVM medium to remove the inhibitor.
-
In Vitro Maturation: Culture the washed COCs in fresh IVM medium for an additional 24-44 hours to allow for meiotic resumption and progression to the MII stage.
-
Assessment of Maturation:
-
Germinal Vesicle Breakdown (GVBD): Observe the disappearance of the nuclear envelope under a microscope.
-
Polar Body (PB) Extrusion: Identify the presence of the first polar body in the perivitelline space as an indicator of reaching the MII stage. This can be visualized using light microscopy or after staining with a DNA-binding dye like Hoechst 33342.
-
Considerations for Other Species
-
Mouse Oocytes: While a specific detailed protocol is less commonly published, Ro-3306 has been used to arrest mouse oocytes at the GV stage. A concentration of 10 µM is a reasonable starting point, with an incubation time of 2-4 hours being sufficient to induce arrest before washout. M16 and MEM are common IVM media for mouse oocytes.
-
Bovine Oocytes: Similar to porcine oocytes, a 10 µM concentration of Ro-3306 can be used to induce GV arrest. TCM-199 is a frequently used base medium for bovine IVM, often supplemented with serum, gonadotropins, and growth factors. Incubation times for arrest and subsequent maturation may need to be optimized.
Assessment of Spindle and Chromosome Morphology
To visualize the effects of Ro-3306 on the meiotic spindle and chromosome organization, immunofluorescence staining can be performed.
-
Fixation: Fix oocytes in a solution containing 3.7% paraformaldehyde and 0.5% Triton X-100 in PBS for 30 minutes.
-
Permeabilization: Permeabilize the oocytes with 0.5% Triton X-100 in PBS for 15 minutes.
-
Blocking: Block non-specific antibody binding by incubating in 3% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate oocytes with a primary antibody against α-tubulin (for spindle visualization) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the oocytes and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
DNA Staining: Counterstain the chromosomes with a DNA dye such as DAPI or Hoechst 33342.
-
Mounting and Imaging: Mount the oocytes on a slide and visualize using a confocal microscope.
Signaling Pathways Influenced by Ro-3306
Ro-3306 directly inhibits CDK1, the core component of MPF. The activation of CDK1 is a tightly regulated process involving both activating and inhibitory phosphorylations, as well as its association with Cyclin B. Upstream signals, such as a decrease in cyclic AMP (cAMP), lead to the activation of a cascade that ultimately activates CDK1.
Downstream of CDK1, key substrates for MPF in oocytes include:
-
Lamins: Phosphorylation of nuclear lamins leads to the disassembly of the nuclear lamina and subsequent GVBD.
-
Histone H1: Phosphorylation of Histone H1 is associated with chromosome condensation.
-
Microtubule-Associated Proteins: Phosphorylation of these proteins is crucial for the organization of the meiotic spindle.
There is also significant crosstalk between the CDK1 and Mitogen-Activated Protein Kinase (MAPK) pathways during oocyte maturation. While CDK1 is the primary driver of meiotic resumption, the MAPK pathway is essential for spindle formation and the subsequent arrest at metaphase II.
Conclusion
Ro-3306 is an invaluable pharmacological tool for the study of oocyte maturation. Its high selectivity and reversibility allow for precise temporal control over meiotic progression, enabling researchers to synchronize oocyte populations and investigate the intricate molecular events that govern this fundamental biological process. The protocols and data presented in this guide provide a comprehensive resource for scientists and researchers seeking to utilize Ro-3306 in their investigations into the fascinating world of oocyte biology. Further research into the application of Ro-3306 in oocytes from a wider range of species will continue to enhance our understanding of the conserved and divergent mechanisms of meiotic maturation.
References
Ro-3306 and its Role in Preventing Replication Origin Licensing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Ro-3306, a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (Cdk1). We delve into the core mechanism by which Ro-3306 prevents the licensing of replication origins, a critical process for ensuring genomic stability. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and workflows. The information presented is intended to support researchers and professionals in the fields of cell cycle biology, oncology, and drug development in their understanding and application of this crucial research tool.
Introduction to Replication Origin Licensing and its Regulation
Eukaryotic DNA replication is a tightly regulated process that ensures the entire genome is duplicated precisely once per cell cycle. A key control point is the "licensing" of replication origins, which occurs during the G1 phase. This process involves the sequential assembly of the pre-replicative complex (pre-RC) at origins of replication. The core components of the pre-RC include the Origin Recognition Complex (ORC), Cdc6, Cdt1, and the Minichromosome Maintenance (MCM2-7) helicase complex.[1][2][3] The loading of the MCM2-7 double hexamer onto DNA licenses the origin, rendering it competent for replication initiation in the subsequent S phase.[2]
To prevent catastrophic re-replication of DNA within a single cell cycle, origin licensing is strictly inhibited outside of the G1 phase. This regulation is primarily orchestrated by the activity of Cyclin-Dependent Kinases (CDKs), particularly Cdk1.[4][5] High Cdk1 activity during the S, G2, and M phases prevents the formation of new pre-RCs by phosphorylating and thereby inhibiting or promoting the degradation of key licensing factors like ORC, Cdc6, and Cdt1.[5][6]
Ro-3306: A Selective Cdk1 Inhibitor
Ro-3306 is a chemical compound identified as a potent and selective, ATP-competitive inhibitor of Cdk1.[7][8] Its ability to specifically target Cdk1 makes it an invaluable tool for dissecting the kinase's diverse functions, particularly its role in regulating the G2/M transition and preventing re-replication.[9][10][11]
Mechanism of Action
Ro-3306 functions by binding to the ATP-binding pocket of Cdk1, thereby preventing the phosphorylation of its downstream substrates.[7][8] This inhibition of Cdk1 activity leads to a reversible cell cycle arrest at the G2/M boundary, as Cdk1 is essential for mitotic entry.[9][10][12] By artificially maintaining low Cdk1 activity, Ro-3306 can be used to experimentally uncouple the events of mitosis from the regulation of origin licensing.
Quantitative Data on Ro-3306 Activity
The efficacy and selectivity of Ro-3306 have been characterized across various in vitro and cellular assays. The following tables summarize key quantitative data.
| Target | Ki (nM) | Assay Conditions |
| Cdk1 | 20 | Not specified in the provided context. |
| Cdk1/cyclin B1 | 35 | Homogeneous time-resolved fluorescence assay. Ki calculated from IC50 with a known ATP concentration.[8][13][14] |
| Cdk1/cyclin A | 110 | Homogeneous time-resolved fluorescence assay. Ki calculated from IC50 with a known ATP concentration.[8][14] |
| Cdk2/cyclin E | 340 | Homogeneous time-resolved fluorescence assay. Ki calculated from IC50 with a known ATP concentration.[8][13][14] |
| Cdk4/cyclin D1 | >2000 | Homogeneous time-resolved fluorescence assay.[14] |
| Cdk3 | 0.03 µM | Not specified in the provided context. |
| Diverse Kinases | >15-fold selectivity | IMAP assay technology against a panel of eight diverse human kinases.[7][15] |
| Table 1: In Vitro Inhibitory Activity of Ro-3306 |
| Cell Line | IC50 (µM) | Assay Duration | Assay Type |
| HCT-116 | 3.2 | 5 days | MTS assay |
| Neuroblastoma Cell Lines | 1.3 - 4.0 | 48 hours | Cell viability assay |
| Ovarian Cancer Cell Lines (SKOV3, HEY, PA-1, OVCAR5, IGROV1) | 7.24 - 16.92 | 72 hours | MTT assay |
| Table 2: Cellular Potency of Ro-3306 |
Ro-3306 in Preventing Replication Origin Licensing
The primary role of Cdk1 in preventing re-replication is to inhibit pre-RC assembly after S phase has begun. By inhibiting Cdk1, Ro-3306 can artificially create a cellular state with low Cdk1 activity, even in the presence of mitotic cyclins. This allows for the inappropriate licensing of replication origins outside of G1.
Studies have shown that when cells are arrested in mitosis (e.g., with nocodazole, which disrupts the mitotic spindle) and then treated with Ro-3306, they exit mitosis without cell division and can re-license their origins for another round of DNA replication.[7][16] This leads to the formation of tetraploid cells with an 8N DNA content upon a subsequent G2 arrest.[7] This phenomenon demonstrates that Cdk1 activity is both necessary and sufficient to prevent replication origin licensing after mitosis has been initiated.[7]
Signaling Pathway
The following diagram illustrates the central role of Cdk1 in negatively regulating the components of the pre-replicative complex (pre-RC), thereby preventing origin licensing. Ro-3306 directly inhibits Cdk1, thus relieving this inhibition and permitting pre-RC assembly.
Caption: Cdk1-mediated inhibition of pre-RC formation.
Experimental Protocols
Ro-3306 is widely used for cell synchronization at the G2/M boundary. The following are generalized protocols that can be adapted for specific cell lines and experimental needs.
G2/M Synchronization of Cultured Cells
This protocol allows for the enrichment of a cell population in the G2 phase of the cell cycle.
-
Cell Seeding: Plate cells at a density that will not lead to confluency at the end of the experiment. Allow cells to attach and resume proliferation (typically 24 hours).
-
Ro-3306 Treatment: Add Ro-3306 to the culture medium to a final concentration of 5-10 µM. The optimal concentration should be determined empirically for each cell line.[10][17]
-
Incubation: Incubate the cells for 16-24 hours. This duration is typically sufficient to accumulate a high percentage of cells in G2.[12][17][18]
-
Verification of Arrest: The G2/M arrest can be confirmed by flow cytometry analysis of DNA content (propidium iodide staining), which will show a prominent peak at 4N DNA content. Microscopic examination for the absence of mitotic cells is also recommended.
-
Release from G2 Block (Optional): To study entry into mitosis, the Ro-3306-containing medium can be removed. Wash the cells twice with pre-warmed, drug-free medium and then add fresh medium. Cells will synchronously enter mitosis within 30-60 minutes.[12]
References
- 1. DNA Replication: Rethinking origin licensing | eLife [elifesciences.org]
- 2. Multiple pathways for licensing human replication origins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms for licensing origins of DNA replication in eukaryotic cells | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Control of DNA replication by cyclin-dependent kinases in development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDKs promote DNA replication origi ... | Article | H1 Connect [archive.connect.h1.co]
- 7. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Cell cycle synchronization at the G2/M phase border by reversible inhibition of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Ro-3306 | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synchronization of HeLa Cells | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols: Ro-3306 for Cell Cycle Synchronization in HCT116 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ro-3306 is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the G2/M transition in the cell cycle.[1][2] By reversibly inhibiting CDK1, Ro-3306 provides an effective method for synchronizing cells at the G2/M boundary. This allows for the detailed study of mitotic entry and progression.[1][3] The human colorectal carcinoma cell line, HCT116, is a widely used model for cell cycle research, and this document provides detailed protocols for its synchronization using Ro-3306.
Mechanism of Action and Signaling Pathway
Ro-3306 acts as an ATP-competitive inhibitor of CDK1.[2] The progression from the G2 to the M phase of the cell cycle is primarily driven by the activation of the CDK1/Cyclin B1 complex.[4][5] Ro-3306 binds to the ATP pocket of CDK1, preventing its phosphorylation and activation, thereby arresting cells at the G2/M border.[6] Upon removal of the inhibitor, cells synchronously enter mitosis.[3]
Caption: Signaling pathway of Ro-3306 in blocking the G2/M transition.
Experimental Protocols
HCT116 Cell Culture
-
Growth Medium: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[7]
-
Culture Conditions: Grow cells in a 37°C incubator with 5% CO2.[7]
-
Subculturing: When cells reach 70-90% confluency, rinse with PBS, detach using 0.25% Trypsin-EDTA, and re-plate at a suitable dilution (e.g., 1:5).[7]
Ro-3306 Synchronization of HCT116 Cells
This protocol is a single-step method for achieving a high percentage of G2-arrested cells.[1]
-
Seeding: Plate HCT116 cells in the desired culture vessel and allow them to attach and resume exponential growth (typically 24 hours).
-
Treatment: Add Ro-3306 directly to the culture medium to a final concentration of 9 µM.[3][8]
-
Incubation: Incubate the cells with Ro-3306 for 18-28 hours. An incubation period of 20 hours is often sufficient to arrest the majority of cycling cells at the G2/M border.[3][9][10]
-
Release: To release the cells from the G2 block, wash the cells twice with pre-warmed, drug-free growth medium.
-
Post-Release Incubation: Add fresh, pre-warmed growth medium and return the cells to the incubator. Cells will synchronously enter mitosis, typically within 30-60 minutes post-release.[3]
Flow Cytometry for Cell Cycle Analysis
This protocol is used to verify the efficiency of cell cycle synchronization.
-
Harvesting: Collect both asynchronous (control) and Ro-3306-treated cells by trypsinization.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C for several weeks.[11][12]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[11][12]
-
Incubation: Incubate the cells in the staining solution for 30 minutes in the dark at room temperature.[11]
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. A successful synchronization will show a high peak at the 4N DNA content, corresponding to the G2/M phase.[13][14]
Western Blotting for Cell Cycle Markers
This protocol confirms synchronization by analyzing the levels of key cell cycle proteins.
-
Lysate Preparation: Collect cell pellets at different time points (e.g., asynchronous, after Ro-3306 block, and at various times post-release). Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key cell cycle proteins such as Cyclin B1 and phospho-Histone H3 (a marker for mitosis).[3] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[15]
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Following release from the Ro-3306 block, a decrease in Cyclin B1 levels and a transient increase in phospho-Histone H3 are expected as cells progress through mitosis.[3][16]
Data Presentation
Table 1: Ro-3306 Synchronization Protocol for HCT116 Cells
| Parameter | Recommended Condition | Notes |
| Cell Line | HCT116 | Human Colorectal Carcinoma |
| Ro-3306 Concentration | 9 µM | Effective for complete G2/M arrest.[3][17] |
| Incubation Time | 18-28 hours | 20 hours is a common duration.[3][8][9] |
| Release Method | Wash twice with drug-free medium | Ensures complete removal of the inhibitor.[3] |
| Expected Outcome | >95% of cycling cells arrested in G2 phase | Verified by flow cytometry.[1] |
Table 2: Kinase Inhibitory Activity of Ro-3306
| Target Kinase Complex | Ki (Inhibitory Constant) | Selectivity vs. CDK1/Cyclin B1 |
| CDK1/Cyclin B1 | 35 nM | - |
| CDK1/Cyclin A | 110 nM | ~3-fold lower |
| CDK2/Cyclin E | 340 nM | ~10-fold lower |
| CDK4/Cyclin D | >2000 nM | >57-fold lower |
(Data sourced from references[2][9][18])
Experimental Workflow Visualization
Caption: Experimental workflow for HCT116 cell synchronization and analysis.
References
- 1. Cell cycle synchronization at the G2/M phase border by reversible inhibition of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bdj.co.jp [bdj.co.jp]
- 6. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encodeproject.org [encodeproject.org]
- 8. Cell cycle synchronisation [bio-protocol.org]
- 9. Ro 3306 | CDK1 inhibitor | TargetMol [targetmol.com]
- 10. apexbt.com [apexbt.com]
- 11. Raddeanin A Induces Apoptosis and Cycle Arrest in Human HCT116 Cells through PI3K/AKT Pathway Regulation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 6,7,4′-Trihydroxyisoflavone inhibits HCT-116 human colon cancer cell proliferation by targeting CDK1 and CDK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Ro-3306 | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
Optimal Concentration of Ro-3306 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ro-3306, a potent and selective inhibitor of Cyclin-dependent kinase 1 (CDK1), in various cell culture experiments. This document outlines optimal concentrations, detailed experimental protocols, and the underlying signaling pathways affected by Ro-3306 treatment.
Introduction
Ro-3306 is a cell-permeable small molecule that acts as an ATP-competitive inhibitor of CDK1.[1][2][3] Its primary function is to arrest cells at the G2/M transition phase of the cell cycle, making it a valuable tool for cell synchronization.[4][5][6] Prolonged exposure to Ro-3306 has also been shown to induce apoptosis in cancer cell lines, highlighting its potential as an anti-tumorigenic agent.[2][7] This document provides detailed protocols for harnessing these properties of Ro-3306 in cell culture applications.
Data Presentation: Quantitative Summary
The following tables summarize the effective concentrations and incubation times of Ro-3306 for various applications and cell lines as reported in the literature.
Table 1: Ro-3306 Concentration for Cell Cycle Arrest (G2/M Synchronization)
| Cell Line | Concentration | Incubation Time | Outcome |
| HeLa | 6-9 µM | 18-20 hours | >95% of cells arrested in G2 phase.[1][8] |
| HCT116 | 9 µM | 20 hours | Complete block of the cell cycle in the G2/M phase.[8][9] |
| SW480 | 9 µM | 20 hours | Complete block of the cell cycle in the G2/M phase.[8][9] |
| RPE1 | 3-6 µM | 24 hours | Effective accumulation of cells in the G2 phase.[4][10] |
| OVCAR5 | 25 µM | 36 hours | Significant increase in G2 phase cell population.[7] |
| SKOV3 | 25 µM | 36 hours | Significant increase in G2 phase cell population.[7] |
Table 2: Ro-3306 Concentration for Induction of Apoptosis
| Cell Line | Concentration | Incubation Time | Outcome |
| SW480 | 4 µM | 48 hours | Induction of apoptosis.[2][8] |
| HCT116 | 9 µM | 72 hours | 30-40% apoptotic cells (Annexin V positive).[2][11] |
| SW480 | 9 µM | 72 hours | 30-40% apoptotic cells (Annexin V positive).[2][11] |
| OVCAR5 | 5-25 µM | 16 hours | Dose-dependent increase in Annexin V positive cells.[7] |
| SKOV3 | 5-25 µM | 16 hours | Dose-dependent increase in Annexin V positive cells.[7] |
| AML cell lines | 5 µM | 24 hours | Induction of apoptosis.[12] |
Table 3: IC50 Values of Ro-3306 for Inhibition of Cell Proliferation (72 hours treatment)
| Cell Line | IC50 Value |
| SKOV3 | 16.92 µM[7] |
| HEY | 10.15 µM[7] |
| PA-1 | 7.24 µM[7] |
| OVCAR5 | 8.74 µM[7] |
| IGROV1 | Not specified |
| HEC-1-B | 7.87 µM[6] |
Signaling Pathways and Experimental Workflows
Ro-3306 Mechanism of Action
Ro-3306 specifically inhibits the kinase activity of the CDK1/Cyclin B complex, which is crucial for the G2/M transition. This inhibition prevents the phosphorylation of downstream targets necessary for mitotic entry, leading to cell cycle arrest. In some cancer cells, prolonged arrest triggers the intrinsic apoptotic pathway.
Caption: Mechanism of Ro-3306 action on the cell cycle and apoptosis.
Experimental Workflow for Cell Synchronization and Analysis
This workflow outlines the key steps for synchronizing cells using Ro-3306 and subsequent analysis of cell cycle distribution.
Caption: Workflow for cell synchronization using Ro-3306.
Experimental Protocols
Protocol 1: Cell Synchronization at the G2/M Border
This protocol describes the synchronization of cultured mammalian cells at the G2/M transition using Ro-3306.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Ro-3306 stock solution (e.g., 10 mM in DMSO)
-
Trypsin-EDTA
-
Cell culture plates/flasks
-
Flow cytometry buffer (PBS with 2% FBS)
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Cell Seeding: Seed cells in a culture vessel at a density that will result in 50-60% confluency at the time of treatment.
-
Incubation: Incubate the cells for 24 hours under standard conditions (e.g., 37°C, 5% CO2).
-
Ro-3306 Treatment: Dilute the Ro-3306 stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 9 µM for HeLa cells). Replace the existing medium with the Ro-3306 containing medium.
-
Incubation for Arrest: Incubate the cells for 18-24 hours. This duration is critical for achieving a high percentage of G2-arrested cells.
-
Release from G2/M Block (Optional): To release the cells from the G2/M block, aspirate the Ro-3306 containing medium and wash the cells three times with warm PBS or complete medium. Add fresh, pre-warmed complete medium and return the cells to the incubator. Cells will begin to enter mitosis within 30-60 minutes.
-
Harvesting:
-
For adherent cells: Wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and collect the cells by centrifugation.
-
For suspension cells: Collect cells directly by centrifugation.
-
-
Cell Cycle Analysis by Flow Cytometry: a. Wash the cell pellet with cold PBS and centrifuge. b. Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight). c. Centrifuge the fixed cells and wash with PBS. d. Resuspend the cell pellet in PI staining solution containing RNase A. e. Incubate in the dark at room temperature for 30 minutes. f. Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.
Protocol 2: Induction and Detection of Apoptosis
This protocol details the induction of apoptosis using Ro-3306 and its detection using an Annexin V-FITC/PI apoptosis assay.
Materials:
-
Mammalian cancer cell line (e.g., SW480, OVCAR5)
-
Complete cell culture medium
-
Ro-3306 stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at an appropriate density to ensure they are in the exponential growth phase during treatment.
-
Ro-3306 Treatment: After 24 hours of incubation, treat the cells with the desired concentration of Ro-3306 (e.g., 5-25 µM) for the specified duration (e.g., 16-72 hours). Include a vehicle-treated control (DMSO).
-
Harvesting Cells: a. Collect the culture supernatant (which contains floating apoptotic cells). b. Wash the adherent cells with PBS and detach them using Trypsin-EDTA. c. Combine the detached cells with the supernatant from the corresponding well. d. Centrifuge the cell suspension and discard the supernatant.
-
Annexin V-FITC/PI Staining: a. Wash the cells twice with cold PBS. b. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. c. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. d. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. f. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
Protocol 3: Western Blot Analysis of CDK1 and p21 Expression
This protocol outlines the procedure for analyzing changes in CDK1 and p21 protein levels following Ro-3306 treatment.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK1, anti-p21, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Protein Extraction: a. Lyse the cell pellets in ice-cold RIPA buffer. b. Incubate on ice for 30 minutes, vortexing occasionally. c. Centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein per lane and run on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system. Quantify band intensities relative to the loading control.
Concluding Remarks
Ro-3306 is a versatile and powerful tool for cell cycle research and cancer biology. The optimal concentration and incubation time are cell-type dependent and should be empirically determined for each experimental system. The protocols provided here serve as a starting point for designing and executing experiments involving this potent CDK1 inhibitor. Careful adherence to these methodologies will ensure reproducible and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
Synchronizing Cells in Mitosis: A Detailed Guide to Ro-3306 and Nocodazole Co-Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the co-treatment of cells with Ro-3306 and nocodazole to achieve a highly synchronized population of cells in mitosis. This technique is invaluable for studying the molecular events of cell division, screening anti-cancer drugs, and investigating the mechanisms of mitotic checkpoint control.
Introduction
Accurate and efficient cell synchronization is a cornerstone of cell cycle research. While various methods exist, the sequential use of the selective CDK1 inhibitor Ro-3306 and the microtubule-destabilizing agent nocodazole offers a robust and reproducible approach to arrest cells in mitosis. Ro-3306 reversibly arrests cells at the G2/M border, allowing for a controlled release into mitosis. Subsequent treatment with nocodazole traps these synchronized cells in prometaphase by disrupting spindle formation, leading to a high mitotic index with minimized cytotoxicity associated with prolonged nocodazole exposure.
Mechanism of Action
Ro-3306 is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the G2/M transition.[1][2][3] By inhibiting CDK1, Ro-3306 prevents cells from entering mitosis, leading to a reversible arrest in the G2 phase of the cell cycle.[1][3]
Nocodazole is an antineoplastic agent that binds to β-tubulin, interfering with the polymerization of microtubules.[4] This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, activating the spindle assembly checkpoint and arresting cells in prometaphase.[4]
The co-treatment strategy leverages these distinct mechanisms. A pre-synchronization step with Ro-3306 accumulates a large population of cells at the G2/M boundary. Upon release from the Ro-3306 block, these cells synchronously enter mitosis, where they are efficiently captured by nocodazole. This method significantly enhances the yield of mitotic cells compared to using nocodazole alone and reduces the cellular stress associated with long-term microtubule disruption. A combined Ro-3306/nocodazole trap can yield 50–80% mitotic cells in various cancer cell lines within 2–3 hours after release from the Ro-3306 block.[1]
Data Presentation: Quantitative Outcomes of Ro-3306 and Nocodazole Co-treatment
The following table summarizes typical quantitative data obtained from cell synchronization experiments using Ro-3306 and nocodazole co-treatment in various human cell lines. The mitotic index is a key indicator of the efficiency of synchronization.
| Cell Line | Ro-3306 Concentration & Duration | Nocodazole Concentration & Duration (post-release) | Resulting Mitotic Index (%) | Reference |
| HCT116 | 9 μM for 20 h | 100 nM for 2-3 h | ~50% | [1] |
| HeLa | 9 μM for 14 h | 100 nM for 2-3 h | 50-80% | [1] |
| RPE1 | 3 μM for 24 h | Not specified in combination | ~30% mitotic cells 2h post-washout (without nocodazole) | [5] |
| HeLa | 6 μM for 20 h | Not specified in combination | ~30-40% synchronous M-phase entry post-release | [6] |
Experimental Protocols
This section provides detailed methodologies for the co-treatment protocol and subsequent key experiments.
Protocol for Ro-3306 and Nocodazole Co-Treatment for Mitotic Synchronization
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
Ro-3306 (stock solution in DMSO)
-
Nocodazole (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Trypsin-EDTA
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding: Plate the cells at a density that will allow them to be in the exponential growth phase at the time of treatment (typically 30-40% confluency).
-
Ro-3306 Treatment (G2 Arrest):
-
Allow cells to adhere and grow for 24 hours.
-
Add Ro-3306 to the culture medium to a final concentration of 5-10 μM (a common starting concentration is 9 μM).[1]
-
Incubate the cells for 16-20 hours. This will arrest the majority of the cycling cells in the G2 phase.
-
-
Release from G2 Arrest:
-
Aspirate the medium containing Ro-3306.
-
Wash the cells twice with pre-warmed PBS to completely remove the inhibitor.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
-
Nocodazole Treatment (Mitotic Arrest):
-
Immediately after adding fresh medium, add nocodazole to a final concentration of 50-100 ng/mL.[1]
-
Incubate the cells for 2-4 hours. During this time, the synchronized cells will enter mitosis and be arrested in prometaphase.
-
-
Harvesting Mitotic Cells:
-
Mitotic cells, being rounded and loosely attached, can be selectively harvested by gentle shaking of the culture dish or a gentle wash with medium (mitotic shake-off).
-
Collect the medium containing the detached mitotic cells.
-
The harvested cells are now ready for downstream analysis.
-
Protocol for Cell Cycle Analysis by Flow Cytometry
Materials:
-
Synchronized mitotic cells
-
PBS
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Pellet the harvested mitotic cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 100 μL of PBS.
-
While vortexing gently, add 900 μL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Pellet the fixed cells by centrifugation.
-
Wash once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
A population of cells with 4N DNA content will confirm the G2/M arrest.
-
Protocol for Western Blot Analysis of Mitotic Proteins
Materials:
-
Synchronized mitotic cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Phospho-Histone H3 (Ser10), anti-Cyclin B1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Pellet the harvested mitotic cells.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system. Increased levels of Phospho-Histone H3 (Ser10) and Cyclin B1 are indicative of a mitotic population.
-
Visualizations
Signaling Pathway of Mitotic Entry and Arrest
References
- 1. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ULK1-ATG13 and their mitotic phospho-regulation by CDK1 connect autophagy to cell cycle | PLOS Biology [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of Ro-3306 in Elucidating Mitotic Entry and Exit
Introduction
Ro-3306 is a potent and selective small-molecule inhibitor of Cyclin-dependent kinase 1 (Cdk1), a key regulator of the G2/M transition and mitotic progression.[1][2] Its ability to reversibly arrest cells at the G2/M border makes it an invaluable tool for synchronizing cell populations and dissecting the molecular events governing mitotic entry and exit.[2][3][4] This document provides detailed application notes and protocols for utilizing Ro-3306 in cell cycle research.
Mechanism of Action
Ro-3306 acts as an ATP-competitive inhibitor of Cdk1.[5] By binding to the ATP pocket of Cdk1, it prevents the phosphorylation of downstream substrates essential for mitotic entry, such as those involved in chromosome condensation, nuclear envelope breakdown, and spindle formation.[6] This inhibition leads to a reversible cell cycle arrest in the late G2 phase.[2][5] Upon washout of the inhibitor, cells synchronously enter mitosis, allowing for detailed kinetic studies of mitotic events.[2][7]
Quantitative Data
The following table summarizes the key quantitative parameters of Ro-3306 activity.
| Parameter | Value | Target | Cell Line/System | Reference |
| Ki | 35 nM | Cdk1/cyclin B1 | In vitro kinase assay | [1] |
| Selectivity | ~10-fold vs. Cdk2/cyclin E | Cdk1 vs. Cdk2 | In vitro kinase assay | [1] |
| Selectivity | >50-fold vs. Cdk4/cyclin D | Cdk1 vs. Cdk4 | In vitro kinase assay | [1] |
| Effective Concentration (G2/M Arrest) | 3-10 µM | Cdk1 | HeLa, HCT116, U2OS, RPE1 | [2][8] |
| Synchronization Time | 16-24 hours | Cdk1 | HeLa, HCT116 | [2][9] |
Signaling Pathways
Mitotic Entry Regulation by Cdk1
The entry into mitosis is tightly controlled by the activation of the Cdk1/Cyclin B1 complex. Ro-3306 directly inhibits this complex, preventing the cascade of phosphorylation events required for mitotic entry.
Mitotic Exit Induced by Ro-3306
In cells arrested in mitosis (e.g., by nocodazole), the addition of Ro-3306 forces mitotic exit by inhibiting the Cdk1 activity required to maintain the mitotic state. This leads to chromosome decondensation and reformation of the nuclear envelope, even in the absence of cyclin B1 degradation.[2][5]
References
- 1. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell cycle synchronization at the G2/M phase border by reversible inhibition of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. CDK1 substitutes for mTOR kinase to activate mitotic cap-dependent protein translation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ro-3306 in Mitotic Cell Population Enrichment
Harnessing Ro-3306 for Synchronized Cell Populations in Mitotic Research
Introduction
Ro-3306 is a potent, selective, and cell-permeable small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2] As an ATP-competitive inhibitor, Ro-3306 specifically targets the CDK1/cyclin B1 complex, a key regulator of the G2/M transition in the cell cycle.[3][4] This reversible inhibition leads to a temporary arrest of cells at the G2/M boundary, providing a powerful tool for synchronizing cell populations.[5][6] Upon removal of the inhibitor, cells synchronously enter mitosis, allowing for the enrichment of mitotic cells for various downstream applications in cancer research, drug development, and fundamental cell biology.[7][8]
Mechanism of Action
Ro-3306 functions by competing with ATP for the binding site on the CDK1 kinase.[4] The CDK1/cyclin B1 complex is essential for initiating the events of mitosis, including chromosome condensation, nuclear envelope breakdown, and spindle formation. By inhibiting CDK1 activity, Ro-3306 effectively prevents cells from transitioning from the G2 phase into mitosis.[9] This arrest is reversible; washing out the compound allows for the rapid and synchronous entry of the cell population into mitosis.[7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of Ro-3306 activity and its effects on cell cycle distribution.
Table 1: Inhibitory Activity of Ro-3306 against Cyclin-Dependent Kinases
| Target Kinase Complex | Ki (Inhibitory Constant) | Selectivity vs. CDK1/cyclin B1 |
| CDK1/cyclin B1 | 35 nM | - |
| CDK1/cyclin A | 110 nM | ~3-fold less selective |
| CDK2/cyclin E | 340 nM | ~10-fold less selective |
| CDK4/cyclin D | >2000 nM | >50-fold less selective |
Data compiled from multiple sources.[2][3][10]
Table 2: Efficacy of Ro-3306 in G2/M Phase Arrest
| Cell Line | Concentration | Incubation Time | % of Cells in G2/M | Reference |
| HCT116 | 9 µM | 20 hours | >95% | [7] |
| SW480 | 9 µM | 20 hours | >95% | [7] |
| HeLa | 9 µM | 20 hours | >95% | [7] |
| RPE-1 | 9 µM | 18 hours | ~50% | [8] |
| HepG2 | 5 µM | 24 hours | ~5-fold increase vs. control | [4] |
Experimental Protocols
Protocol 1: Synchronization of Adherent Cells at the G2/M Boundary
This protocol describes a general procedure for arresting adherent cell lines in the G2/M phase using Ro-3306.
Materials:
-
Adherent cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
Ro-3306 (stock solution in DMSO, e.g., 10 mM)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 50-60% confluency at the time of drug treatment.
-
Cell Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.
-
Ro-3306 Treatment: Add Ro-3306 to the culture medium to a final concentration of 5-10 µM (the optimal concentration should be determined empirically for each cell line). For example, for a final concentration of 9 µM, add 0.9 µl of a 10 mM stock solution to each ml of culture medium.
-
Incubation: Incubate the cells with Ro-3306 for 18-24 hours. This duration is typically sufficient to arrest a significant portion of the cycling cells in G2/M.
-
Verification of Arrest (Optional): To confirm the G2/M arrest, cells can be harvested, fixed, and stained with a DNA dye (e.g., propidium iodide) for flow cytometry analysis.
Protocol 2: Enrichment of Mitotic Cells by Ro-3306 Washout
This protocol details the procedure for releasing cells from the Ro-3306-induced G2/M block to obtain a synchronized population of mitotic cells.
Materials:
-
G2/M-arrested cells (from Protocol 1)
-
Pre-warmed complete cell culture medium
-
Pre-warmed sterile PBS
Procedure:
-
Removal of Ro-3306: Aspirate the medium containing Ro-3306 from the cell culture plate/flask.
-
Washing: Gently wash the cells twice with pre-warmed sterile PBS to remove any residual inhibitor.
-
Release into Mitosis: Add pre-warmed complete culture medium without Ro-3306 to the cells.
-
Incubation for Mitotic Entry: Incubate the cells under standard conditions. Cells will begin to enter mitosis synchronously. The peak of mitotic entry typically occurs between 30 and 90 minutes after washout, but the exact timing can vary between cell lines.[7]
-
Harvesting Mitotic Cells: Mitotic cells, which are rounded up and loosely attached, can be selectively harvested by gentle shaking of the culture vessel (mitotic shake-off).
-
Downstream Analysis: The enriched population of mitotic cells can be used for various analyses, such as immunofluorescence microscopy, Western blotting for mitotic-specific proteins, or preparation of chromosome spreads.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Ro-3306 | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Cell cycle synchronization at the G2/M phase border by reversible inhibition of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ro 3306 | CDK1 inhibitor | TargetMol [targetmol.com]
Application Notes and Protocols for Ro-3306 Treatment in Ovarian Cancer Cell Apoptosis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Ro-3306 to induce apoptosis in ovarian cancer cells. The protocols are based on established research findings and are intended to ensure reproducibility and accurate data interpretation.
Introduction
Ovarian cancer remains a significant cause of mortality among gynecological malignancies.[1][2] A key therapeutic strategy involves the induction of apoptosis in cancer cells. Ro-3306 is a potent and selective, ATP-competitive inhibitor of Cyclin-dependent kinase 1 (CDK1).[1][2][3] CDK1 is a critical regulator of the G2/M phase transition in the cell cycle, and its overexpression has been linked to a poor prognosis in patients with epithelial ovarian cancer.[1][2][4] By inhibiting CDK1, Ro-3306 induces cell cycle arrest at the G2/M phase and subsequently triggers apoptosis in ovarian cancer cells, making it a promising agent for therapeutic investigation.[1][4][5][6][7][8]
This document outlines the molecular mechanisms of Ro-3306-induced apoptosis, provides detailed protocols for its application in ovarian cancer cell lines, and presents quantitative data from relevant studies in a clear, tabular format.
Mechanism of Action
Ro-3306 exerts its pro-apoptotic effects primarily through the inhibition of CDK1. This leads to a cascade of cellular events, including:
-
Cell Cycle Arrest: Treatment with Ro-3306 leads to a significant accumulation of ovarian cancer cells in the G2/M phase of the cell cycle.[1][4][7] This is often accompanied by an upregulation of cell cycle inhibitors like p21 and p27.[1][4][7]
-
Induction of Apoptosis: Prolonged G2/M arrest triggers programmed cell death. Ro-3306 has been shown to induce apoptosis in a dose- and time-dependent manner in various ovarian cancer cell lines, including OVCAR5, SKOV3, OVCA-429, and OVCAR-3.[1][6]
-
Activation of Caspase Pathways: Ro-3306 activates both the intrinsic and extrinsic apoptotic pathways. This is evidenced by the increased activity of initiator caspases-8 and -9, as well as the executioner caspase-3.[1][3][9][10]
-
Modulation of Bcl-2 Family Proteins: The treatment leads to a downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1, and an upregulation of the pro-apoptotic protein Bax.[1][3][9]
-
PARP Cleavage: Activation of caspases results in the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][3][9]
-
Involvement of p53: The tumor suppressor protein p53 can modulate the cellular response to CDK1 inhibition. In cells with wild-type p53, Ro-3306 can enhance p53-mediated apoptosis.[5][8][11][12]
Quantitative Data Summary
The following tables summarize the quantitative effects of Ro-3306 on ovarian cancer cell lines as reported in the literature.
Table 1: IC50 Values of Ro-3306 in Ovarian Cancer Cell Lines
| Cell Line | IC50 (µM) after 72h Treatment |
| SKOV3 | 16.92[1] |
| HEY | 10.15[1] |
| PA-1 | 7.24[1] |
| OVCAR5 | 8.74[1] |
| IGROV1 | 13.89[1] |
Table 2: Induction of Apoptosis by Ro-3306
| Cell Line | Ro-3306 Concentration (µM) | Treatment Duration (h) | Percentage of Apoptotic Cells (%) | Fold Increase in Apoptosis |
| OVCAR5 | 25 | 16 | 18.01 (increase from control)[1] | - |
| SKOV3 | 25 | 16 | 23.44 (increase from control)[1] | - |
| OVCA-429 | 10 | 48 | - | Significant increase |
| OVCAR-3 | 10 | 48 | - | Significant increase |
Table 3: Caspase Activation by Ro-3306
| Cell Line | Ro-3306 Concentration (µM) | Treatment Duration (h) | Fold Increase in Cleaved Caspase-3 | Fold Increase in Cleaved Caspase-8 | Fold Increase in Cleaved Caspase-9 |
| OVCAR5 | 25 | 14 | 1.29[1][3] | 0.33[1][3] | 0.27[1][3] |
| SKOV3 | 25 | 14 | 1.16[1][3] | 0.29[1][3] | 0.35[1][3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Ro-3306 on ovarian cancer cells.
Materials:
-
Ovarian cancer cell lines (e.g., OVCAR5, SKOV3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Ro-3306 (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed ovarian cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of Ro-3306 in complete culture medium.
-
Remove the overnight culture medium and replace it with 100 µL of medium containing various concentrations of Ro-3306 (e.g., 0.5, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same concentration as the highest Ro-3306 treatment.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic cells following Ro-3306 treatment.
Materials:
-
Ovarian cancer cells
-
6-well plates
-
Ro-3306
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Ro-3306 (e.g., 0.5, 5, 25 µM) for a specified duration (e.g., 16 or 24 hours).[1]
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key proteins involved in the apoptotic pathway.
Materials:
-
Ovarian cancer cells
-
6-well plates
-
Ro-3306
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cdk1, anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with Ro-3306 as described previously (e.g., for 24 hours).[1]
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. Use β-actin as a loading control.
Visualizations
Signaling Pathway of Ro-3306-Induced Apoptosis in Ovarian Cancer Cells
Caption: Ro-3306 induced apoptosis signaling pathway.
Experimental Workflow for Assessing Ro-3306 Efficacy
Caption: Experimental workflow for Ro-3306 efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclin-dependent kinase 1 inhibitor RO-3306 enhances p53-mediated Bax activation and mitochondrial apoptosis in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Application Notes and Protocols for Reversible Meiosis Arrest in Porcine Oocytes with Ro-3306
Audience: Researchers, scientists, and drug development professionals.
Introduction
In porcine reproductive research and biotechnology, the synchronization of oocyte maturation is crucial for improving the efficiency of in vitro embryo production. Meiotic arrest allows for the accumulation of a homogenous population of oocytes at the germinal vesicle (GV) stage, leading to more consistent in vitro maturation (IVM), fertilization (IVF), and subsequent embryonic development. Ro-3306 is a potent and selective inhibitor of cyclin-dependent kinase 1 (CDK1), a key regulator of meiotic progression from the G2 to the M phase.[1][2] This document provides a detailed protocol for the reversible arrest of porcine oocytes at the GV stage using Ro-3306, based on established research.[1][3]
Mechanism of Action: Ro-3306 in Meiotic Arrest
Ro-3306 is an ATP-competitive inhibitor of CDK1.[2][4][5] CDK1, in complex with Cyclin B1, forms the Maturation/M-phase Promoting Factor (MPF), which is essential for the G2/M transition in the cell cycle and meiotic resumption in oocytes.[1][6] By selectively inhibiting CDK1, Ro-3306 prevents the activation of MPF, thereby arresting the oocyte in the G2 phase, corresponding to the GV stage, and preventing germinal vesicle breakdown (GVBD).[1][7] This arrest is reversible, and upon removal of Ro-3306, oocytes can resume meiosis and proceed to the metaphase II (MII) stage.[1][3]
Signaling Pathway of Ro-3306 Induced Meiotic Arrest
Caption: Inhibition of CDK1 by Ro-3306 prevents MPF activation, leading to meiotic arrest at the GV stage.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on the effects of Ro-3306 on porcine oocyte maturation and subsequent embryonic development.
Table 1: Effect of Ro-3306 Treatment on Meiotic Progression of Porcine Oocytes
| Treatment Group | Duration of Treatment | Maturation Rate to MII Stage (%) | Reference |
| Control (No Ro-3306) | 44 hours (continuous IVM) | 79.08 ± 3.23 | [1] |
| Ro-3306 (10 µM) | 20 hours, then 24 hours in drug-free medium | 76.19 ± 2.68 | [1] |
| Ro-3306 (10 µM) | 44 hours (continuous) | 0 (Arrested at GV stage) | [1] |
Table 2: Developmental Competence of Ro-3306 Treated Oocytes after Parthenogenetic Activation
| Treatment Group | Cleavage Rate (%) | Blastocyst Formation Rate (%) | Reference |
| Control (No Ro-3306) | Not significantly different from treated group | Not significantly different from treated group | [1] |
| Ro-3306 (10 µM for 20h) | Not significantly different from control group | Not significantly different from control group | [1] |
Table 3: Selectivity of Ro-3306 for Cyclin-Dependent Kinases
| Kinase Complex | Ki (Inhibitory Constant) | Reference |
| CDK1/Cyclin B1 | 35 nM | [2][4] |
| CDK1/Cyclin A | 110 nM | [2][4] |
| CDK2/Cyclin E | 340 nM | [2][4] |
| CDK4/Cyclin D | >2000 nM | [4] |
Experimental Protocols
Materials and Reagents
-
Porcine ovaries
-
Phosphate-buffered saline (PBS)
-
In vitro maturation (IVM) medium (e.g., TCM-199 based)[8][9]
-
Fetal bovine serum (FBS) or porcine follicular fluid (pFF)
-
Ro-3306 (CAS: 872573-93-8)
-
Dimethyl sulfoxide (DMSO) for Ro-3306 stock solution
-
Mineral oil
-
Petri dishes and 4-well plates
-
Incubator (38.5°C, 5% CO2 in air)
Experimental Workflow for Reversible Meiotic Arrest
Caption: Workflow for synchronizing porcine oocytes at the GV stage using Ro-3306.
Detailed Methodologies
1. Oocyte Collection and Selection
-
Collect porcine ovaries from a local abattoir and transport them to the laboratory in warm saline (37°C).[10]
-
Aspirate follicles with a diameter of 3-7 mm using an 18-gauge needle attached to a syringe.[10]
-
Select cumulus-oocyte complexes (COCs) with at least three layers of compact cumulus cells and a homogenous cytoplasm for the experiments.[10]
2. Preparation of Ro-3306 Stock Solution
-
Prepare a stock solution of Ro-3306 in DMSO. For example, dissolve the appropriate amount of Ro-3306 powder in DMSO to create a 10 mM stock solution.
-
Store the stock solution at -20°C.
3. In Vitro Maturation (IVM) and Meiotic Arrest
-
Prepare the IVM medium. A common base is TCM-199 supplemented with hormones and serum or follicular fluid.[8][9]
-
From the 10 mM stock, prepare a working solution of 10 µM Ro-3306 in the IVM medium.
-
Wash the selected COCs in a Ro-3306-free IVM medium.
-
Culture groups of 50 COCs in 400 µL droplets of the 10 µM Ro-3306-containing IVM medium, covered with mineral oil.[8]
-
Incubate the COCs for 20 hours at 38.5°C in a humidified atmosphere of 5% CO2 in the air.[1][8] This will arrest the oocytes at the GV stage.
4. Reversal of Meiotic Arrest and Further Maturation
-
After the 20-hour incubation with Ro-3306, wash the COCs thoroughly three times in a fresh, drug-free IVM medium to remove the inhibitor.
-
Transfer the washed COCs to new droplets of drug-free IVM medium.
-
Continue the incubation for an additional 24 hours under the same conditions to allow the oocytes to resume and complete meiotic maturation to the MII stage.[1]
5. Assessment of Meiotic Stage and Developmental Competence (Optional)
-
To confirm meiotic arrest and subsequent maturation, oocytes can be denuded of cumulus cells and stained with a DNA dye (e.g., Hoechst 33342) to visualize the chromatin configuration.
-
The developmental competence of the matured MII oocytes can be assessed through parthenogenetic activation or in vitro fertilization, followed by in vitro culture to the blastocyst stage.[1]
Conclusion
The use of Ro-3306 provides an effective and reversible method for arresting porcine oocytes at the GV stage.[1] This synchronization protocol does not appear to compromise the meiotic and cytoplasmic maturation of the oocytes, as evidenced by their ability to reach the MII stage and develop into blastocysts at rates comparable to control groups.[1] This technique is a valuable tool for standardizing and improving the efficiency of porcine-assisted reproductive technologies.
References
- 1. A specific inhibitor of CDK1, RO-3306, reversibly arrests meiosis during in vitro maturation of porcine oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aminer.org [aminer.org]
- 4. Ro 3306 | CDK1 inhibitor | TargetMol [targetmol.com]
- 5. apexbt.com [apexbt.com]
- 6. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell cycle synchronization at the G2/M phase border by reversible inhibition of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ars.usda.gov [ars.usda.gov]
- 9. thescipub.com [thescipub.com]
- 10. Frontiers | Stage-dependent changes in culture medium osmolality promote porcine oocyte maturation in vitro [frontiersin.org]
Application Notes and Protocols: Ro-3306 in Combination Cancer Therapy Research
Introduction
Ro-3306 is a potent, selective, and cell-permeable ATP-competitive inhibitor of Cyclin-dependent kinase 1 (CDK1).[1][2][3][4] CDK1 is a critical regulator of the G2/M phase transition in the cell cycle, making it an attractive target for cancer therapy.[2][4] Inhibition of CDK1 by Ro-3306 leads to cell cycle arrest in the G2/M phase and can induce apoptosis, particularly in tumor cells.[1][5][6][7] Research has shown that while Ro-3306 has anti-tumor effects as a monotherapy, its efficacy can be significantly enhanced when used in combination with other targeted inhibitors. These combination strategies aim to exploit synergistic interactions, overcome resistance, and enhance cancer cell death.
This document provides detailed application notes and protocols for researchers investigating Ro-3306 in combination with other inhibitors, focusing on combinations with PARP inhibitors, MDM2 inhibitors, and the multi-kinase inhibitor Sorafenib.
Application Note 1: Combination of Ro-3306 and PARP Inhibitors
Rationale: This combination is particularly promising for treating cancers with deficiencies in DNA damage repair pathways. PARP inhibitors, such as Olaparib (AZD2281), block base excision repair, leading to the accumulation of DNA single-strand breaks, which are converted to double-strand breaks (DSBs) during replication. In cancers with homologous recombination (HR) defects (e.g., BRCA mutations), these DSBs cannot be repaired efficiently. Combining a PARP inhibitor with the CDK1 inhibitor Ro-3306 can sensitize even BRCA-proficient cancer cells.[8][9] The mechanism involves Ro-3306-mediated CDK1 inhibition, which can impair the HR repair pathway, thus inducing a "BRCAness" phenotype. This dual blockade leads to sustained DNA damage, triggering mitochondrial-mediated apoptosis and autophagy.[8]
Signaling and Mechanistic Pathway
Caption: Synergistic mechanism of PARP and CDK1 inhibitors.
Quantitative Data: Ro-3306 with PARP Inhibitor (AZD2281)
| Cell Line | Treatment | Parameter | Value | Reference |
| MDA-MB-231 (BRCA-proficient Breast Cancer) | Ro-3306 | GI50 (48h) | 55.72 µM | [9] |
| MDA-MB-231 (BRCA-proficient Breast Cancer) | Ro-3306 | GI50 (72h) | 7.11 µM | [9] |
| MDA-MB-231 (BRCA-proficient Breast Cancer) | Ro-3306 + AZD2281 | Effect | Synergistic Growth Inhibition | [9] |
| MDA-MB-231 (BRCA-proficient Breast Cancer) | Ro-3306 + AZD2281 | Cell Cycle | Enhanced G2/M Arrest | [9] |
| MDA-MB-231 (BRCA-proficient Breast Cancer) | Ro-3306 + AZD2281 | Apoptosis | Increased Annexin V Staining | [9] |
Application Note 2: Combination of Ro-3306 and MDM2 Inhibitors
Rationale: This combination targets two distinct but complementary pathways: cell cycle control and p53 tumor suppression. In many cancers, particularly those with wild-type p53 like Acute Myeloid Leukemia (AML), the p53 protein is often inactivated by its negative regulator, MDM2. MDM2 inhibitors, such as Nutlin-3, disrupt the MDM2-p53 interaction, leading to p53 stabilization and activation. Ro-3306 cooperates with Nutlin-3 to enhance mitochondrial apoptosis.[6][10] It achieves this by blocking the p53-mediated transcription of anti-apoptotic proteins like p21 and MDM2, and by downregulating other survival proteins such as Bcl-2 and survivin.[6][10] This shifts the balance of p53 signaling away from cell cycle arrest and towards apoptosis.[6]
Signaling and Mechanistic Pathway
Caption: Ro-3306 enhances p53-mediated apoptosis with MDM2 inhibitors.
Quantitative Data: Ro-3306 with MDM2 Inhibitor (Nutlin-3) in AML
| Cell Line | Treatment | Parameter | Observation | Reference |
| OCI-AML-3 (p53-wt) | Ro-3306 + Nutlin-3 | Apoptosis | Cooperative induction of apoptosis | [6][10] |
| MOLM-13 (p53-wt) | Ro-3306 + Nutlin-3 | Apoptosis | Cooperative induction of apoptosis | [6] |
| HL-60 (p53-null) | Ro-3306 + Nutlin-3 | Apoptosis | No cooperative effect | [6] |
| OCI-AML-3, MOLM-13 | Ro-3306 | Protein Levels | Downregulation of Bcl-2, survivin | [6][10] |
| OCI-AML-3, MOLM-13 | Ro-3306 | Protein Levels | Blocks Nutlin-3-induced p21 and MDM2 | [6][10] |
Application Note 3: Combination of Ro-3306 and Sorafenib
Rationale: This combination targets cancer stem cells (CSCs), which are often responsible for tumor recurrence and therapy resistance. In Hepatocellular Carcinoma (HCC), the CDK1/PDK1/β-Catenin signaling pathway is often activated and plays a role in maintaining CSC properties. The multi-kinase inhibitor Sorafenib is a standard treatment for advanced HCC, but its efficacy can be limited. Combining Sorafenib with Ro-3306 has been shown to produce a synergistic anti-tumor effect.[11] Ro-3306 inhibits CDK1, leading to the downstream inactivation of PDK1 and β-Catenin.[11][12] This disrupts CSC stemness and suppresses the Epithelial-Mesenchymal Transition (EMT), potentially reducing metastasis. This combination significantly decreases tumor growth in patient-derived xenograft (PDX) models.[11]
Signaling and Mechanistic Pathway
Caption: Ro-3306 and Sorafenib cooperatively inhibit the CSC pathway.
Quantitative Data: Ro-3306 with Sorafenib in HCC PDX Models
| Model | Treatment | Parameter | Value | Reference |
| HCC PDX | Ro-3306 (4 mg/kg) | Tumor Growth Inhibition | 75% | [11] |
| HCC PDX | Sorafenib (30 mg/kg) | Tumor Growth Inhibition | 49% | [11] |
| HCC PDX | Ro-3306 + Sorafenib | Tumor Growth Inhibition | 92% (Synergistic Effect) | [11] |
Experimental Workflow and Protocols
General Experimental Workflow for Combination Studies
Caption: Workflow for assessing synergistic effects of drug combinations.
Protocol 1: Cell Viability (MTT) Assay
This protocol is adapted from methodologies used to assess the dose-dependent effects of Ro-3306.[2][9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Preparation: Prepare serial dilutions of Ro-3306 and the combination inhibitor in culture medium at 2x the final desired concentration.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium (or vehicle control). For combination studies, add drugs sequentially or simultaneously as per the experimental design.
-
Incubation: Incubate the plate for the desired time period (e.g., 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[1] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well. Pipette up and down to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot dose-response curves and calculate IC50/GI50 values using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on methods used to quantify apoptosis induced by Ro-3306.[2][7][9]
-
Cell Treatment: Seed cells in 6-well plates and treat with Ro-3306, the combination inhibitor, or vehicle control for the desired duration (e.g., 16-24 hours).
-
Cell Collection: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1x Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 3: Cell Cycle Analysis
This protocol describes the methodology for analyzing cell cycle distribution following treatment.[2][5][13]
-
Cell Treatment: Seed cells in 6-well plates and treat with inhibitors as described for the apoptosis assay.
-
Cell Collection: Harvest cells by trypsinization, collect the medium to include floating cells, and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with cold PBS.
-
Fixation: Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. Use software to quantify the percentage of cells in the Sub-G1, G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blotting
This protocol is for analyzing changes in protein expression and signaling pathways.[2][5][14]
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
References
- 1. Ro-3306 | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The CDK1 inhibitor RO3306 improves the response of BRCA-proficient breast cancer cells to PARP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Cyclin-dependent kinase 1 inhibitor RO-3306 enhances p53-mediated Bax activation and mitochondrial apoptosis in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Blocking CDK1/PDK1/β-Catenin signaling by CDK1 inhibitor RO3306 increased the efficacy of sorafenib treatment by targeting cancer stem cells in a preclinical model of hepatocellular carcinoma [thno.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of Cyclin B1 and Phospho-Histone H3 Following Ro-3306 Release
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of cyclin B1 and phospho-histone H3 (Ser10) protein levels by Western blot in cells synchronized at the G2/M border using the specific CDK1 inhibitor, Ro-3306, and subsequently released into mitosis.
Cyclin B1 is a crucial regulatory protein that governs the transition from the G2 phase to mitosis (M phase) of the cell cycle.[1][2][3] Its levels accumulate during G2 and peak at the onset of mitosis, after which it is rapidly degraded to allow for mitotic exit.[1][3] Phosphorylation of histone H3 at serine 10 is a hallmark of condensed chromatin and is widely used as a marker for mitotic cells.[4][5] The use of Ro-3306 allows for the synchronization of a cell population at the G2/M boundary, and its subsequent washout triggers a synchronous entry into mitosis, providing a powerful system to study the molecular events of this cell cycle transition.[6][7][8]
Data Presentation
The following table summarizes representative quantitative data obtained from a time-course experiment tracking the relative protein levels of cyclin B1 and phospho-histone H3 (Ser10) after releasing cells from an Ro-3306-induced G2/M arrest. Data is normalized to a loading control (e.g., β-actin) and expressed relative to the asynchronous (AS) control.
| Time after Ro-3306 Release (minutes) | Relative Cyclin B1 Levels (Normalized) | Relative Phospho-Histone H3 (Ser10) Levels (Normalized) |
| Asynchronous (AS) | 1.0 | 1.0 |
| 0 (Ro-3306 Arrest) | 4.5 | 1.2 |
| 15 | 4.3 | 3.8 |
| 30 | 3.8 | 5.2 |
| 60 | 2.5 | 4.1 |
| 90 | 1.2 | 2.3 |
| 120 | 0.8 | 1.5 |
Signaling Pathway
The diagram below illustrates the core signaling pathway leading to mitotic entry, highlighting the roles of Cyclin B1/CDK1 activation and subsequent Histone H3 phosphorylation.
Experimental Workflow
The following diagram outlines the key steps of the experimental procedure, from cell culture to Western blot analysis.
Experimental Protocols
Cell Culture and Synchronization
-
Cell Seeding: Plate the desired cell line (e.g., HeLa, HCT116) at an appropriate density to reach 60-70% confluency at the time of drug treatment.
-
Ro-3306 Treatment: Add Ro-3306 to the cell culture medium to a final concentration of 9 µM.[5][9] Incubate the cells for 16-18 hours to arrest them in the G2 phase.[5]
-
Ro-3306 Release: To release the cells from the G2 block, aspirate the Ro-3306-containing medium.
-
Wash the cells twice with pre-warmed, drug-free complete medium.[5]
-
Add fresh, pre-warmed complete medium to the cells to allow synchronous entry into mitosis.
Sample Collection and Lysis
-
Time Points: Collect cells at designated time points after Ro-3306 release (e.g., 0, 15, 30, 60, 90, and 120 minutes). An asynchronous control (untreated cells) should also be collected.
-
Cell Harvesting: For adherent cells, aspirate the medium, wash once with ice-cold PBS, and then scrape the cells in PBS. For suspension cells, directly collect the cells. Pellet the cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate the lysates on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
Western Blotting
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples onto a polyacrylamide gel (e.g., 12% for Cyclin B1 and 15% for Histone H3) and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Cyclin B1 (e.g., 1:1000 dilution) and phospho-histone H3 (Ser10) (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[1] A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) at a 1:5000 dilution for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 7.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Perform densitometric analysis of the protein bands using appropriate software. Normalize the intensity of the target protein bands to the loading control to quantify the relative protein expression levels.
References
- 1. Cyclin B1 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. The Kinetics of G2 and M Transitions Regulated by B Cyclins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone H3 phosphorylation and expression of cyclins A and B1 measured in individual cells during their progression through G2 and mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell cycle synchronization at the G2/M phase border by reversible inhibition of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. CDK-1 Inhibition in G2 Stabilizes Kinetochore-Microtubules in the following Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Live-Cell Imaging of Mitotic Progression Following Ro-3306 Washout
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for synchronizing cells at the G2/M boundary using the selective Cdk1 inhibitor Ro-3306, followed by live-cell imaging to monitor mitotic progression upon its washout. This technique is invaluable for studying the dynamics of mitosis, screening for drugs that affect cell division, and investigating the function of proteins involved in this critical cellular process.
Introduction
Ro-3306 is a potent, selective, and reversible inhibitor of Cyclin-dependent kinase 1 (Cdk1), a key regulator of the G2/M transition.[1][2][3][4][5] By inhibiting Cdk1, Ro-3306 effectively arrests cells at the end of the G2 phase, leading to a highly synchronized cell population.[1][2][3] Upon removal of the inhibitor, these cells synchronously enter mitosis, providing a clear window to observe and quantify the distinct phases of cell division in real-time.[1][2][3] This method avoids the use of microtubule-depolymerizing agents like nocodazole, which can introduce artifacts and toxicity.[3][6]
Key Signaling Pathway: Cdk1 Regulation at the G2/M Transition
The transition from G2 to mitosis is primarily driven by the activation of the Cdk1/Cyclin B1 complex. Ro-3306 acts as an ATP-competitive inhibitor of Cdk1, preventing the phosphorylation of downstream targets required for mitotic entry.[5][6]
Caption: Cdk1/Cyclin B1 activation pathway and the inhibitory action of Ro-3306.
Experimental Protocols
Protocol 1: Cell Synchronization using Ro-3306
This protocol describes the synchronization of cultured mammalian cells at the G2/M boundary.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, RPE-1, HCT116)
-
Complete cell culture medium
-
Ro-3306 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), pre-warmed
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 50-60% confluency at the time of imaging.
-
Ro-3306 Treatment: Add Ro-3306 to the cell culture medium to a final concentration of 6-10 µM.[7][8] The optimal concentration may vary between cell lines and should be determined empirically.
-
Incubation: Incubate the cells for 16-24 hours.[4][6] This duration is typically sufficient to arrest the majority of the cycling cells in G2.
-
Washout: To release the cells from the G2 block, perform the following washing steps:
-
Aspirate the medium containing Ro-3306.
-
Gently wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed complete culture medium.
-
Protocol 2: Live-Cell Imaging of Mitotic Progression
This protocol outlines the procedure for acquiring time-lapse images of cells entering and progressing through mitosis after Ro-3306 washout.
Materials:
-
Synchronized cells from Protocol 1
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
-
Fluorescent probes for visualizing cellular components (e.g., H2B-RFP for chromatin, Tubulin-GFP for microtubules)
-
Live-cell imaging solution or CO2-independent medium (optional, for short-term imaging)
Procedure:
-
Preparation for Imaging: If not already in imaging-compatible plates, transfer the synchronized cells to glass-bottom dishes or plates suitable for high-resolution microscopy. Ensure cells are labeled with appropriate fluorescent markers.
-
Initiate Washout: Perform the Ro-3306 washout procedure as described in Protocol 1, Step 4.
-
Microscope Setup: Place the imaging dish on the microscope stage within the pre-warmed environmental chamber.
-
Image Acquisition:
-
Begin time-lapse image acquisition approximately 15-30 minutes after the washout. Cells typically begin to enter prophase within 30-60 minutes post-washout.[3][6]
-
Acquire images every 3-5 minutes to capture the dynamics of mitotic events without causing significant phototoxicity.
-
Continue imaging for at least 2-4 hours to observe cells progressing through all stages of mitosis and into G1.
-
-
Data Analysis: Analyze the acquired time-lapse series to determine the duration of different mitotic phases.
Experimental Workflow
The overall experimental workflow for live-cell imaging of mitotic progression after Ro-3306 washout is depicted below.
Caption: Experimental workflow from cell preparation to data analysis.
Quantitative Data Presentation
The following tables summarize typical timings for mitotic events observed in different cell lines after release from a Ro-3306 block. These values can serve as a baseline for experimental planning.
Table 1: Timing of Mitotic Entry after Ro-3306 Washout
| Cell Line | Time to Mitotic Entry (minutes post-washout) | Percentage of Mitotic Cells at Peak | Reference |
| HCT116 | 30 - 60 | >90% | [6] |
| HeLa | 30 - 60 | ~50-80% | [6] |
| RPE-1 | ~45 | Not specified | [9] |
Table 2: Duration of Mitotic Phases after Ro-3306 Washout (HeLa Cells)
| Mitotic Phase | Time after Washout (hours) | Percentage of Cells in Phase | Reference |
| Prophase/Prometaphase | 0.5 | ~30% | [8] |
| Metaphase | 1.0 | ~40% | [8] |
| Anaphase/Telophase | 1.5 | ~25% | [8] |
| Cytokinesis | 1.5 | ~15% | [8] |
Note: The precise timing and efficiency of synchronization can vary depending on the cell line, passage number, and specific experimental conditions. It is recommended to perform initial optimization experiments.
Troubleshooting and Considerations
-
Low Synchronization Efficiency: Optimize Ro-3306 concentration and incubation time. Ensure the cell population is healthy and actively proliferating before treatment.
-
Phototoxicity: Minimize laser power and exposure time during imaging. Use sensitive cameras and appropriate fluorescent probes. Consider using a lower imaging frequency if possible.
-
Cell Viability: While Ro-3306 is reversible, prolonged exposure can lead to apoptosis in some cancer cell lines.[5][6][10] Assess cell viability after the experiment.
-
Complete Washout: A thorough washout is crucial for the synchronous release of cells into mitosis.[9]
By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize Ro-3306 for synchronized live-cell imaging of mitotic progression, enabling a deeper understanding of this fundamental biological process.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell cycle synchronization at the G2/M phase border by reversible inhibition of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Figures and data in Regulation of mRNA translation during mitosis | eLife [elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Ro-3306 Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the preparation, storage, and handling of Ro-3306 stock solutions in Dimethyl Sulfoxide (DMSO). Ro-3306 is a potent and selective ATP-competitive inhibitor of cyclin-dependent kinase 1 (CDK1).[1][2][3] Accurate preparation of stock solutions is critical for ensuring experimental reproducibility and obtaining reliable results.
Ro-3306 is widely used in cell biology research to synchronize cells at the G2/M phase of the cell cycle.[4] It has also been shown to induce apoptosis in cancer cells with prolonged treatment.[2][3][4] Given its mechanism of action, precise and consistent concentrations are paramount for studying its effects on cellular processes.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of Ro-3306 relevant to the preparation of stock solutions.
| Parameter | Value | Source(s) |
| Molecular Weight | 351.45 g/mol | [1][5] |
| Appearance | Yellow to brown solid/powder | [1] |
| Solubility in DMSO | Varies by source, reported as high as 70 mg/mL (199.17 mM) and as low as 5 mg/mL. A common achievable concentration is 10-20 mM. | [2][5] |
| Recommended Stock Concentration | 10 mM in DMSO | General laboratory practice |
| Storage of Powder | -20°C for up to 3 years | [1] |
| Storage of Stock Solution in DMSO | Aliquot and store at -20°C for up to 6 months or -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. | [1][5][6] |
Experimental Protocol: Preparation of a 10 mM Ro-3306 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Ro-3306 in DMSO. This is a commonly used concentration that is well within the reported solubility limits of the compound.
Materials
-
Ro-3306 powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure
-
Pre-warm Ro-3306: Allow the vial of Ro-3306 powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh Ro-3306: On a calibrated analytical balance, carefully weigh out the desired amount of Ro-3306 powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.51 mg of Ro-3306.
-
Calculation:
-
Molecular Weight (MW) = 351.45 g/mol
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C * MW * V = 0.010 mol/L * 351.45 g/mol * 0.001 L = 0.0035145 g = 3.51 mg
-
-
-
Add DMSO: Add the calculated volume of high-purity DMSO to the vial containing the Ro-3306 powder. For the example above, add 1 mL of DMSO. It is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[5]
-
Dissolve the Compound: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming to 37°C or brief sonication can aid in dissolution.[2][4] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[6]
-
Storage: Store the aliquots at -20°C or -80°C. Stock solutions are stable for several months at -20°C and up to a year at -80°C.[1][4][5]
Visualizations
Workflow for Ro-3306 Stock Solution Preparation
The following diagram illustrates the step-by-step workflow for preparing a stock solution of Ro-3306 in DMSO.
Caption: Workflow for preparing Ro-3306 stock solution.
Signaling Pathway Inhibition by Ro-3306
Ro-3306 primarily targets the CDK1/Cyclin B complex, which is a key regulator of the G2/M transition in the cell cycle.
Caption: Ro-3306 inhibits the G2/M cell cycle transition.
References
Troubleshooting & Optimization
Technical Support Center: Ro-3306 and G2/M Arrest
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering incomplete G2/M arrest with the Cdk1 inhibitor Ro-3306.
Frequently Asked Questions (FAQs)
Q1: Why is Ro-3306 not inducing a complete G2/M arrest in my cell line?
Several factors can contribute to an incomplete G2/M arrest with Ro-3306. These include:
-
Suboptimal Concentration: The effective concentration of Ro-3306 can be highly cell-line dependent. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line.[1][2] Lower doses may only cause a delay in mitotic entry, while excessively high concentrations can lead to off-target effects or induce apoptosis.[1][3][4]
-
Insufficient Incubation Time: The time required to achieve maximal G2/M arrest can vary. While some cell lines show significant arrest within 18-20 hours, others may require longer incubation periods.[5][6]
-
Cell Line-Specific Differences: The genetic background and signaling pathways of your cell line can influence its response to Cdk1 inhibition. Some cell lines may have compensatory mechanisms that allow them to bypass a complete G2/M block.
-
Drug Inactivation: The stability of Ro-3306 in your specific cell culture medium and conditions could be a factor. Ensure the compound is properly stored and handled.
-
Cell Culture Conditions: Factors such as cell density, passage number, and overall cell health can impact the effectiveness of any chemical inhibitor.
Q2: What is the mechanism of action of Ro-3306?
Ro-3306 is a selective, ATP-competitive inhibitor of Cyclin-dependent kinase 1 (Cdk1).[2][5][7] Cdk1, in complex with Cyclin B1, is a key driver of entry into mitosis. By binding to the ATP pocket of Cdk1, Ro-3306 prevents the phosphorylation of Cdk1 substrates that are essential for mitotic entry, thereby arresting cells at the G2/M transition.[3]
Q3: Are there any known off-target effects of Ro-3306?
While Ro-3306 is considered a highly selective Cdk1 inhibitor, some level of activity against other kinases, such as Cdk2, has been reported, although with significantly lower potency.[5][7] It is important to consider that at higher concentrations, the likelihood of off-target effects increases. To confirm that the observed phenotype is due to Cdk1 inhibition, using an alternative Cdk1 inhibitor with a different chemical structure, such as purvalanol A, can be a useful control.[8]
Q4: Can prolonged exposure to Ro-3306 lead to other cellular outcomes besides G2/M arrest?
Yes, extended exposure to Ro-3306 can induce apoptosis in some cancer cell lines.[3][4][5][9] The duration of exposure that triggers apoptosis can vary between cell types. If you observe a significant increase in the sub-G1 population in your flow cytometry analysis, it may indicate apoptosis.
Troubleshooting Guide
Problem: Low percentage of cells arrested in G2/M.
| Possible Cause | Suggested Solution |
| Suboptimal Ro-3306 Concentration | Perform a dose-response experiment. Titrate Ro-3306 over a range of concentrations (e.g., 1 µM to 10 µM) to identify the optimal concentration for your cell line.[1] |
| Inadequate Incubation Time | Conduct a time-course experiment. Treat cells with the optimal concentration of Ro-3306 and harvest at different time points (e.g., 12, 18, 24, 36 hours) to determine the time of maximal arrest.[6] |
| Cell Line Resistance | Consider the inherent sensitivity of your cell line. Some cell lines may not arrest completely. You may need to combine Ro-3306 with other synchronization methods, such as a thymidine block, to enrich the G2/M population.[8] |
| Poor Cell Health | Ensure cells are healthy, actively proliferating, and plated at an appropriate density before treatment. Avoid using high-passage number cells. |
| Incorrect Drug Preparation/Storage | Prepare fresh stock solutions of Ro-3306 in a suitable solvent like DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Problem: Increased cell death or sub-G1 peak in flow cytometry.
| Possible Cause | Suggested Solution |
| Ro-3306 Concentration is too High | Reduce the concentration of Ro-3306. High concentrations can be toxic to some cell lines.[1] |
| Prolonged Incubation | Decrease the incubation time. Extended Cdk1 inhibition can trigger apoptosis.[4][5] |
| Cell Line Sensitivity to Apoptosis | If your cell line is prone to apoptosis, consider using Ro-3306 for synchronization followed by a washout and release into mitosis rather than a sustained arrest.[6] |
Experimental Protocols
Cell Synchronization and Ro-3306 Treatment
This protocol is a general guideline and may require optimization for your specific cell line.
-
Cell Plating: Plate cells at a density that will allow them to be in the exponential growth phase at the time of treatment.
-
Optional Pre-synchronization (for a tighter arrest): For some experiments, a double thymidine block can be used to arrest cells at the G1/S boundary before releasing them into the cell cycle to be subsequently arrested at G2/M with Ro-3306.[8]
-
Ro-3306 Treatment: Add Ro-3306 to the cell culture medium at the predetermined optimal concentration.
-
Incubation: Incubate the cells for the optimal duration determined from your time-course experiments (typically 18-24 hours).
-
Harvesting: Harvest cells for downstream analysis (e.g., flow cytometry, Western blotting).
Flow Cytometry for Cell Cycle Analysis
-
Cell Harvesting: Trypsinize and collect cells, then wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in G1, S, and G2/M phases.[4]
Western Blotting for G2/M Markers
-
Protein Extraction: Lyse harvested cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key G2/M markers such as Cyclin B1 and phospho-Histone H3 (Ser10). Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Quantitative Data Summary
| Cell Line | Ro-3306 Concentration | Incubation Time | % of Cells in G2/M | Reference |
| HCT116 | 9 µM | 20 hours | ~80% | [5] |
| SW480 | 9 µM | 20 hours | ~75% | [5] |
| HeLa | 9 µM | 20 hours | ~70% | [5] |
| RPE-1 | 9 µM | 18 hours | ~44% (from ~14% in control) | [6] |
| OVCAR5 | 25 µM | 36 hours | Significant increase | [10] |
| SKOV3 | 25 µM | 36 hours | Significant increase | [10] |
| HepG2 | 5 µM | 24 hours | ~5-fold increase | [3] |
Visualizations
Caption: Control of G2/M Transition.
Caption: Ro-3306 Mechanism of Action.
Caption: Troubleshooting Workflow.
References
- 1. Partial inhibition of Cdk1 in G2 phase overrides the SAC and decouples mitotic events - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer [mdpi.com]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controlled Exit from the G2/M Checkpoint in RPE-1 Cells Using RO3306: Enrichment of Phase-Specific Cell Populations for In-Depth Analyses of Mitotic Events [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CDK-1 Inhibition in G2 Stabilizes Kinetochore-Microtubules in the following Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cell viability issues after prolonged Ro-3306 treatment.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues following prolonged treatment with Ro-3306, a selective inhibitor of Cyclin-dependent kinase 1 (CDK1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ro-3306?
A1: Ro-3306 is a potent and selective, ATP-competitive inhibitor of CDK1.[1][2][3] CDK1 is a key regulator of the G2/M phase transition in the cell cycle.[1] By inhibiting CDK1, Ro-3306 blocks cells at the G2/M border, preventing their entry into mitosis.[3][4][5][6][7] While this arrest is reversible for short-term exposures, prolonged inhibition of CDK1 activity has been shown to induce apoptosis, particularly in cancer cells.[4][5]
Q2: Why am I observing decreased cell viability after prolonged Ro-3306 treatment?
A2: Decreased cell viability after extended exposure to Ro-3306 is an expected outcome, especially in cancer cell lines.[4][5] Prolonged G2/M arrest induced by the inhibitor triggers the apoptotic pathway.[8][9] This effect is often dose- and time-dependent.[8][9] Studies have shown that while short-term treatment (up to 20 hours) is reversible and does not significantly impact viability, longer exposures (48-72 hours) lead to a substantial increase in cell death.[5]
Q3: Are certain cell types more sensitive to Ro-3306-induced cell death?
A3: Yes, cancer cells are generally more susceptible to the pro-apoptotic effects of prolonged CDK1 inhibition compared to non-tumorigenic (normal) cells.[4][5][10] The sensitivity can also vary between different cancer cell lines and may be influenced by their p53 status.[11] Cells with wild-type p53 may be more prone to apoptosis following Ro-3306 treatment.[11]
Q4: What are the typical concentrations of Ro-3306 that induce apoptosis?
A4: The concentration of Ro-3306 required to induce apoptosis can vary depending on the cell line and treatment duration. For example, in some ovarian cancer cell lines, concentrations as low as 5 µM can significantly inhibit cell migration, and 25 µM can induce a notable increase in apoptosis after 16 hours.[1][12] In colon cancer cell lines, 9 µM Ro-3306 led to a significant loss of viability after 72 hours.[4][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q5: How does Ro-3306 induce apoptosis?
A5: Ro-3306-induced apoptosis is a multi-faceted process. Inhibition of CDK1 can lead to the downregulation of anti-apoptotic proteins such as Bcl-2 and survivin.[8][9] It can also enhance p53-mediated apoptosis by promoting the activation of Bax, a pro-apoptotic protein, leading to mitochondrial-mediated cell death.[8][9] This process often involves the activation of caspases, key executioners of apoptosis.[1]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving prolonged Ro-3306 treatment.
| Observed Issue | Potential Cause | Suggested Solution |
| Excessive Cell Death in Control Group | - Contamination (mycoplasma, bacteria, fungi)- Poor cell health- Sub-optimal culture conditions | - Test for mycoplasma contamination.- Ensure cells are healthy and in the exponential growth phase before starting the experiment.- Use fresh media and sterile techniques. |
| High Variability in Viability Between Replicates | - Uneven cell seeding- Inconsistent drug concentration- Edge effects in multi-well plates | - Ensure a single-cell suspension and accurate cell counting before seeding.- Mix Ro-3306 solution thoroughly before adding to wells.- Avoid using the outer wells of plates or fill them with sterile PBS to maintain humidity. |
| No Significant Decrease in Viability | - Ro-3306 concentration is too low- Treatment duration is too short- Cell line is resistant- Inactive Ro-3306 compound | - Perform a dose-response curve (e.g., 1-20 µM) to determine the IC50 for your cell line.- Extend the treatment duration (e.g., 24, 48, 72 hours).- Consider the p53 status of your cell line, as mutant p53 may confer resistance.[11]- Verify the activity of your Ro-3306 stock. Prepare fresh solutions. |
| Discrepancy Between Viability Assays | - Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity) | - Use multiple, complementary viability/apoptosis assays (e.g., MTT, Trypan Blue, Annexin V/PI staining) to get a comprehensive understanding of cell fate. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of Ro-3306.
Table 1: IC50 Values of Ro-3306 in Ovarian Cancer Cell Lines after 72 hours
| Cell Line | IC50 (µM) |
| SKOV3 | 16.92 |
| HEY | 10.15 |
| PA-1 | 7.24 |
| OVCAR5 | 8.74 |
| IGROV1 | 13.89 |
| (Data from a study on ovarian cancer cells)[1] |
Table 2: Apoptosis Induction in Ovarian Cancer Cell Lines after 16-hour Ro-3306 Treatment
| Cell Line | Ro-3306 Concentration (µM) | % of Apoptotic Cells (Annexin V positive) |
| OVCAR5 | 25 | 18.01 |
| SKOV3 | 25 | 23.44 |
| (Data from a study on ovarian cancer cells)[1] |
Table 3: Apoptosis in Colon Cancer and Non-Tumorigenic Cell Lines after 72-hour Ro-3306 Treatment
| Cell Line | Cell Type | Ro-3306 Concentration (µM) | % of Apoptotic Cells (Annexin V positive) |
| HCT116 | Colon Cancer | 9 | ~30-40 |
| SW480 | Colon Cancer | 9 | ~30-40 |
| MCF10A | Non-tumorigenic Breast Epithelial | 9 | ~10 |
| MCF12A | Non-tumorigenic Breast Epithelial | 9 | ~10 |
| (Data from a study on various cell lines)[4][5] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
-
Principle: Measures the metabolic activity of viable cells, which reflects the cell number.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of Ro-3306 and a vehicle control (e.g., DMSO).
-
Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed cells in a 6-well plate and treat with Ro-3306 as described above.
-
Harvest cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
3. Cell Cycle Analysis using Propidium Iodide (PI) Staining
-
Principle: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and determination of cell cycle phases.
-
Procedure:
-
Treat cells with Ro-3306 as described.
-
Harvest and wash cells with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
-
Visualizations
Caption: Ro-3306 signaling pathway leading to apoptosis.
Caption: Troubleshooting workflow for Ro-3306 experiments.
Caption: Decision tree for unexpected viability results.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Cell cycle synchronization at the G2/M phase border by reversible inhibition of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin-dependent kinase 1 inhibitor RO-3306 enhances p53-mediated Bax activation and mitochondrial apoptosis in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Incomplete reversibility of Ro-3306 at high concentrations.
This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Ro-3306, with a specific focus on the phenomenon of its incomplete reversibility at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Ro-3306?
Ro-3306 is a selective and ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2] It binds to the ATP pocket of CDK1, preventing the phosphorylation of its substrates, which is essential for the G2/M transition and entry into mitosis. This leads to a reversible arrest of the cell cycle at the G2/M border.[1]
Q2: At what concentrations is Ro-3306 typically used for reversible cell cycle arrest?
For effective and reversible G2/M arrest, Ro-3306 is commonly used at concentrations around 9 µM for up to 20-24 hours in various human cell lines.[3][4][5] Following washout, cells are expected to synchronously re-enter the cell cycle.
Q3: I observed significant cell death after treating my cells with a high concentration of Ro-3306 and subsequent washout. Is this expected?
Yes, at higher concentrations and with prolonged exposure, Ro-3306 can induce apoptosis in a dose- and time-dependent manner, particularly in cancer cell lines.[6][7][8] This induction of apoptosis is a key reason for the observed "incomplete reversibility." Once cells have entered the apoptotic pathway, the process is generally irreversible, and they will not resume the cell cycle even after the inhibitor is removed.
Q4: What is the mechanism behind Ro-3306-induced apoptosis at high concentrations?
High concentrations or prolonged treatment with Ro-3306 can lead to sustained cell cycle arrest, which can trigger the intrinsic apoptotic pathway. This process involves:
-
Activation of the p53 signaling pathway .[6]
-
Downregulation of anti-apoptotic proteins such as Bcl-2 and survivin.[6][8]
-
Initiation of caspase cascades , including caspase-8 and caspase-9.[9]
-
Increased cellular stress , including the production of reactive oxygen species (ROS) and a reduction in mitochondrial membrane potential.[10]
Q5: Are there any known off-target effects of Ro-3306 at high concentrations?
While Ro-3306 is highly selective for CDK1, at higher concentrations, its selectivity can decrease. It shows some inhibitory activity against CDK2/cyclin E, though at a much lower potency (approximately 10-fold less than for CDK1/cyclin B1).[1] A delay in S-phase entry has been observed in some experiments, which could be attributed to a minor effect on CDK2 or other unknown off-target effects.[4] However, the primary cause of incomplete reversibility at high concentrations is widely attributed to the induction of apoptosis rather than specific off-target kinase inhibition.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Cells fail to re-enter the cell cycle after washout of Ro-3306. | The concentration of Ro-3306 used was too high or the incubation time was too long, leading to irreversible apoptosis. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for reversible G2/M arrest in your specific cell line. Consider using a lower concentration (e.g., 5-9 µM) for a shorter duration (e.g., 16-20 hours). |
| Increased number of floating/dead cells after treatment. | High concentrations of Ro-3306 are inducing apoptosis. | Confirm apoptosis using assays such as Annexin V/PI staining, caspase activity assays, or TUNEL staining. If apoptosis is confirmed, lower the Ro-3306 concentration or reduce the treatment time. |
| Unexpected changes in cell morphology not consistent with G2/M arrest. | This could be a sign of cellular stress or the initiation of apoptosis. | Analyze cellular stress markers (e.g., ROS levels) and mitochondrial membrane potential. If signs of stress are evident, optimize the treatment conditions as mentioned above. |
| Variability in the degree of cell cycle synchronization. | Cell-line specific differences in sensitivity to Ro-3306. | The optimal concentration and incubation time for Ro-3306 can vary between cell lines. It is crucial to empirically determine these parameters for your experimental system. |
Quantitative Data
Table 1: Inhibitory Activity of Ro-3306 against Various Cyclin-Dependent Kinases
| Kinase Complex | Ki (nM) |
| CDK1/Cyclin B1 | 35 |
| CDK1/Cyclin A | 110 |
| CDK2/Cyclin E | 340 |
| CDK4/Cyclin D | >2000 |
Data compiled from multiple sources.[1][11]
Table 2: Effective Concentrations and Observed Effects of Ro-3306 in Different Cell Lines
| Cell Line(s) | Concentration | Duration | Observed Effect |
| HCT116, SW480, HeLa | 9 µM | 20 hours | Reversible G2/M arrest |
| OVCAR5, SKOV3 | 25 µM | 36 hours | G2 arrest, increased p21 and p27 expression |
| OVCAR5, SKOV3 | 25 µM | 16 hours | Significant increase in apoptosis |
| AML cell lines | Dose-dependent | Time-dependent | G2/M arrest and apoptosis |
| SW480 | 4 µM | 48 hours | Apoptosis |
| HCT116, SW480 | 9 µM | 72 hours | Significant apoptosis |
Data compiled from multiple sources.[2][3][7][8][10]
Experimental Protocols
1. Cell Synchronization and Washout for Reversibility Assessment
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Ro-3306 Treatment: Add Ro-3306 to the culture medium at the desired final concentration (e.g., a starting point of 9 µM). Incubate for the desired duration (e.g., 16-20 hours).
-
Washout: To remove the inhibitor, aspirate the medium containing Ro-3306. Wash the cells twice with pre-warmed, drug-free phosphate-buffered saline (PBS).
-
Release: Add fresh, pre-warmed, drug-free culture medium to the cells.
-
Analysis: At various time points post-release (e.g., 0, 1, 2, 4, 6, 8 hours), harvest the cells and analyze cell cycle progression by flow cytometry after propidium iodide (PI) staining.
2. Assessment of Apoptosis by Annexin V/PI Staining
-
Cell Treatment: Treat cells with varying concentrations of Ro-3306 (e.g., 5 µM, 10 µM, 25 µM) for a set duration (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge to pellet the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.
Visualizations
Caption: CDK1 signaling pathway and the inhibitory effect of Ro-3306.
Caption: Experimental workflow for assessing Ro-3306 reversibility.
Caption: Troubleshooting decision tree for incomplete Ro-3306 reversibility.
References
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Cyclin-dependent kinase 1 inhibitor RO-3306 enhances p53-mediated Bax activation and mitochondrial apoptosis in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ro 3306 | CDK1 inhibitor | TargetMol [targetmol.com]
Technical Support Center: Optimizing Ro-3306 for Cell Synchronization
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for effectively using Ro-3306 to achieve maximum cell synchronization at the G2/M boundary.
Frequently Asked Questions (FAQs)
Q1: What is Ro-3306 and how does it synchronize cells?
A1: Ro-3306 is a selective, ATP-competitive, and reversible inhibitor of Cyclin-dependent kinase 1 (Cdk1).[1] The Cdk1/Cyclin B1 complex is a key regulator that drives the cell's entry into mitosis.[2][3] By inhibiting Cdk1, Ro-3306 prevents the activation of downstream mitotic events, effectively arresting cells at the G2/M phase border.[3][4] Upon removal of the inhibitor (washout), the arrested cells synchronously re-enter the cell cycle, allowing for the study of a large population of cells progressing through mitosis in unison.[3][4]
Q2: What is a typical starting concentration and incubation time for Ro-3306?
A2: The optimal concentration and incubation time are highly cell-line dependent.[5] However, a common starting point for many human cancer cell lines, such as HeLa and HCT116, is a concentration of 9 µM for 18-20 hours.[4][6][7] For non-transformed cell lines like RPE1, effective concentrations are lower, typically between 3-6 µM for 24 hours.[2][8] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q3: How can I verify the efficiency of cell synchronization after Ro-3306 treatment?
A3: The most common method for assessing synchronization efficiency is flow cytometry analysis of DNA content.[4][6][9] A successfully synchronized population will show a sharp peak at the 4N DNA content, representing cells arrested in the G2 or M phase. Other methods include immunofluorescence staining for cell cycle markers (e.g., PCNA, CENP-F) or live-cell imaging to observe the synchronous entry into mitosis following inhibitor washout.[2][8]
Q4: Is the G2/M block induced by Ro-3306 reversible?
A4: Yes, the cell cycle arrest is reversible.[3][4] After washing out the Ro-3306, cells rapidly and synchronously enter mitosis.[4] For instance, RPE1 cells typically show nuclear envelope breakdown (a key mitotic event) within 20-30 minutes after the inhibitor is removed.[2][8] This reversibility is a key advantage for studying mitotic progression.
Data Presentation: Recommended Starting Conditions
The following table summarizes empirically determined concentrations and incubation times for various cell lines. These should be used as starting points for your own optimization experiments.
| Cell Line | Effective Concentration | Incubation Time | Outcome | Reference(s) |
| RPE-1 | 3 - 6 µM | 18 - 24 hours | ~60% of cells arrested in G2 phase. | [2][6][8] |
| HeLa | 6 - 9 µM | 20 hours | Complete G2/M arrest. | [4][7][10] |
| HCT116 | 9 µM | 20 hours | Complete G2/M arrest. | [4][7] |
| SW480 | 9 µM | 20 hours | Complete G2/M arrest. | [4][7] |
| OVCAR5 | 5 - 25 µM | 36 hours | Dose-dependent increase in G2 phase cells. | [9] |
| SKOV3 | 5 - 25 µM | 36 hours | Dose-dependent increase in G2 phase cells. | [9] |
Visual Guides
References
- 1. Ro-3306 | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imtm.cz [imtm.cz]
- 6. mdpi.com [mdpi.com]
- 7. Ro 3306 | CDK1 inhibitor | TargetMol [targetmol.com]
- 8. life-science-alliance.org [life-science-alliance.org]
- 9. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Understanding Off-target Effects of Ro-3306 at Micromolar Concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the CDK1 inhibitor Ro-3306 when used at micromolar concentrations.
Frequently Asked Questions (FAQs)
Q1: Is Ro-3306 completely selective for CDK1 at micromolar concentrations?
A1: While Ro-3306 is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1), it can exhibit off-target effects at micromolar concentrations by inhibiting other kinases, albeit with lower potency. It is crucial to be aware of these potential off-target activities to interpret experimental results accurately. Ro-3306 is an ATP-competitive inhibitor, suggesting it may bind to the ATP pocket of other kinases.[1][2]
Q2: What are the known off-target kinases for Ro-3306?
A2: At micromolar concentrations, Ro-3306 has been shown to inhibit other cyclin-dependent kinases. For example, its inhibitory constant (Ki) for CDK2/cyclin E is in the nanomolar range, although it is approximately 10-fold less potent against CDK2/cyclin E than CDK1/cyclin B1.[1][3][4][5] Its activity against CDK4/cyclin D is significantly lower, with a Ki value greater than 2000 nM.[3][6]
Q3: My cells are showing a delay in S-phase entry after treatment with Ro-3306. Is this an expected on-target effect?
A3: A delay in S-phase entry has been observed in cells treated with 9 µM Ro-3306.[1][5] This could be attributed to a few factors: a slight inhibition of cellular CDK2 activity, a potential role of CDK1 in the G1 phase, or an unknown off-target effect.[1][5] Therefore, while the primary effect of Ro-3306 is G2/M arrest, effects on other cell cycle phases at micromolar concentrations are not entirely unexpected and may not be solely due to CDK1 inhibition.
Q4: I am observing increased apoptosis in my cancer cell line after Ro-3306 treatment. Is this solely due to CDK1 inhibition-induced mitotic catastrophe?
A4: While prolonged G2/M arrest due to CDK1 inhibition can lead to apoptosis, Ro-3306 has also been shown to induce apoptosis through mechanisms that may be independent of its cell cycle effects.[7][8] At micromolar concentrations, Ro-3306 can downregulate anti-apoptotic proteins like Bcl-2 and survivin and enhance p53-mediated Bax activation, leading to mitochondrial apoptosis.[7][8] This suggests that the observed apoptosis could be a combination of on-target and potential off-target effects on apoptosis signaling pathways.
Q5: Can Ro-3306 induce cellular stress at micromolar concentrations?
A5: Yes, treatment of ovarian cancer cells with Ro-3306 at concentrations up to 25 µM has been shown to induce cellular stress.[9][10] This includes increased production of reactive oxygen species (ROS) and a reduction in mitochondrial membrane potential.[9][10] Furthermore, an upregulation of cellular stress-related proteins such as PERK, BiP, ATF4, and CHOP has been observed.[9][10]
Troubleshooting Guides
Issue 1: Unexpected Cell Cycle Profile - Significant G1/S Phase Delay
-
Possible Cause: Off-target inhibition of CDK2. Although Ro-3306 is more selective for CDK1, at micromolar concentrations (e.g., 9 µM), it can partially inhibit CDK2, which is crucial for G1/S transition.[1][5]
-
Troubleshooting Steps:
-
Titrate Ro-3306 Concentration: Perform a dose-response experiment to find the lowest effective concentration that arrests cells in G2/M without significantly impacting S-phase entry.
-
Use a More Selective CDK1 Inhibitor: If available, compare the effects of Ro-3306 with a more highly selective CDK1 inhibitor to distinguish between CDK1-specific and off-target effects.
-
Rescue Experiment: Attempt to rescue the S-phase delay by overexpressing a drug-resistant CDK2 mutant.
-
Analyze CDK2-Specific Substrates: Measure the phosphorylation status of known CDK2-specific substrates to directly assess the extent of CDK2 inhibition in your experimental system.
-
Issue 2: High Levels of Apoptosis in Non-Cancerous Cell Lines
-
Possible Cause: Ro-3306 can be more pro-apoptotic in cancer cells compared to non-tumorigenic cells; however, at higher micromolar concentrations and prolonged exposure (e.g., 4 µM for 48-72 hours), it can also induce apoptosis in normal cells.[1][5][6][11] This could be due to off-target effects on survival signaling pathways.
-
Troubleshooting Steps:
-
Reduce Incubation Time and Concentration: Optimize the treatment conditions to achieve the desired cell cycle arrest with minimal toxicity to non-cancerous cells.
-
Assess Apoptosis Markers: Use multiple apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays) to confirm the apoptotic pathway being activated.
-
Examine p53 Pathway Activation: Investigate the activation of the p53 pathway, as Ro-3306 can enhance p53 signaling.[7][8]
-
Compare with Other CDK1 Inhibitors: Use an alternative CDK1 inhibitor to determine if the observed apoptosis is a class effect or specific to Ro-3306.
-
Data Presentation
Table 1: Kinase Inhibitory Activity of Ro-3306
| Target Kinase | Ki (nM) | Selectivity vs. CDK1/cyclin B1 | Reference(s) |
| CDK1/cyclin B1 | 35 | 1x | [1][3][5][8] |
| CDK1/cyclin A | 110 | ~3.1x | [1][3][5] |
| CDK2/cyclin E | 340 | ~9.7x | [3][4] |
| CDK4/cyclin D | >2000 | >57x | [3] |
Table 2: Cellular Effects of Ro-3306 at Micromolar Concentrations
| Cell Line(s) | Concentration (µM) | Observed Effect | Reference(s) |
| HeLa, HCT116, SW480 | 9 | G2/M arrest | [1] |
| HeLa | 9 | Delay in S-phase entry | [1][5] |
| SW480 | 4 | Induction of apoptosis after 48h | [1][5] |
| HCT116, SW480 | 9 | Higher percentage of apoptosis in cancer cells vs. non-tumorigenic MCF10A/12A | [1][5] |
| OVCAR5, SKOV3 | 0.5 - 25 | Inhibition of proliferation, induction of apoptosis and cellular stress | [9][10] |
| AML cell lines | Dose-dependent | G2/M arrest and apoptosis | [8] |
Experimental Protocols
Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
-
Assay Buffer Preparation: Prepare an assay buffer containing 25 mM Hepes, 6.25 mM MgCl2, 0.003% Tween 20, 0.3 mg/mL BSA, and 1.5 mM DTT. The ATP concentration will vary depending on the kinase being assayed (e.g., 162 µM for CDK1, 90 µM for CDK2).[3][6]
-
Compound Dilution: Serially dilute Ro-3306 in the assay buffer to 3-fold the final desired concentrations.
-
Reaction Initiation: In a 96-well plate, add 20 µL of the diluted compound. Start the reaction by adding 40 µL of the assay buffer containing the respective kinase and the pRB substrate (0.185 µM).[3][6]
-
Incubation: Incubate the plate at 37°C for 30 minutes with constant agitation.[6]
-
Reaction Termination and Detection:
-
Stop the reaction by adding 15 µL of 1.6 µM anti-phospho pRB antibody in a buffer containing 25 mM Hepes, 24 mM EDTA, and 0.2 mg/mL BSA.[6]
-
Incubate for 30 minutes with shaking.
-
Add 15 µL of a solution containing 3 nM Lance-Eu-W1024-labeled anti-rabbit IgG and 60 nM Allophycocyanin-conjugated anti-His-6 antibody in 25 mM Hepes and 0.5 mg/mL BSA.[6]
-
Incubate for 1 hour.
-
-
Data Acquisition: Read the plate in a multi-label reader at excitation 340 nm and emission 615 nm and 665 nm.[6]
-
Data Analysis: Calculate IC50 values from the readings at 665 nm, normalized to the Europium readings at 615 nm. Convert IC50 to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the ATP concentration and Km is the Michaelis-Menten constant for ATP.[3][6]
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected experimental results with Ro-3306.
References
- 1. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ro-3306 | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. Ro 3306 | CDK1 inhibitor | TargetMol [targetmol.com]
- 7. Cyclin-dependent kinase 1 inhibitor RO-3306 enhances p53-mediated Bax activation and mitochondrial apoptosis in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ro-3306 Synchronization and Mitotic Entry
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the CDK1 inhibitor Ro-3306 for cell cycle synchronization.
Frequently Asked Questions (FAQs)
Q1: Why are my cells not entering mitosis after Ro-3306 washout?
A1: Failure of cells to enter mitosis after release from an Ro-3306 block is a common issue that can stem from several factors, ranging from suboptimal protocol parameters to inherent cellular responses. Ro-3306 is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1), which is the master regulator of the G2/M transition.[1][2][3] By inhibiting CDK1, Ro-3306 arrests cells at the G2/M border.[3][4][5] Upon successful washout of the inhibitor, CDK1 activity should rapidly resume, allowing synchronous entry into mitosis.[1][4][6]
If this is not occurring, it is crucial to systematically troubleshoot the experimental setup. The following sections address the most common causes and provide guidance for resolving the issue.
Q2: Could the concentration of Ro-3306 be the problem?
A2: Yes, the concentration of Ro-3306 is critical. Both excessively high and low concentrations can lead to experimental failure.
-
Concentration Too High: While Ro-3306 is a selective CDK1 inhibitor, very high concentrations may lead to off-target effects or cellular toxicity.[7] Some studies indicate that high concentrations can prevent cells from re-entering the cell cycle even after washout.[8] Prolonged exposure to high doses can also induce apoptosis, particularly in cancer cell lines.[2][9][10][11]
-
Concentration Too Low: An insufficient concentration will not achieve a complete G2/M arrest, resulting in a poorly synchronized cell population and a low mitotic index upon release. Partial inhibition of CDK1 can lead to mitotic defects, such as chromosome congression issues and premature cytokinesis.[12]
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response curve for your specific cell line to determine the minimal concentration required for a robust G2/M arrest without inducing significant toxicity.
-
Consult Literature: Refer to published data for concentrations used in similar cell lines.
Table 1: Effective Concentrations of Ro-3306 in Various Cell Lines
| Cell Line | Effective Concentration | Incubation Time | Notes | Reference |
|---|---|---|---|---|
| HCT116, SW480, HeLa | 9 µM | 20 hours | Resulted in >95% of cells in G2 phase. | [1][3] |
| HeLa | 1 µM | G2 through mitosis | Increased duration of mitosis from 35 to 187 min. | [13] |
| RPE-1 | 3 µM - 6 µM | 24 hours | Effectively arrested cells in G2. 10 µM failed to synchronize and prevented recovery. | [8] |
| HepG2, HeLa | 10 µM | 24 hours | Used for G2 synchronization. | [4] |
| Tumor Cell Lines (HeLa, T24, SQ20B) | 5 µM | 20 hours | Effective for G2/M arrest and radiosensitization. | [7][14] |
| Ovarian Cancer Cells (OVCAR5, SKOV3) | 25 µM | 48 hours | Reduced colony formation. |[10] |
Q3: How does the duration of Ro-3306 treatment affect mitotic entry?
A3: The length of exposure to Ro-3306 is a critical parameter.
-
Incubation Too Short: A short incubation may not be sufficient to arrest the entire population of cycling cells at the G2/M boundary, leading to poor synchronization.
-
Incubation Too Long: Extended treatment (e.g., beyond 24 hours) can be cytotoxic and may trigger apoptosis, especially in tumor cells.[11] Cells that become apoptotic will not proceed into mitosis.
Troubleshooting Steps:
-
Standard Incubation: An incubation time of 16-24 hours is standard for achieving G2/M arrest in most cell lines.[3][7][8]
-
Assess Viability: After the incubation period and before washout, assess cell viability using methods like Trypan Blue exclusion or Annexin V staining to ensure the arrest is not causing widespread cell death.[11]
Q4: How can I ensure the Ro-3306 washout is complete and effective?
A4: Incomplete removal of the inhibitor is a primary reason for failure to re-enter the cell cycle. Since Ro-3306 is a reversible, ATP-competitive inhibitor, its removal should allow for the rapid restoration of CDK1 activity.[2][3]
Troubleshooting Steps:
-
Thorough Washing: Wash the cells extensively with pre-warmed, fresh culture medium. A common procedure involves washing the cells at least 3-5 times.[13][15]
-
Volume and Time: Use a generous volume of medium for each wash and allow a few minutes between washes to permit the inhibitor to diffuse out of the cells.
-
Monitor Mitotic Markers: After washout, collect time points (e.g., every 15-30 minutes) and analyze for markers of mitotic entry, such as phospho-histone H3 (Ser10), to confirm the release is working.[3] In many cell lines, a peak of mitotic cells is observed 30-60 minutes after release.[5]
Q5: Are there cell-line-specific differences in the response to Ro-3306?
A5: Yes, the response to Ro-3306 can be highly dependent on the cell line.
-
Tumor vs. Normal Cells: Tumor cells, which often have a compromised G1 checkpoint, are generally more sensitive to CDK1 inhibition and more prone to apoptosis after prolonged arrest compared to non-tumorigenic cell lines.[7][11][16]
-
Genetic Background: The status of key cell cycle regulators, such as p53, can influence the outcome. For example, some studies suggest that the pro-apoptotic effect of Ro-3306 can be p53-mediated.[9]
-
Doubling Time: The cell line's proliferation rate will influence the time required to achieve a high percentage of arrested cells.
Troubleshooting Steps:
-
Literature Review: Search for protocols that have successfully used Ro-3306 in your specific cell line or a similar one.
-
Empirical Optimization: If protocols are unavailable, you must empirically determine the optimal concentration and incubation time for your cells.
-
Cell Cycle Analysis: Use flow cytometry to confirm that the treatment protocol effectively arrests your cells in G2/M (4N DNA content) before proceeding with washout experiments.[7]
Experimental Protocols
Protocol: Cell Synchronization at the G2/M Border with Ro-3306
This protocol provides a general framework for synchronizing adherent mammalian cells. Parameters should be optimized for each specific cell line.
Materials:
-
Ro-3306 (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Adherent cells cultured to 40-50% confluency
Procedure:
-
Seeding: Plate cells at a density that will allow them to reach 40-50% confluency on the day of treatment. This ensures most cells are actively cycling and not contact-inhibited.
-
Treatment:
-
Dilute the Ro-3306 stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 3-9 µM).
-
Remove the old medium from the cells and add the Ro-3306-containing medium.
-
Incubate the cells for 16-24 hours at 37°C in a CO₂ incubator.
-
-
Washout (Release):
-
Aspirate the Ro-3306-containing medium.
-
Wash the cells by gently adding pre-warmed PBS and swirling the plate. Aspirate the PBS. Repeat this step once more.
-
Add pre-warmed complete culture medium (without Ro-3306). Aspirate and replace with fresh medium. Repeat for a total of 3-5 medium washes to ensure complete removal of the inhibitor.[13][15]
-
After the final wash, add fresh, pre-warmed complete medium and return the cells to the incubator.
-
-
Post-Release Analysis:
-
Cells are expected to enter mitosis synchronously. The peak mitotic index typically occurs between 30 and 90 minutes post-washout.[5][15]
-
To confirm mitotic entry, cells can be fixed at various time points after washout and analyzed via immunofluorescence for phospho-histone H3 (Ser10) or by flow cytometry.
-
Visualizations
Signaling Pathway: Ro-3306 Mechanism of Action
Caption: Mechanism of Ro-3306 at the G2/M transition.
Experimental Workflow
Caption: Standard experimental workflow for Ro-3306 synchronization.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting failed mitotic entry.
References
- 1. Cell cycle synchronization at the G2/M phase border by reversible inhibition of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pnas.org [pnas.org]
- 7. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Partial inhibition of Cdk1 in G2 phase overrides the SAC and decouples mitotic events - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK-1 Inhibition in G2 Stabilizes Kinetochore-Microtubules in the following Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting Asynchronous Mitosis After Ro-3306 Release
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering asynchronous entry into mitosis after synchronizing cells with Ro-3306, a selective Cdk1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Ro-3306 and how does it synchronize cells?
Ro-3306 is a potent and selective, ATP-competitive inhibitor of Cyclin-dependent kinase 1 (Cdk1).[1][2] Cdk1 is a key regulator of the G2/M transition in the cell cycle.[3] By inhibiting Cdk1, Ro-3306 reversibly arrests cells at the G2/M border.[1][4] Upon removal of the inhibitor, the arrested cells synchronously enter mitosis.[1][5]
Q2: What are the expected results of a successful Ro-3306 synchronization and release?
A successful experiment should result in a high percentage of cells arrested in the G2 phase of the cell cycle after Ro-3306 treatment.[4] Following washout of the inhibitor, a majority of these cells should rapidly and synchronously enter mitosis. This can be observed by an increase in the mitotic index, typically peaking within 30-60 minutes post-release, and the appearance of mitotic markers such as phosphorylated histone H3.[1]
Q3: How can I assess the efficiency of my cell synchronization?
The efficiency of cell synchronization can be assessed using several methods:
-
Flow Cytometry: Analysis of DNA content by propidium iodide staining is a common method to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).[6]
-
Microscopy: Visual inspection of cells for morphological changes associated with mitosis, such as cell rounding and chromosome condensation, can provide a direct measure of the mitotic index.
-
Western Blotting: Analyzing the levels of specific proteins that are markers for mitosis, such as phosphorylated histone H3 (pHH3) and Cyclin B1, can provide a biochemical assessment of mitotic entry.[1][7]
Troubleshooting Guide
Problem 1: Low Percentage of Cells Arrested in G2/M Phase After Ro-3306 Treatment
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Suboptimal Ro-3306 Concentration | The optimal concentration of Ro-3306 can be cell-line dependent. Perform a dose-response experiment to determine the minimal concentration required for a robust G2/M arrest in your specific cell line. Concentrations typically range from 1-10 µM.[8][9] |
| Insufficient Incubation Time | The time required to achieve maximal G2/M arrest can vary. A typical incubation time is 18-24 hours.[6][10] Consider a time-course experiment to determine the optimal duration for your cells. |
| Low Proliferative Rate of Cells | Ro-3306 arrests cells as they reach the G2/M boundary. If your cells have a slow doubling time, a longer incubation period may be necessary to allow a significant portion of the population to reach G2. |
| Incorrect Cell Seeding Density | High cell density can lead to contact inhibition and a reduced fraction of actively cycling cells. Ensure cells are seeded at a density that allows for exponential growth during the incubation period. |
| Degraded Ro-3306 | Ensure the Ro-3306 stock solution is properly stored and has not expired. Prepare fresh dilutions for each experiment. |
Problem 2: Asynchronous or Delayed Entry into Mitosis After Ro-3306 Release
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incomplete Washout of Ro-3306 | Residual Ro-3306 can continue to inhibit Cdk1, leading to a staggered or delayed entry into mitosis. Wash the cells thoroughly with pre-warmed, inhibitor-free medium. A common procedure is to wash three times. |
| Cell Line-Specific Differences | Some cell lines may inherently enter mitosis more asynchronously than others after release from a G2 block. Characterize the kinetics of mitotic entry for your specific cell line by collecting samples at multiple time points after release. |
| Cellular Stress | Prolonged exposure to high concentrations of Ro-3306 or harsh washout procedures can induce cellular stress, affecting the cells' ability to re-enter the cell cycle synchronously. Use the lowest effective concentration of Ro-3306 and handle cells gently during the washout process. |
| Suboptimal Cell Health | Ensure cells are healthy and actively proliferating before starting the synchronization protocol. Use cells from a low passage number and ensure they are free from contamination. |
Problem 3: High Levels of Cell Death After Ro-3306 Treatment and Release
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Ro-3306 Toxicity | Prolonged exposure to high concentrations of Ro-3306 can be cytotoxic to some cell lines.[1] Determine the optimal concentration and incubation time that provides good synchronization with minimal cell death. |
| Apoptosis Induction | G2/M arrest can trigger apoptosis in some cell types, particularly cancer cells. Assess for markers of apoptosis (e.g., cleaved caspase-3) if significant cell death is observed. |
| Pre-existing Cellular Stress | Unhealthy or stressed cells are more susceptible to drug-induced toxicity. Ensure optimal cell culture conditions before and during the experiment. |
Experimental Protocols
Protocol 1: General Cell Synchronization with Ro-3306
-
Cell Seeding: Plate cells at a density that will allow them to be in the exponential growth phase (typically 50-70% confluency) at the time of drug addition.
-
Ro-3306 Treatment: Add Ro-3306 to the culture medium at the predetermined optimal concentration (e.g., 9 µM for HCT116 cells).[1]
-
Incubation: Incubate the cells for the optimal duration (e.g., 18-24 hours) to allow for accumulation in the G2 phase.[6][10]
-
Ro-3306 Release (Washout):
-
Aspirate the medium containing Ro-3306.
-
Wash the cells three times with an equal volume of pre-warmed, fresh culture medium without the inhibitor.
-
Add fresh, pre-warmed medium to the cells.
-
-
Sample Collection: Collect cells at various time points after release (e.g., 0, 15, 30, 45, 60, 90, 120 minutes) to analyze for mitotic entry.
Protocol 2: Assessment of Mitotic Entry by Flow Cytometry
-
Cell Collection: Harvest cells by trypsinization at the desired time points after Ro-3306 release.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. Cells in G2/M will have a 4N DNA content.
Protocol 3: Assessment of Mitotic Entry by Western Blotting for Phospho-Histone H3
-
Cell Lysis: Lyse the collected cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phospho-histone H3 (Ser10), a marker for mitotic cells.[11]
-
Use a suitable loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with a secondary antibody and detect the signal using an appropriate method (e.g., chemiluminescence).
-
Data Presentation
Table 1: Example of Ro-3306 Concentration Optimization on G2/M Arrest in RPE1 Cells
| Ro-3306 Concentration (µM) | % of Cells in G2/M (after 24h treatment) | % Mitotic Cells (2h post-washout) |
| 1 | 12-13% | Not reported |
| 3 | ~60% | ~35% |
| 6 | ~59% | ~35% |
| 10 | 12-13% (arrested in G1) | 0% |
| Data adapted from a study on RPE1 cells.[8][9] |
Visualizations
Caption: Cdk1/Cyclin B activation at the G2/M transition.
Caption: Mechanism of G2 arrest by Ro-3306.
Caption: Troubleshooting decision tree for asynchronous mitosis.
References
- 1. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. life-science-alliance.org [life-science-alliance.org]
- 9. Reversible and effective cell cycle synchronization method for studying stage-specific processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of G2/M phase transition by sequential nuclear and cytoplasmic changes and molecular markers in mice intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nocodazole and Ro-3306 Combination Protocols
Welcome to the technical support center for minimizing toxicity in nocodazole and Ro-3306 combination protocols. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cell synchronization experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the combined use of nocodazole and Ro-3306 for cell cycle synchronization.
Q1: Why are my cells showing high levels of toxicity and apoptosis after treatment with the nocodazole and Ro-3306 combination?
A1: High toxicity is a common concern and can stem from several factors:
-
Prolonged Nocodazole Exposure: Nocodazole, a microtubule-depolymerizing agent, can induce apoptosis, especially with extended incubation periods.[1][2][3] A key advantage of the Ro-3306 combination is to minimize the duration of nocodazole treatment.[4]
-
Suboptimal Drug Concentrations: The optimal concentrations of both nocodazole and Ro-3306 are highly cell-line dependent.[5] Concentrations that are too high can lead to off-target effects and increased cell death.[6][7]
-
Cell Health and Confluency: Unhealthy or overly confluent cell cultures are more susceptible to drug-induced toxicity.
Troubleshooting Steps:
-
Reduce Nocodazole Incubation Time: The primary purpose of using Ro-3306 is to first synchronize cells at the G2/M border, allowing for a much shorter subsequent nocodazole treatment to capture mitotic cells.[4] Aim for the shortest possible nocodazole incubation that still yields a sufficient mitotic population.
-
Optimize Drug Concentrations: Perform a dose-response titration for both nocodazole and Ro-3306 on your specific cell line to determine the minimal effective concentration for cell cycle arrest.
-
Monitor Cell Viability: Regularly assess cell viability using methods like Trypan Blue exclusion or Annexin V staining throughout the protocol.[4]
-
Ensure Healthy Cultures: Start experiments with healthy, sub-confluent cell cultures.
Q2: My cell population is not synchronizing efficiently, and I'm observing a low mitotic index.
A2: Inefficient synchronization can be due to several factors related to the mechanism of action of both drugs. Ro-3306 is a selective inhibitor of CDK1, which is essential for the G2/M transition.[8][9][10] Nocodazole disrupts microtubule formation, arresting cells in mitosis.[1][11]
Troubleshooting Steps:
-
Verify Ro-3306 Arrest: Before adding nocodazole, confirm that a significant portion of your cell population is arrested in G2 by Ro-3306. This can be verified by flow cytometry analysis of DNA content.[12]
-
Staggered Treatment Timing: The timing of nocodazole addition after Ro-3306 release is critical. Adding nocodazole too early or too late can miss the peak of mitotic entry. A typical protocol involves releasing cells from the Ro-3306 block and then adding nocodazole.[4]
-
Cell Line Specificity: Be aware that different cell lines respond differently to these inhibitors.[5] Some cell lines may require longer incubation times or different concentrations.
Q3: I am observing a high number of cells undergoing mitotic slippage and becoming tetraploid.
A3: Mitotic slippage is a phenomenon where cells exit mitosis without proper chromosome segregation, often leading to tetraploidy. This can be induced by prolonged mitotic arrest caused by agents like nocodazole.[13][14]
Troubleshooting Steps:
-
Limit Nocodazole Exposure: As with toxicity, minimizing the duration of the nocodazole block is crucial to reduce the incidence of mitotic slippage.
-
Consider the Timing of Ro-3306 Addition: In some protocols, Ro-3306 is added after a nocodazole-induced mitotic arrest to study mitotic exit.[4] Ensure your protocol is designed for synchronization and not for studying forced mitotic exit.
-
Analyze DNA Content: Use flow cytometry to quantify the percentage of tetraploid (4N) and polyploid (>4N) cells in your population after the synchronization protocol.
Frequently Asked Questions (FAQs)
Q4: What are the mechanisms of action for nocodazole and Ro-3306?
A4:
-
Nocodazole: This agent interferes with the polymerization of microtubules, which are essential components of the mitotic spindle.[1] This disruption activates the spindle assembly checkpoint, leading to an arrest in prometaphase.[1]
-
Ro-3306: This is a selective and reversible inhibitor of cyclin-dependent kinase 1 (CDK1).[8][9][10][15] CDK1 activity is crucial for cells to transition from the G2 phase into mitosis.[8] By inhibiting CDK1, Ro-3306 arrests cells at the G2/M border.[8][9][10]
Q5: What is the primary advantage of using a combination of Ro-3306 and nocodazole?
A5: The main advantage is the ability to obtain a highly synchronized population of mitotic cells with minimized nocodazole-induced toxicity.[4] Ro-3306 allows for a presynchronization of cells at the G2/M boundary, which then enter mitosis in a wave upon release. A subsequent short treatment with nocodazole can then efficiently trap these cells in mitosis.[4] This short exposure to nocodazole is less detrimental to the cells compared to the long incubations required when using nocodazole alone for synchronization.[4]
Q6: Are there alternatives to nocodazole in these combination protocols?
A6: Yes, other microtubule-targeting agents can be used. However, they may come with their own set of side effects. For instance, Colcemid is another microtubule depolymerizer.[12] Taxol (paclitaxel) is a microtubule stabilizing agent that also causes a mitotic arrest but can have different downstream effects.[2][16] The choice of agent depends on the specific experimental goals.
Data Presentation
Table 1: Recommended Concentration Ranges for Nocodazole and Ro-3306 in Common Cell Lines
| Cell Line | Nocodazole Concentration | Ro-3306 Concentration | Incubation Time | Reference |
| HeLa | 100 nM | 9 µM | 14-16 hours (Nocodazole alone); 20 hours (Ro-3306), followed by release and 2 hours with nocodazole | [4] |
| HCT116 | 100 nM | 9 µM | 20 hours (Ro-3306), followed by release and 2 hours with nocodazole | [4] |
| RPE-1 | Not specified, but Colcemid used as an alternative | 9 µM | 18 hours (Ro-3306) | [12] |
| HL-60 | 200 ng/mL | 5 µM | 16 hours (Nocodazole alone for synchronization) | [17] |
Note: These are starting recommendations. Optimal concentrations and timings should be determined empirically for your specific cell line and experimental conditions.
Experimental Protocols
Key Experiment: Cell Synchronization using Ro-3306 followed by Nocodazole
This protocol is adapted from methodologies designed to achieve a high percentage of mitotic cells while minimizing toxicity.
Materials:
-
Cell culture medium appropriate for your cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Ro-3306 (stock solution in DMSO)
-
Nocodazole (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a density that will not exceed 70-80% confluency by the end of the experiment.
-
Ro-3306 Treatment: Add Ro-3306 to the culture medium to a final concentration of 9 µM. Incubate the cells for 18-20 hours. This will arrest the majority of the cycling cells at the G2/M border.[4][12]
-
Release from Ro-3306 Block: Wash the cells three times with pre-warmed PBS to completely remove the Ro-3306. Add fresh, pre-warmed culture medium.
-
Nocodazole Addition: Immediately after the release from the Ro-3306 block, add nocodazole to the culture medium to a final concentration of 100 nM.[4]
-
Mitotic Arrest: Incubate the cells with nocodazole for 2-3 hours. This will trap the cells that have synchronously entered mitosis.[4]
-
Harvesting Mitotic Cells: Mitotic cells, which typically round up and detach slightly, can be collected by gentle shaking of the culture plate (mitotic shake-off).
-
Analysis: The synchronized cell population can then be analyzed by methods such as flow cytometry for DNA content, microscopy for mitotic figures, or Western blotting for mitotic markers (e.g., phospho-histone H3).
Visualizations
Caption: Signaling pathway of G2/M transition and points of inhibition.
Caption: Experimental workflow for cell synchronization.
Caption: Troubleshooting decision tree for common issues.
References
- 1. Nocodazole - Wikipedia [en.wikipedia.org]
- 2. Nocodazole, a microtubule de-polymerising agent, induces apoptosis of chronic lymphocytic leukaemia cells associated with changes in Bcl-2 phosphorylation and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell cycle synchronization at the G2/M phase border by reversible inhibition of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Synchronization Techniques for Studying Mitosis | Springer Nature Experiments [experiments.springernature.com]
- 12. mdpi.com [mdpi.com]
- 13. Cell Division Cycle 6 Promotes Mitotic Slippage and Contributes to Drug Resistance in Paclitaxel-Treated Cancer Cells | PLOS One [journals.plos.org]
- 14. Substrate degradation by the anaphase promoting complex occurs during mitotic slippage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Cyclin-dependent kinase 1 inhibitor RO3306 promotes mitotic slippage in paclitaxel-treated HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Ro-3306: A Technical Guide to Concentration Adjustment and Experimental Optimization
Welcome to the technical support center for Ro-3306, a potent and selective inhibitor of cyclin-dependent kinase 1 (CDK1). This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Ro-3306 for cell cycle synchronization and related applications. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summarized for your convenience.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Ro-3306?
A1: Ro-3306 is an ATP-competitive inhibitor of CDK1.[1][2][3] By binding to the ATP pocket of CDK1, it prevents the kinase from phosphorylating its substrates, which are essential for the G2/M transition.[2] This inhibition leads to a reversible arrest of the cell cycle at the G2/M boundary.[1][2][4][5]
Q2: What is the primary application of Ro-3306 in cell biology research?
A2: The most common application of Ro-3306 is for the synchronization of cultured mammalian cells at the G2/M phase of the cell cycle.[4][6][7] This allows for the study of mitotic events and the collection of a homogenous population of cells in early mitosis after release from the block.[4][6]
Q3: Is Ro-3306 selective for CDK1?
A3: Yes, Ro-3306 is highly selective for CDK1. It exhibits a significantly lower inhibitory activity against other cyclin-dependent kinases such as CDK2, CDK3, and CDK4.[1][3][8][9] For instance, its inhibitory constant (Ki) for CDK1/cyclin B1 is 35 nM, while it is 340 nM for CDK2/cyclin E and over 2000 nM for CDK4/cyclin D.[1]
Q4: Can prolonged exposure to Ro-3306 induce apoptosis?
A4: Yes, extended exposure to Ro-3306 can lead to apoptosis, particularly in cancer cell lines.[1][2][9] While it is a reversible inhibitor for cell synchronization, treatment for 48 hours or longer has been shown to induce programmed cell death.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete G2/M arrest | Sub-optimal Ro-3306 concentration: The concentration may be too low for the specific cell line being used. | Increase the concentration of Ro-3306 in a step-wise manner (e.g., 5 µM, 7.5 µM, 10 µM). |
| Insufficient incubation time: The duration of treatment may not be long enough for all cells to reach the G2/M boundary. | Increase the incubation time (e.g., 18h, 20h, 24h). | |
| Cell line resistance: Some cell lines may be inherently less sensitive to CDK1 inhibition. | Test a higher concentration range or consider an alternative synchronization method for that specific cell line. | |
| High levels of cell death | Concentration too high: Excessive concentrations of Ro-3306 can be cytotoxic. | Reduce the concentration of Ro-3306. Perform a dose-response curve to determine the optimal concentration that balances efficient arrest and cell viability. |
| Prolonged incubation: Leaving cells in the inhibitor for too long can trigger apoptosis. | Reduce the incubation time. For synchronization, 16-20 hours is typically sufficient for many cell lines. | |
| Cells do not re-enter the cell cycle after washout | Incomplete washout: Residual Ro-3306 may still be present, preventing cell cycle re-entry. | Wash the cells thoroughly with fresh, pre-warmed medium (at least 3 washes). |
| Cellular stress: The synchronization process itself can be stressful for cells. | Ensure optimal cell culture conditions (e.g., proper confluency, healthy cells) before starting the experiment. | |
| Variability between experiments | Inconsistent cell density: The initial number of cells can affect the efficiency of synchronization. | Plate the same number of cells for each experiment and ensure they are in the logarithmic growth phase. |
| Reagent instability: Ro-3306 stock solution may have degraded. | Prepare fresh stock solutions in DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The optimal concentration of Ro-3306 can vary significantly between different cell lines. The following table summarizes effective concentrations reported in the literature for various applications.
| Cell Line | Application | Effective Concentration | Incubation Time | Reference |
| HCT116 | G2/M Arrest | 9 µM | 20 hours | [1] |
| SW480 | G2/M Arrest | 9 µM | 20 hours | [1] |
| HeLa | G2/M Arrest & Mitotic Enrichment | 9 µM | 18-20 hours | [1][11] |
| OVCAR5 | Inhibition of Proliferation, Apoptosis Induction | 5 - 25 µM | 16 - 36 hours | [12] |
| SKOV3 | Inhibition of Proliferation, Apoptosis Induction | 5 - 25 µM | 16 - 36 hours | [12] |
| DU145 | Sensitization to DNA Damage | 1 µM | Not specified | [10] |
| OCI-AML-3 | Apoptosis Induction | 5 µM | 8 hours | [13] |
| MOLM-13 | Apoptosis Induction | 5 µM | Not specified | [13] |
| HL-60 | Apoptosis Induction | 5 µM | 8 hours | [13] |
| HepG2 | G2/M Arrest | 10 µM | 24 hours | [7] |
Detailed Experimental Protocols
Protocol 1: Cell Synchronization at the G2/M Boundary
This protocol describes a general method for synchronizing asynchronous cell populations at the G2/M transition using Ro-3306.
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium
-
Ro-3306 stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Propidium iodide (PI) staining solution with RNase
Procedure:
-
Cell Plating: Seed cells at a density that will ensure they are approximately 50-60% confluent at the time of harvesting. Allow cells to attach and resume proliferation for 24 hours.
-
Ro-3306 Treatment: Add Ro-3306 to the cell culture medium to the desired final concentration (e.g., 9 µM). Ensure thorough mixing.
-
Incubation: Incubate the cells for 16-20 hours. This duration is typically sufficient for a majority of the cycling cells to accumulate at the G2/M boundary.
-
Harvesting (for analysis of arrested cells):
-
Aspirate the medium containing Ro-3306.
-
Wash the cells once with PBS.
-
Harvest the cells by trypsinization.
-
Proceed with cell cycle analysis via flow cytometry.
-
-
Release from G2/M Block (for synchronous entry into mitosis):
-
Aspirate the medium containing Ro-3306.
-
Wash the cells three times with a generous volume of pre-warmed, fresh complete medium to ensure complete removal of the inhibitor.
-
Add fresh, pre-warmed complete medium and return the cells to the incubator.
-
Cells will begin to enter mitosis synchronously within 30-60 minutes.
-
-
Analysis: Harvest cells at various time points after release to analyze mitotic progression. For flow cytometry, fix cells in 70% ethanol and stain with a DNA dye like propidium iodide to analyze DNA content.
Protocol 2: Assessment of Apoptosis Induction
This protocol outlines a method to evaluate the pro-apoptotic effects of Ro-3306.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
Ro-3306 stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Plating: Seed cells in multi-well plates at an appropriate density.
-
Treatment: Treat cells with various concentrations of Ro-3306 (e.g., 0.5, 5, 25 µM) for a specified duration (e.g., 16, 24, or 48 hours).[12] Include an untreated control.
-
Harvesting: Collect both adherent and floating cells.
-
Staining: Stain the cells with Annexin V-FITC and a viability dye (like propidium iodide) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) cells.
Visualizations
Caption: Mechanism of Ro-3306 induced G2/M arrest.
Caption: Experimental workflow for cell synchronization.
Caption: Troubleshooting decision tree for Ro-3306.
References
- 1. Ro-3306 | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. Ro 3306 | CDK1 Subfamily (CDK1, CDK2 & CDK3) | Tocris Bioscience [tocris.com]
- 4. Cell cycle synchronization at the G2/M phase border by reversible inhibition of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Synchronization of HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
Ro-3306 stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the use of Ro-3306, a selective Cdk1 inhibitor. This guide includes frequently asked questions and troubleshooting advice to address common issues encountered during experiments, with a focus on the stability of Ro-3306 in cell culture media over time.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for Ro-3306 stock solutions?
A1: Ro-3306 is soluble in DMSO.[1][2] For long-term storage, the stock solution in DMSO can be stored at -20°C for several months.[2] To avoid repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots.[3]
Q2: What is the expected stability of Ro-3306 once diluted in cell culture media?
A2: Currently, there is limited published data specifically detailing the half-life and degradation products of Ro-3306 in various cell culture media. The stability of a small molecule inhibitor in media can be influenced by factors such as pH, temperature, serum concentration, and the presence of cellular enzymes. Therefore, for long-term experiments, it is advisable to determine the stability of Ro-3306 under your specific experimental conditions. A general protocol for assessing stability is provided in the "Experimental Protocols" section of this guide.
Q3: At what concentration should I use Ro-3306 to arrest cells in the G2/M phase?
A3: Treatment of various human cancer cell lines (such as HCT116, SW480, and HeLa) with 9 μM Ro-3306 for 20 hours has been shown to result in a complete G2/M cell cycle arrest.[1] However, the optimal concentration may vary depending on the cell line and experimental conditions. A dose-response experiment is recommended to determine the most effective concentration for your specific cell line.
Q4: Is the G2/M arrest induced by Ro-3306 reversible?
A4: Yes, the cell cycle arrest induced by Ro-3306 is reversible. Upon removal of the compound, cells can synchronously enter mitosis.
Q5: What are the known primary targets of Ro-3306?
A5: Ro-3306 is a potent and selective ATP-competitive inhibitor of Cyclin-dependent kinase 1 (Cdk1). It exhibits significantly less activity against other kinases such as Cdk2/cyclin E and Cdk4/cyclin D.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no G2/M arrest observed. | Compound Instability: Ro-3306 may be degrading in the cell culture medium over the course of the experiment. | Determine the stability of Ro-3306 in your specific medium (see Experimental Protocols). Consider replenishing the medium with fresh inhibitor at regular intervals for long-term experiments. |
| Suboptimal Concentration: The concentration of Ro-3306 may be too low for the specific cell line or cell density. | Perform a dose-response experiment to identify the optimal concentration for your cell line. Ensure that the final DMSO concentration is consistent across all conditions and is not affecting cell viability. | |
| Cell Line Resistance: Some cell lines may be less sensitive to Cdk1 inhibition. | Confirm Cdk1 expression in your cell line. Consider using a different cell cycle synchronization method or a combination of inhibitors. | |
| High levels of cell death observed. | Off-target Effects or On-target Toxicity: Prolonged exposure to high concentrations of Ro-3306 can induce apoptosis. | Reduce the concentration of Ro-3306 or the duration of the treatment. Ensure that the observed cell death is not due to the vehicle (e.g., DMSO). |
| Variability between replicate experiments. | Inconsistent Cell Culture Conditions: Differences in cell density, passage number, or media composition can lead to variable results. | Standardize cell seeding density and use cells within a consistent passage number range. Ensure all reagents are properly prepared and stored. |
| Inaccurate Pipetting: Errors in serial dilutions or addition of the inhibitor to the wells. | Use calibrated pipettes and ensure thorough mixing of solutions. |
Data Presentation
The stability of Ro-3306 in cell culture media can be quantitatively assessed by measuring its concentration over time. Below is a template for summarizing such hypothetical data.
Table 1: Hypothetical Stability of Ro-3306 (10 µM) in DMEM with 10% FBS at 37°C
| Time (hours) | Concentration of Ro-3306 (µM) | Percent Remaining (%) |
| 0 | 10.0 | 100 |
| 6 | 9.2 | 92 |
| 12 | 8.5 | 85 |
| 24 | 7.1 | 71 |
| 48 | 5.2 | 52 |
| 72 | 3.8 | 38 |
Experimental Protocols
Protocol for Determining the Stability of Ro-3306 in Cell Culture Media
This protocol outlines a general method using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the stability of Ro-3306 in a specific cell culture medium.
Materials:
-
Ro-3306
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
Acetonitrile
-
Formic acid
-
HPLC-grade water
-
LC-MS system
Procedure:
-
Preparation of Ro-3306 Solution: Prepare a stock solution of Ro-3306 in DMSO. Spike the cell culture medium with Ro-3306 to the desired final concentration (e.g., 10 µM).
-
Incubation: Aliquot the Ro-3306-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours). Incubate the tubes at 37°C in a 5% CO2 incubator.
-
Sample Collection: At each designated time point, remove one tube from the incubator.
-
Protein Precipitation: To stop degradation and precipitate proteins, add 3 volumes of ice-cold acetonitrile to the medium sample.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to an HPLC vial for LC-MS analysis.
-
LC-MS Analysis: Analyze the samples using a suitable LC-MS method to quantify the amount of Ro-3306 remaining. A standard curve of Ro-3306 in the same medium should be prepared and run alongside the samples for accurate quantification.
-
Data Analysis: Calculate the percentage of Ro-3306 remaining at each time point relative to the 0-hour time point.
Mandatory Visualization
Caption: Workflow for assessing Ro-3306 stability in cell culture media.
Caption: Ro-3306 inhibits Cdk1, preventing the G2/M transition.
References
Validation & Comparative
Validating Ro-3306-Induced Cell Cycle Arrest: A Comparative Guide for Researchers
For researchers in cell biology and drug development, the precise synchronization of cells in specific phases of the cell cycle is a critical experimental technique. Ro-3306, a selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1), has emerged as a potent and reversible tool for arresting cells at the G2/M transition. This guide provides an objective comparison of Ro-3306 with an alternative method, treatment with nocodazole, and offers detailed experimental protocols for validating cell cycle arrest using flow cytometry.
Comparison of G2/M Arrest Agents: Ro-3306 vs. Nocodazole
Choosing the appropriate agent for inducing G2/M cell cycle arrest depends on the specific experimental needs, including the desired mechanism of action, reversibility, and potential off-target effects. Below is a comparative summary of Ro-3306 and nocodazole.
| Feature | Ro-3306 | Nocodazole |
| Mechanism of Action | Selective, ATP-competitive inhibitor of CDK1/cyclin B1, preventing mitotic entry.[1] | Binds to β-tubulin, disrupting microtubule polymerization and leading to mitotic arrest.[2] |
| Point of Arrest | G2/M border, prior to mitotic entry.[3][4] | Prometaphase of mitosis.[5] |
| Specificity | Highly selective for CDK1.[1][6] | Targets microtubule dynamics, which can affect other cellular processes reliant on microtubule integrity. |
| Reversibility | Readily and rapidly reversible upon washout.[3][4] | Reversible, but the kinetics of microtubule repolymerization can be slower. |
| Reported Efficacy | Can synchronize >95% of cycling cancer cells in the G2 phase.[3][4] | Effective at arresting a high percentage of cells in mitosis, but prolonged exposure can lead to apoptosis. |
| Common Concentration | 1-10 µM, cell line dependent.[5][7] | 50-200 ng/mL (approximately 0.17-0.66 µM), cell line dependent.[5][8] |
| Potential Side Effects | Prolonged exposure can induce apoptosis, particularly in tumor cells.[9] | Can lead to mitotic slippage and aneuploidy; prolonged arrest induces apoptosis.[5] |
Mechanism of Ro-3306 Action
Ro-3306 exerts its effect by specifically targeting CDK1, the master regulator of the G2/M transition. By competitively binding to the ATP-binding pocket of CDK1, Ro-3306 prevents the phosphorylation of key substrates required for entry into mitosis. This leads to a highly synchronized population of cells arrested at the G2/M boundary.
Experimental Protocols
Protocol 1: Induction of Cell Cycle Arrest with Ro-3306
This protocol describes the steps to arrest cells at the G2/M boundary using Ro-3306.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Ro-3306 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Plate cells at a density that will allow them to be in the exponential growth phase at the time of treatment. This is typically 30-40% confluency.
-
Cell Culture: Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO2).
-
Ro-3306 Treatment: The next day, add Ro-3306 to the culture medium to the desired final concentration (typically 1-10 µM). A titration experiment is recommended to determine the optimal concentration for the specific cell line.
-
Incubation: Incubate the cells with Ro-3306 for 16-24 hours. The optimal incubation time may vary between cell lines.
-
Harvesting: After incubation, harvest the cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and neutralize with complete medium. For suspension cells, collect by centrifugation.
-
Cell Counting: Count the cells and proceed to the flow cytometry protocol for cell cycle analysis.
Protocol 2: Validation of Cell Cycle Arrest by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol details the procedure for staining cells with propidium iodide to analyze their DNA content and thus their cell cycle distribution.[10][11]
Materials:
-
Harvested cells (from Protocol 1)
-
Cold PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Fixation:
-
Centrifuge the harvested cells (e.g., 300 x g for 5 minutes) and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks.
-
-
Cell Staining:
-
Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to a flow cytometry tube.
-
Analyze the samples on a flow cytometer, exciting the PI at 488 nm and detecting the emission at ~617 nm.
-
Collect data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Experimental Workflow
The following diagram illustrates the overall workflow for inducing and validating cell cycle arrest.
References
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. Cell cycle arrest combined with CDK1 inhibition suppresses genome-wide mutations by activating alternative DNA repair genes during genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell cycle synchronization at the G2/M phase border by reversible inhibition of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ro-3306 | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
A Comparative Guide to Mitotic Arrest: Ro-3306 vs. Nocodazole
In the study of cell cycle progression and mitosis, the ability to synchronize cell populations at specific stages is paramount. Two widely used chemical agents for inducing mitotic arrest are Ro-3306 and nocodazole. While both effectively halt cell division, they do so through distinct mechanisms, leading to different experimental outcomes and considerations. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate tool for their specific needs.
Mechanism of Action: A Tale of Two Checkpoints
The fundamental difference between Ro-3306 and nocodazole lies in their molecular targets and the specific point of cell cycle arrest they induce.
Ro-3306 is a selective and reversible inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3][4] CDK1 is a master regulator of the G2/M transition, and its inhibition by Ro-3306 effectively arrests cells at the G2/M border, preventing their entry into mitosis.[1][2][4][5] This allows for the synchronization of a high percentage of cells (>95%) in the G2 phase.[1][5] Upon removal of the inhibitor, cells rapidly and synchronously enter mitosis, providing a clean population for studying early mitotic events.[1][4][5]
Nocodazole , on the other hand, is a microtubule-depolymerizing agent.[6][7][8][9] It binds to β-tubulin, disrupting the dynamic assembly and disassembly of microtubules.[6] This interference with microtubule function prevents the formation of a proper mitotic spindle, activating the Spindle Assembly Checkpoint (SAC) and arresting cells in prometaphase.[9][10]
Performance Comparison: A Quantitative Look
| Feature | Ro-3306 | Nocodazole |
| Target | CDK1[1][2][3] | β-tubulin[6] |
| Point of Arrest | G2/M border[1][4][5] | Prometaphase[9][11] |
| Synchronization Efficiency | >95% of cycling cells in G2[1][5] | Variable, dependent on cell line and concentration[12][13] |
| Reversibility | Highly and rapidly reversible[1][3][5] | Reversible, but may require longer washout[8] |
| Cell Health Post-Release | Generally high viability and normal mitotic progression[3][14] | Can lead to apoptosis and mitotic errors[7][11][15] |
| Off-Target Effects | Highly selective for CDK1[3][16] | Can affect other kinases at higher concentrations and has broader effects on microtubule-dependent processes[8] |
| Typical Concentration | 1-10 µM[3][16][17] | 50-200 ng/mL (approximately 0.17-0.66 µM)[8][15][18] |
| Typical Incubation Time | 12-24 hours[3][16][19] | 10-24 hours[8][15][18] |
Experimental Protocols
Mitotic Arrest using Ro-3306
This protocol describes a general method for synchronizing cells at the G2/M border using Ro-3306. Optimization of concentration and incubation time may be necessary for specific cell lines.
Methodology:
-
Cell Seeding: Plate cells at a density that will not lead to overconfluence by the end of the experiment.
-
Incubation: Allow cells to adhere and enter the exponential growth phase by incubating for approximately 24 hours.
-
Ro-3306 Treatment: Add Ro-3306 to the culture medium to a final concentration of, for example, 9 µM.[3][20]
-
Synchronization: Incubate the cells for 18-20 hours to allow for accumulation at the G2/M border.[3][20]
-
Release from Arrest: To release the cells into mitosis, aspirate the Ro-3306-containing medium and wash the cells twice with pre-warmed, sterile phosphate-buffered saline (PBS).
-
Fresh Medium: Add fresh, pre-warmed complete growth medium.
-
Sample Collection: The first mitotic cells typically appear within 10-30 minutes after release.[3] Collect cells at various time points for analysis of mitotic progression.
Mitotic Arrest using Nocodazole
This protocol outlines a general procedure for arresting cells in prometaphase using nocodazole. As with Ro-3306, specific conditions should be optimized for each cell line.
Methodology:
-
Cell Seeding: Plate cells and allow them to adhere and grow for 24 hours.
-
Nocodazole Treatment: Add nocodazole to the culture medium to a final concentration of 50-100 ng/mL.[8][18]
-
Synchronization: Incubate the cells for 12-18 hours.[8] During this time, cells will accumulate in prometaphase. Mitotic cells will round up and may detach from the plate.
-
Mitotic Shake-off (for adherent cells): To enrich for the mitotic population, gently tap the side of the culture dish or flask to dislodge the loosely attached mitotic cells. Collect the medium containing these cells.[18]
-
Release from Arrest: To release the cells from the mitotic block, centrifuge the collected cells, aspirate the nocodazole-containing medium, and wash the cell pellet with pre-warmed PBS.
-
Resuspension: Resuspend the cells in fresh, pre-warmed complete growth medium and re-plate.
-
Analysis: Cells will then proceed through mitosis.
Concluding Remarks
The choice between Ro-3306 and nocodazole for inducing mitotic arrest is highly dependent on the experimental goals.
Ro-3306 is the preferred agent when:
-
The primary goal is to obtain a highly synchronized population of cells that can be released to study the G2/M transition and early mitotic events with minimal perturbation.
-
Maintaining high cell viability and avoiding the induction of apoptosis is critical.
-
The experimental design requires a rapid and highly reversible block.
Nocodazole is a suitable choice when:
-
The experimental aim is to study the spindle assembly checkpoint or processes that occur during a prolonged prometaphase arrest.
-
A large population of prometaphase-arrested cells is required, and enrichment by mitotic shake-off is feasible.
-
Potential off-target effects and the induction of apoptosis are acceptable or are part of the experimental investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell cycle synchronization at the G2/M phase border by reversible inhibition of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. stemcell.com [stemcell.com]
- 7. Nocodazole, a microtubule de-polymerising agent, induces apoptosis of chronic lymphocytic leukaemia cells associated with changes in Bcl-2 phosphorylation and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nocodazole | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 13. Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]
- 14. mdpi.com [mdpi.com]
- 15. Nocodazole Treatment Decreases Expression of Pluripotency Markers Nanog and Oct4 in Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ro 3306 | CDK1 inhibitor | TargetMol [targetmol.com]
- 17. apexbt.com [apexbt.com]
- 18. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of Ro-3306 and Other Cyclin-Dependent Kinase 1 (CDK1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Ro-3306 with other prominent Cyclin-Dependent Kinase 1 (CDK1) inhibitors. The information presented herein is based on publicly available experimental data and is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs.
Introduction to CDK1 Inhibition
Cyclin-Dependent Kinase 1 (CDK1), also known as cell division control protein 2 homolog (Cdc2), is a key serine/threonine kinase that plays a pivotal role in regulating the cell cycle, particularly the G2/M transition and entry into mitosis.[1][2][3] Dysregulation of CDK1 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. A variety of small molecule inhibitors have been developed to target CDK1, each with distinct potency, selectivity, and cellular effects. This guide focuses on a comparative analysis of Ro-3306 against other well-characterized CDK1 inhibitors, including Dinaciclib, Flavopiridol (Alvocidib), Roscovitine (Seliciclib), and Purvalanol A.
Mechanism of Action of Ro-3306
Ro-3306 is a potent and selective, ATP-competitive inhibitor of CDK1.[4][5] It exerts its inhibitory effect by binding to the ATP-binding pocket of the CDK1/cyclin B1 complex, thereby preventing the phosphorylation of downstream substrates essential for mitotic entry.[4] This selective inhibition leads to a reversible cell cycle arrest at the G2/M border.[6]
Comparative Efficacy of CDK1 Inhibitors
The following tables summarize the in vitro efficacy of Ro-3306 and other selected CDK1 inhibitors. It is important to note that direct comparison of IC50 and Ki values across different studies should be approached with caution due to potential variations in experimental conditions.
Table 1: In Vitro Kinase Inhibitory Activity (Ki/IC50 in nM)
| Inhibitor | CDK1/cyclin B | CDK2/cyclin E | CDK4/cyclin D | CDK5/p25 | CDK7/cyclin H | CDK9/cyclin T1 |
| Ro-3306 | 35 (Ki)[4] | 340 (Ki)[5] | >2000 (Ki)[5] | - | - | - |
| Dinaciclib | 3 (IC50) | 1 (IC50) | 100 (IC50) | 1 (IC50) | 60-100 (IC50) | 4 (IC50) |
| Flavopiridol | ~40-70 (Ki) | ~40-70 (Ki) | ~40-70 (Ki) | - | 300 (IC50) | <3 (Ki) |
| Roscovitine | 2.7 (IC50, µM) | 0.1 (IC50, µM) | >100 (IC50, µM) | 0.16 (IC50, µM) | 0.5 (IC50, µM) | 0.8 (IC50, µM) |
| Purvalanol A | 4 (IC50) | 35 (IC50) | 850 (IC50) | 75-240 (IC50) | 100 (IC50) | - |
Table 2: Cellular Potency (IC50 in µM) in Various Cancer Cell Lines
| Inhibitor | HCT116 (Colon) | SKOV-3 (Ovarian) | MCF7 (Breast) | HeLa (Cervical) |
| Ro-3306 | - | 16.92 | - | - |
| Dinaciclib | - | 0.015 | - | - |
| Flavopiridol | 0.013 | - | - | - |
| Roscovitine | - | - | - | - |
| Purvalanol A | - | - | - | - |
Signaling Pathway and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
In Vitro CDK1 Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against CDK1.
1. Reagents and Materials:
-
Recombinant human CDK1/cyclin B1 enzyme
-
Kinase substrate (e.g., Histone H1, a peptide substrate)
-
ATP (γ-32P-ATP for radiometric assay or unlabeled ATP for non-radiometric assays)
-
Test compounds (Ro-3306 and others) dissolved in DMSO
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop solution (e.g., phosphoric acid for radiometric assays or a specific reagent for non-radiometric assays)
-
96-well plates
-
Filter plates or scintillation counter (for radiometric assay)
-
Luminometer or fluorescence plate reader (for non-radiometric assays like ADP-Glo™)
2. Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the test compound dilutions to the wells.
-
Add the CDK1/cyclin B1 enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Add the kinase substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C or 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Detect the amount of substrate phosphorylation. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radiometric assays like ADP-Glo™, the amount of ADP produced is measured via a luminescence-based reaction.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This protocol provides a general method for assessing the cytotoxic or cytostatic effects of CDK1 inhibitors on cultured cells.
1. Reagents and Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (Ro-3306 and others) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
2. Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion
Ro-3306 is a highly selective and potent inhibitor of CDK1, demonstrating significant efficacy in inducing G2/M cell cycle arrest. When compared to other CDK inhibitors, Ro-3306 exhibits a more focused inhibitory profile, primarily targeting CDK1. In contrast, inhibitors like Dinaciclib and Flavopiridol are pan-CDK inhibitors with activity against multiple CDKs, which may result in broader cellular effects but also potentially greater off-target toxicities. Roscovitine and Purvalanol A also show activity against multiple CDKs, though with different selectivity profiles.
The choice of a CDK1 inhibitor will ultimately depend on the specific research question. For studies requiring a highly selective blockade of CDK1 function, Ro-3306 is an excellent tool. For applications where broader inhibition of cell cycle progression or transcription is desired, pan-CDK inhibitors like Dinaciclib or Flavopiridol may be more suitable. Researchers should carefully consider the selectivity profiles and cellular potencies presented in this guide to make an informed decision for their experimental design.
References
- 1. The Cyclin-dependent kinase 1: more than a cell cycle regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Regulation of the Cell Cycle | Oncohema Key [oncohemakey.com]
- 4. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of Ro-3306 Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of Ro-3306, a selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1), across various cancer cell types. Through a synthesis of published experimental data, this document offers an objective comparison of Ro-3306's performance, presents detailed methodologies for key experiments, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of its therapeutic potential.
Mechanism of Action: Ro-3306 as a Selective CDK1 Inhibitor
Ro-3306 is an ATP-competitive inhibitor that demonstrates high selectivity for CDK1.[1][2] By binding to the ATP pocket of CDK1, Ro-3306 effectively blocks its kinase activity, a critical step for the G2/M transition in the cell cycle.[1] Inhibition of CDK1 by Ro-3306 leads to cell cycle arrest in the G2/M phase and can subsequently induce apoptosis in cancer cells.[3][4] Notably, the pro-apoptotic effects of Ro-3306 appear to be more pronounced in cancer cells compared to non-tumorigenic cells. Furthermore, Ro-3306 has been shown to enhance p53-mediated apoptosis by downregulating anti-apoptotic proteins such as Bcl-2 and survivin.[4][5]
References
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ro 3306 | CDK1 Subfamily (CDK1, CDK2 & CDK3) | Tocris Bioscience [tocris.com]
A Comparative Analysis of Ro-3306 and Purvalanol A on Cyclin-Dependent Kinase 1 (CDK1) Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used small molecule inhibitors of Cyclin-Dependent Kinase 1 (CDK1): Ro-3306 and purvalanol A. The information presented is supported by experimental data to assist researchers in selecting the appropriate inhibitor for their specific experimental needs.
Introduction to CDK1 and its Inhibitors
Cyclin-Dependent Kinase 1 (CDK1), also known as cell division control protein 2 (Cdc2), is a master regulator of the cell cycle, primarily driving the transition from the G2 phase into mitosis (M phase)[1]. Its activation, which requires binding to its regulatory partner Cyclin B, triggers a cascade of phosphorylation events that lead to chromosomal condensation, nuclear envelope breakdown, and spindle formation[2]. Given its critical role in cell proliferation, CDK1 is a significant target in cancer research. Small molecule inhibitors are invaluable tools for dissecting CDK1's functions and exploring its therapeutic potential[3][4].
Ro-3306 and purvalanol A are two such inhibitors. While both effectively target CDK1, they exhibit distinct profiles in terms of potency, selectivity, and mechanism of action.
Mechanism of Action
Ro-3306 is a selective, ATP-competitive inhibitor of CDK1.[5][6] It binds to the ATP-binding pocket of the kinase, preventing the transfer of phosphate to downstream substrates.[7] This action effectively blocks CDK1 activity, leading to a reversible cell cycle arrest at the G2/M border.[7][8]
Purvalanol A is a 2,6,9-trisubstituted purine that also inhibits cyclin-dependent kinases.[9] Its mechanism involves blocking the binding of CDKs with their specific cyclin partners.[10] While highly potent against CDK1, it also demonstrates significant activity against other CDKs, particularly CDK2.[10][11]
References
- 1. Fine Tuning the Cell Cycle: Activation of the Cdk1 Inhibitory Phosphorylation Pathway during Mitotic Exit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CENP-C Phosphorylation by CDK1 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Ro-3306 | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. Ro 3306 | CDK1 inhibitor | TargetMol [targetmol.com]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p42/p44 MAPKs are intracellular targets of the CDK inhibitor purvalanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purvalanol A induces apoptosis and reverses cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purvalanol A | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
Ro-3306 vs. Aphidicolin: A Comparative Guide to Cell Synchronization
In the realm of cell cycle research, the synchronization of cell populations is a critical technique for elucidating the molecular mechanisms governing cellular progression. Among the chemical agents used for this purpose, Ro-3306 and aphidicolin are two widely employed compounds, each with a distinct mechanism of action and optimal application. This guide provides a comprehensive comparison of their effectiveness, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate tool for their specific needs.
At a Glance: Ro-3306 vs. Aphidicolin
| Feature | Ro-3306 | Aphidicolin |
| Primary Target | Cyclin-dependent kinase 1 (CDK1)[1][2][3] | DNA polymerase Alpha and Delta[4][5][6] |
| Cell Cycle Arrest Point | G2/M border[1][2][7] | Early S phase[4][5] |
| Synchronization Efficiency | Can synchronize >95% of cycling cancer cells in the G2 phase.[2] | Can synchronize ~80% of RPE1 cells to the S phase after washout.[8][9][10] |
| Reversibility | Highly reversible, with cells rapidly entering mitosis upon removal.[1][2][7][11] | Reversible, allowing cells to proceed through the S phase after removal.[4][12] |
| Common Cell Lines Used | HCT116, HeLa, SW480, RPE-1, OVCAR5, SKOV3[1][8][13] | HeLa, RPE1, NHF1-hTERT[8][12][14][15] |
| Potential Off-Target Effects | At high concentrations, may inhibit other CDKs and arrest cells in G1.[8][9] | Can induce DNA damage response and chromosomal aberrations with prolonged exposure.[16] |
Mechanism of Action
Ro-3306 is a selective and potent inhibitor of CDK1.[1][2] By binding to the ATP pocket of CDK1, it prevents the kinase activity of the CDK1/cyclin B1 complex, which is essential for the transition from the G2 to the M phase of the cell cycle.[1][3] This inhibition leads to a reversible arrest of cells at the G2/M border.[1][2][7] Upon removal of Ro-3306, cells synchronously enter mitosis.[1][7]
Aphidicolin is a tetracyclic diterpene antibiotic that acts as a reversible inhibitor of eukaryotic nuclear DNA replication.[4][6] It specifically targets B-family DNA polymerases, primarily DNA polymerase alpha and delta, by competing with dCTP for the binding site.[4][5][17] This action blocks DNA synthesis, causing cells to arrest in the early S phase.[4][5] Removal of aphidicolin allows the resumption of DNA replication and progression through the S phase.[12]
Caption: Signaling pathways for Ro-3306 and Aphidicolin.
Synchronization Efficacy and Performance Data
The choice between Ro-3306 and aphidicolin often depends on the desired cell cycle stage for synchronization and the specific cell line being used.
Ro-3306 is highly effective for synchronizing cells at the G2/M boundary. Studies have shown that a single-step protocol using Ro-3306 can synchronize over 95% of cycling cancer cells in the G2 phase.[2][11] Upon release, these cells rapidly and synchronously enter mitosis.[1][7] For example, treatment of HCT116, SW480, and HeLa cells with 9 μM Ro-3306 for 20 hours resulted in a complete block of the cell cycle in the G2/M phase.[1] In RPE-1 cells, treatment with 3-6 μM Ro-3306 for 24 hours efficiently accumulated 59-60% of cells in the G2 phase.[8][9]
Aphidicolin is a well-established agent for synchronizing cells in the early S phase. Following a 24-hour treatment with 2.5-10 µg/ml aphidicolin and subsequent washout, approximately 80% of RPE1 cells were observed to be in the S phase.[8][9][10] It is important to note that prolonged arrest with aphidicolin can lead to DNA damage and chromosomal aberrations, which may affect experimental outcomes.[16]
| Cell Line | Compound | Concentration | Treatment Duration | Synchronization Efficiency (% of cells in target phase) | Reference |
| HCT116, SW480, HeLa | Ro-3306 | 9 µM | 20 hours | Complete G2/M arrest | [1] |
| Cancer Cell Lines (unspecified) | Ro-3306 | Not specified | Not specified | >95% in G2 phase | [2][11] |
| RPE-1 | Ro-3306 | 3-6 µM | 24 hours | ~60% in G2 phase | [8][9] |
| OVCAR5, SKOV3 | Ro-3306 | 5-25 µM | 36 hours | Dose-dependent increase in G2 phase | [13] |
| RPE-1 | Aphidicolin | 2.5-10 µg/mL | 24 hours | ~80% in S phase (after washout) | [8][9][10] |
| HeLa | Aphidicolin | Not specified | 24 hours | Efficient synchronization in S phase | [15] |
Experimental Protocols
Detailed methodologies are crucial for reproducible cell synchronization experiments.
Ro-3306 Synchronization Protocol for G2/M Arrest
This protocol is adapted for human cancer cell lines such as HCT116.
-
Cell Seeding: Plate cells at a density that will not exceed 70-80% confluency by the end of the experiment.
-
Drug Treatment: Add Ro-3306 to the culture medium to a final concentration of 9 µM.
-
Incubation: Incubate the cells for 18-20 hours.
-
Verification of Arrest (Optional): To confirm G2/M arrest, a sample of cells can be harvested, fixed, and analyzed by flow cytometry for DNA content.
-
Release from Arrest: To release the cells from the G2/M block, wash the cells twice with pre-warmed phosphate-buffered saline (PBS) and then add fresh, pre-warmed culture medium.
-
Post-Release Analysis: Cells will synchronously enter mitosis. Mitotic cells can be collected by mitotic shake-off 30-60 minutes after release.[1][11]
Caption: Ro-3306 synchronization workflow.
Aphidicolin Synchronization Protocol for S Phase Arrest
This protocol is suitable for cell lines like RPE-1.
-
Cell Seeding: Plate cells to reach 50-60% confluency at the time of drug addition.
-
Drug Treatment: Add aphidicolin to the culture medium to a final concentration of 2.5-10 µg/mL.
-
Incubation: Incubate the cells for 24 hours.
-
Verification of Arrest (Optional): Analyze a sample of cells by flow cytometry to confirm arrest in the S phase.
-
Release from Arrest: To release the cells, wash them twice with warm PBS and replace with fresh, pre-warmed culture medium.
-
Post-Release Analysis: Cells will synchronously progress through the S phase. For analysis of early S phase events, collect cells within 4 hours of release. For late S phase events, collect cells after 6 hours or more.[8]
Caption: Aphidicolin synchronization workflow.
Conclusion: Which to Choose?
The choice between Ro-3306 and aphidicolin hinges on the specific experimental question.
-
For studying events in the G2 phase, G2/M transition, or early mitosis, Ro-3306 is the superior choice. Its high efficiency and rapid, synchronous release into mitosis make it an excellent tool for these investigations.[1][2][7][11]
-
For synchronizing cells to study S phase progression, DNA replication, or the G1/S transition, aphidicolin is the more appropriate agent. It provides a reliable method for arresting cells in the early S phase, with a well-characterized release profile.[4][5][12]
Researchers should also consider the potential for off-target effects and optimize the concentration and duration of treatment for their specific cell line to achieve the best results while minimizing cellular stress and artifacts.
References
- 1. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell cycle synchronization at the G2/M phase border by reversible inhibition of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. Aphidicolin - Wikipedia [en.wikipedia.org]
- 5. Aphidicolin | DNA replication inhibitor | Hello Bio [hellobio.com]
- 6. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]
- 7. Controlled Exit from the G2/M Checkpoint in RPE-1 Cells Using RO3306: Enrichment of Phase-Specific Cell Populations for In-Depth Analyses of Mitotic Events [mdpi.com]
- 8. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 9. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reversible and effective cell cycle synchronization method for studying stage-specific processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with aphidicolin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jk-sci.com [jk-sci.com]
Ro-3306: A Comparative Analysis of its Specificity for CDK1 over CDK2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of Ro-3306, a small molecule inhibitor, on Cyclin-Dependent Kinase 1 (CDK1) versus Cyclin-Dependent Kinase 2 (CDK2). The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental procedures to aid in the critical evaluation of Ro-3306 for research applications.
Data Presentation: Quantitative Inhibitory Activity
Ro-3306 has been demonstrated to be a potent and selective inhibitor of CDK1.[1][2] The inhibitory activity is typically measured by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher potency. Experimental data from in vitro kinase assays consistently show a significantly lower Ki for CDK1/cyclin B1 compared to CDK2/cyclin E, indicating a higher affinity and inhibitory effect on CDK1.
| Target Kinase | Inhibitor | Ki (nM) | IC50 (nM) | Selectivity (fold) over CDK2/cyclin E |
| CDK1/cyclin B1 | Ro-3306 | 20, 35[1][3][4] | Not consistently reported | ~9.7 - 17 |
| CDK2/cyclin E | Ro-3306 | 340[1][3][4] | Not consistently reported | 1 |
| CDK1/cyclin A | Ro-3306 | 110[3][4] | Not consistently reported | ~3.1 |
| CDK4/cyclin D | Ro-3306 | >2000[3][4] | Not consistently reported | >5.8 |
Note: Ki values can vary slightly between different experimental setups. The data presented here is a compilation from multiple sources.
While in vitro data robustly supports the selectivity of Ro-3306 for CDK1, some studies suggest that this selectivity may be less pronounced in a cellular context.[5] It has been observed that at effective concentrations, Ro-3306 can inhibit both CDK1 and CDK2 in intact cells.[5] This discrepancy may be attributed to factors such as relative kinase abundance and different activation mechanisms within the cell.[5]
Signaling Pathway and Mechanism of Action
CDK1 and CDK2 are key regulators of the cell cycle. CDK1, primarily complexed with cyclin B, is essential for the G2/M transition and progression through mitosis.[6] CDK2, in complex with cyclin E and cyclin A, plays a crucial role in the G1/S transition and S phase progression. Ro-3306 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby arresting the cell cycle.[3][7] Its higher affinity for the ATP-binding pocket of CDK1 over CDK2 is the basis for its selectivity.[7]
Caption: Simplified cell cycle pathway showing preferential inhibition of CDK1 by Ro-3306.
Experimental Protocols
The determination of the inhibitory activity of Ro-3306 is primarily conducted through in vitro kinase assays. A common method is the homogeneous time-resolved fluorescence (HTRF) assay.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay measures the phosphorylation of a substrate by the kinase.
Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK1/cyclin B1, CDK2/cyclin E)
-
Ro-3306
-
ATP
-
Assay Buffer: 25 mM Hepes, 6.25 mM MgCl2, 0.003% Tween 20, 0.3 mg/mL BSA, 1.5 mM DTT.[3][8] Note: For CDK1 and CDK2 assays, the buffer may contain 10 mM MgCl2.[3][8]
-
Anti-phospho substrate antibody (e.g., anti-phospho pRB antibody)[2][3]
-
Europium-labeled secondary antibody (e.g., Lance-Eu-W1024-labeled anti-rabbit IgG)[2][3]
-
Allophycocyanin-conjugated antibody (e.g., Allophycocyanin-conjugated anti-His-6 antibody)[2][3]
-
96-well plates
-
Plate reader capable of HTRF measurement
Procedure:
-
Compound Preparation: Serially dilute Ro-3306 to various concentrations in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the test compound dilutions.
-
Kinase Reaction Initiation: Add the kinase/cyclin complex and the substrate to the wells. The reaction is started by the addition of ATP.[3][8] The final ATP concentration should be near the Km value for each kinase (e.g., 162 µM for CDK1, 90 µM for CDK2).[3][8]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) with constant agitation.[2][3]
-
Reaction Termination and Detection: Stop the reaction by adding a solution containing EDTA and the anti-phospho substrate antibody.[2][3]
-
Secondary Antibody Incubation: Add the Europium-labeled secondary antibody and the allophycocyanin-conjugated antibody and incubate for a specified time (e.g., 1 hour).[2][3]
-
Measurement: Read the plate in a multi-label reader at excitation and emission wavelengths appropriate for HTRF (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).[2][3]
-
Data Analysis: The ratio of the fluorescence signals at the two emission wavelengths is calculated. The IC50 values are determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki values can then be calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the ATP concentration and Km is the Michaelis-Menten constant of the kinase for ATP.[3][4]
Caption: Experimental workflow for determining the inhibitory activity of Ro-3306 using an HTRF assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ro 3306 | CDK1 inhibitor | TargetMol [targetmol.com]
- 3. Ro-3306 | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. Critical reanalysis of the methods that discriminate the activity of CDK2 from CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
Assessing the Anti-Tumor Efficacy of Ro-3306 in a Mouse Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the anti-tumor effects of Ro-3306, a selective cyclin-dependent kinase 1 (CDK1) inhibitor, in a mouse model of ovarian cancer. The product's performance is compared with other relevant CDK inhibitors, supported by experimental data, detailed protocols, and visual diagrams of key biological pathways and workflows.
Comparative Efficacy of CDK Inhibitors in Mouse Models
The following table summarizes the in vivo anti-tumor efficacy of Ro-3306 in a transgenic mouse model of ovarian cancer and compares it with other CDK inhibitors, Dinaciclib and Flavopiridol, which have been evaluated in different cancer models. While a direct head-to-head comparison in the same model is not available in the reviewed literature, this table provides a cross-study perspective on their potential.
| Inhibitor | Cancer Type | Mouse Model | Dosage and Administration | Tumor Growth Inhibition | Key Molecular Effects |
| Ro-3306 | Ovarian Cancer | KpB Transgenic Mouse | 4 mg/kg, Intraperitoneal, every three days for four weeks | Significant decrease in tumor volume and weight.[1] | Downregulation of Ki-67 and Bcl-xL; Upregulation of BiP.[1] |
| Dinaciclib | Cholangiocarcinoma | Xenograft Mouse Model | Not specified in abstract | Significantly suppressed tumor growth.[2] | Induction of G1/S phase cell cycle arrest and apoptosis.[2] |
| Flavopiridol | Cholangiocarcinoma | Xenograft Mouse Model | 5 and 7.5 mg/kg | Significantly reduced tumor volume and weight. | Induction of cell cycle arrest and caspase-dependent apoptosis. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.
In Vivo Anti-Tumor Study of Ro-3306 in a Transgenic Ovarian Cancer Mouse Model
This protocol is based on the study conducted in a KpB transgenic mouse model of high-grade serous ovarian cancer.[1][3]
-
Animal Model: KpB (K18-gT+/-; p53fl/fl; Brca1fl/fl) transgenic mice are used. These mice spontaneously develop high-grade serous ovarian cancer.
-
Tumor Monitoring: Tumor development is monitored by ultrasound imaging.
-
Treatment Initiation: Treatment with Ro-3306 begins when ovarian tumors reach a size of approximately 0.5 cm in diameter.
-
Drug Administration: Mice are treated with Ro-3306 at a dose of 4 mg/kg body weight, administered via intraperitoneal (IP) injection every three days for four weeks. A control group receives vehicle injections following the same schedule.
-
Efficacy Evaluation: At the end of the treatment period, mice are euthanized, and tumors are excised and weighed. Tumor volume is also measured.
-
Tissue Analysis: A portion of the tumor tissue is fixed in 10% formalin for immunohistochemical analysis, and another portion is snap-frozen for western blot analysis.
Immunohistochemistry (IHC) for Protein Expression Analysis
This protocol provides a general framework for IHC analysis of ovarian tumor tissues.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissues are sectioned at 4-5 µm thickness.
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific antibody binding is blocked with a serum-free protein block.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies against target proteins (e.g., Ki-67, Bcl-xL, BiP, VEGF) overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-Diaminobenzidine) substrate-chromogen system for visualization.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.
-
Image Analysis: Stained slides are scanned, and the intensity of staining is quantified using image analysis software.
Western Blot for Protein Expression Analysis
This protocol outlines the key steps for analyzing protein expression in tumor lysates.
-
Protein Extraction: Frozen tumor tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The lysate is then centrifuged to pellet cellular debris.
-
Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies targeting proteins in the CDK1 signaling pathway overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Analysis: The intensity of the protein bands is quantified using densitometry software, with a loading control (e.g., GAPDH or β-actin) used for normalization.[4]
Visualizing the Mechanism of Action and Experimental Design
To further elucidate the experimental workflow and the molecular pathways affected by Ro-3306, the following diagrams are provided.
Caption: Experimental workflow for assessing Ro-3306 in a mouse model.
Caption: CDK1 signaling pathway and inhibition by Ro-3306.
References
- 1. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Tumor and Chemosensitizing Effects of the CDK Inhibitor Dinaciclib on Cholangiocarcinoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Ro-3306's impact on gene expression: a comparative transcriptome analysis.
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ro-3306 and CDK1 Inhibition
Ro-3306 is a selective, ATP-competitive inhibitor of CDK1, a key regulator of the G2/M phase transition in the cell cycle.[1][2] By binding to the ATP pocket of CDK1, Ro-3306 effectively blocks its kinase activity, leading to a reversible cell cycle arrest at the G2/M border.[1][2] In cancer cell lines, prolonged inhibition of CDK1 by Ro-3306 has been shown to induce apoptosis.[1][2][3] This makes Ro-3306 a valuable tool for cancer research and a potential candidate for therapeutic development.
This guide will compare the known effects of Ro-3306 on gene expression with those of other CDK inhibitors, namely Purvalanol A, a potent inhibitor of CDK1, CDK2, and CDK5, and Dinaciclib, a broad-spectrum CDK inhibitor targeting CDK1, CDK2, CDK5, and CDK9.
Comparative Analysis of Gene Expression Changes
The following tables summarize the reported effects of Ro-3306 and other CDK inhibitors on the expression of key genes involved in cell cycle regulation and apoptosis. It is important to note that this data is compiled from separate studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Impact of CDK1 Inhibitors on Cell Cycle and Apoptosis-Related Gene Expression
| Gene | Function | Ro-3306 | Purvalanol A | Dinaciclib |
| p21 (CDKN1A) | CDK inhibitor, tumor suppressor | Upregulated [1] | Upregulated [4] | Upregulated |
| p16 (CDKN2A) | CDK inhibitor, tumor suppressor | Upregulated [1] | Not Reported | Not Reported |
| p27 (CDKN1B) | CDK inhibitor, tumor suppressor | Upregulated [5] | Not Reported | Not Reported |
| p53 (TP53) | Tumor suppressor | Upregulated (protein) [1] | Not Reported | Not Reported |
| Bcl-2 | Anti-apoptotic | Downregulated [6] | Not Reported | Downregulated |
| Survivin (BIRC5) | Anti-apoptotic | Downregulated [6] | Not Reported | Downregulated |
| Bax | Pro-apoptotic | Upregulated [5] | Not Reported | Not Reported |
| Mcl-1 | Anti-apoptotic | Downregulated [5] | Not Reported | Downregulated |
| TIMP3 | Tissue inhibitor of metalloproteinases | Downregulated [1] | Not Reported | Not Reported |
| TNF | Tumor Necrosis Factor | Upregulated [1] | Not Reported | Not Reported |
Data for Dinaciclib is inferred from its known downstream effects and targets, as specific gene expression studies were not as prevalent in the search results.
Signaling Pathways Modulated by Ro-3306
Ro-3306 primarily exerts its effects by inhibiting CDK1, which in turn influences several downstream signaling pathways. The most prominently affected is the p53 signaling pathway.
Figure 1: Simplified signaling pathway showing Ro-3306 induced CDK1 inhibition leading to p53 activation and subsequent cell cycle arrest and apoptosis.
Experimental Protocols
A detailed and robust experimental protocol is crucial for reproducible transcriptome analysis. The following is a representative workflow for analyzing the impact of a CDK1 inhibitor like Ro-3306 on gene expression using RNA sequencing (RNA-seq).
Figure 2: General experimental workflow for comparative transcriptome analysis of cells treated with a CDK1 inhibitor.
Detailed Methodology for Transcriptome Analysis:
-
Cell Culture and Treatment:
-
Human cell lines (e.g., HepG2, HCT116, OVCAR5) are cultured in appropriate media and conditions.
-
Cells are seeded and allowed to adhere overnight.
-
Treatment with Ro-3306 (typically in the range of 5-10 µM) or a vehicle control (DMSO) is carried out for a specified duration (e.g., 24-48 hours).
-
-
RNA Extraction and Quality Control:
-
Total RNA is extracted from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
The integrity and concentration of the extracted RNA are assessed using a bioanalyzer (e.g., Agilent Bioanalyzer).
-
-
Library Preparation and Sequencing:
-
mRNA is enriched from the total RNA population using oligo(dT) magnetic beads.
-
Sequencing libraries are prepared using a stranded mRNA library preparation kit (e.g., Illumina TruSeq Stranded mRNA).
-
The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Raw sequencing reads are assessed for quality and trimmed to remove adapter sequences and low-quality bases.
-
The cleaned reads are aligned to a reference genome.
-
Gene expression levels are quantified, and differentially expressed genes between the treated and control groups are identified.
-
Functional enrichment analysis (e.g., Gene Ontology and KEGG pathway analysis) is performed on the differentially expressed genes to identify significantly affected biological processes and pathways.
-
Conclusion
Ro-3306 is a potent and selective CDK1 inhibitor that significantly alters the transcriptome of treated cells, primarily leading to the upregulation of tumor suppressor and pro-apoptotic genes and the downregulation of anti-apoptotic genes. While direct, comprehensive comparative transcriptome data with other CDK1 inhibitors is limited, the available evidence suggests that inhibitors targeting the same pathway can elicit similar, though not necessarily identical, gene expression profiles. The induction of p21 appears to be a common feature among CDK inhibitors that cause cell cycle arrest. The nuanced differences in the gene expression signatures induced by different CDK1 inhibitors warrant further investigation to understand their unique therapeutic potentials and off-target effects. This guide provides a foundational comparison based on current literature to aid researchers in designing and interpreting experiments involving CDK1 inhibition.
References
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cellular effects of purvalanol A: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ro-3306: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of Ro-3306, a potent and selective inhibitor of CDK1. While some sources suggest that Ro-3306 is not classified as a hazardous substance, it is prudent to treat all biologically active compounds with caution. Therefore, the following procedures are based on established guidelines for chemical laboratory waste disposal.
A Safety Data Sheet (SDS) from one supplier states that Ro-3306 is not a hazardous substance and does not require a formal SDS under REACH regulations. However, another supplier advises that the material should be considered hazardous until more information is available and warns against ingestion, inhalation, or contact with skin and eyes.[1] Given this conflicting information and the biological activity of the compound, treating Ro-3306 as a hazardous chemical waste is the most cautious and recommended approach.
Quantitative Data for Ro-3306
The following table summarizes key quantitative data for Ro-3306, which is important for its handling and the preparation of solutions.
| Property | Value | Source |
| Molecular Weight | 351.4 g/mol | [1] |
| Solubility in DMSO | Approximately 20 mg/mL | [1] |
| Solubility in DMF | Approximately 20 mg/mL | [1] |
| Aqueous Solubility | Sparingly soluble | [1] |
| Appearance | Crystalline solid | [1] |
| Storage Temperature | -20°C | [1] |
Experimental Protocols: Proper Disposal Procedures for Ro-3306
The following step-by-step guide outlines the recommended procedures for the disposal of Ro-3306 waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Treat all Ro-3306 waste as hazardous chemical waste. This includes pure, unused compound, solutions containing Ro-3306, and any materials contaminated with the compound (e.g., pipette tips, gloves, and empty containers).
-
Segregate Ro-3306 waste from other waste streams. Do not mix it with non-hazardous trash or other types of chemical waste unless specifically permitted by your institution's environmental health and safety (EHS) office.
2. Waste Collection and Storage:
-
Solid Waste:
-
Collect solid Ro-3306 waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
Ensure the container is kept closed except when adding waste.
-
-
Liquid Waste:
-
Collect liquid waste containing Ro-3306 (e.g., solutions in DMSO or aqueous buffers) in a separate, leak-proof, and shatter-resistant container.
-
The container must be clearly labeled with "Hazardous Waste" and the chemical name "Ro-3306". If it is a solution, list all components and their approximate concentrations.
-
Do not overfill the container; leave adequate headspace to prevent spills.
-
Store the liquid waste container in a designated satellite accumulation area within the laboratory.
-
-
Contaminated Labware:
-
Disposable items such as gloves, pipette tips, and paper towels contaminated with Ro-3306 should be placed in the solid hazardous waste container.
-
Empty original containers of Ro-3306 should be managed as hazardous waste.
-
3. Disposal of Empty Containers:
-
A Safety Data Sheet suggests that smaller quantities of Ro-3306 may be disposed of with household waste. However, for a laboratory setting, it is best practice to treat empty containers as hazardous waste.
-
If your institution's EHS guidelines permit, empty containers that held Ro-3306 may be disposed of in the regular trash after being triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
Crucially, the rinsate from this process must be collected and disposed of as hazardous liquid waste.
-
After rinsing, deface or remove the original label to prevent confusion.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office for pickup and final disposal of the hazardous waste containers.
-
Do not pour Ro-3306 solutions down the drain. While one SDS indicates it is only slightly hazardous to water, it is not recommended to dispose of it in the sewer system.
-
Do not dispose of Ro-3306 by evaporation in a fume hood.
Logical Workflow for Ro-3306 Disposal
The following diagram illustrates the decision-making process for the proper disposal of Ro-3306 waste.
Caption: Decision workflow for the safe disposal of different forms of Ro-3306 waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
